O,O,S-Trimethyl phosphorothioate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[methoxy(methylsulfanyl)phosphoryl]oxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUNGUOZHBRADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164928 | |
| Record name | O,O,S-Trimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-20-5 | |
| Record name | O,O,S-Trimethyl phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O,S-Trimethyl phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O,S-Trimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O,S-Trimethyl phosphorothioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HYB2U9FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of O,O,S-Trimethyl phosphorothioate
Introduction
This compound is an organophosphate compound belonging to the phosphorothioate class. These compounds are characterized by the substitution of one of the oxygen atoms in a phosphate group with a sulfur atom. This particular molecule, with the CAS Registry Number 152-20-5, is an isomer of the more common pesticide O,O,O-Trimethyl phosphorothioate.[1] Understanding its physicochemical properties is crucial for its application in chemical synthesis, for assessing its environmental fate, and for its potential role as a fragment or impurity in the development of phosphorothioate-based therapeutics, such as antisense oligonucleotides.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for characterization, and presents logical and experimental workflows through standardized diagrams.
Chemical Identity and Structure
The structural arrangement of this compound consists of two methoxy groups and one methylthio group attached to a central phosphorus atom, which is double-bonded to an oxygen atom.
Table 2.1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | [methoxy(methylsulfanyl)phosphoryl]oxymethane | [3] |
| CAS Number | 152-20-5 | [1][4] |
| Molecular Formula | C₃H₉O₃PS | [3][4] |
| Molecular Weight | 156.14 g/mol | [1][3][4] |
| Canonical SMILES | COP(=O)(OC)SC | [3] |
| InChIKey | WTUNGUOZHBRADH-UHFFFAOYSA-N | [1][3] |
| Synonyms | O,O-Dimethyl S-methyl phosphorothioate, Methyl Phosphorothioate ((MeO)₂(MeS)PO) | [1][4] |
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in various chemical and biological systems. The data compiled from various sources are summarized below.
Table 3.1: Summary of Physicochemical Data
| Property | Value | Unit | Source(s) |
| Physical State | Liquid | - | |
| Boiling Point | 169 (at 760 mmHg) | °C | [5] |
| Density | 1.211 | g/cm³ | [5] |
| Flash Point | 56 | °C | [5] |
| Log P (Octanol/Water Partition Coeff.) | 1.750 (Crippen Method) | - | [4] |
| Water Solubility (log₁₀S) | -2.40 (Crippen Method, value in mol/L) | - | [4] |
Note: Some properties like melting point and vapor pressure lack readily available experimental data in the cited literature.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not explicitly published. However, standard methodologies for characterizing similar small molecules are applicable. Furthermore, the analysis of phosphorothioates, particularly in the context of therapeutic oligonucleotides, employs specific, well-established techniques.
Determination of Physicochemical Properties
-
Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For accuracy, the pressure should be standardized to 760 mmHg.
-
Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated as mass per unit volume.
-
Octanol-Water Partition Coefficient (Log P): The shake-flask method is a standard protocol. Equal volumes of octanol and water are saturated with the test compound. After equilibration, the concentration of the compound in both the octanol and water phases is measured, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The partition coefficient is the ratio of the concentration in the octanol phase to that in the aqueous phase.
-
Water Solubility: The shake-flask method is also commonly used here. An excess amount of the compound is added to a known volume of water and agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is quantified, often by HPLC or UV-Vis spectroscopy.
Chromatographic Analysis for Purity and Degradation
Chromatography is essential for assessing the purity of phosphorothioates and their degradation products.
-
Methodology: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP LC): This is a powerful technique for the analysis of phosphorothioate oligonucleotides and can be adapted for smaller molecules.
-
Stationary Phase: A non-polar stationary phase, such as a C18 column, is used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used. An ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase. This agent has a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the charged phosphate or phosphorothioate groups, enabling separation based on both charge and hydrophobicity.
-
Detection: Detection is typically performed using UV absorbance at 260 nm for oligonucleotides or a suitable wavelength for other phosphorothioate compounds. Mass spectrometry (MS) can be coupled with LC for definitive identification.
-
-
Methodology: Weak Anion Exchange (WAX) HPLC: This method is particularly useful for separating degradation products like depurination impurities from the parent compound.[6][7]
-
Principle: WAX chromatography separates molecules based on the strength of their negative charges. The stationary phase contains positively charged functional groups (e.g., diethylaminoethyl, DEAE).
-
Elution: A salt gradient (e.g., using sodium bromide) is used to elute the bound molecules, with more highly charged species eluting at higher salt concentrations.
-
Application: This technique can effectively separate the parent phosphorothioate from its phosphate diester or deaminated impurities.[6]
-
Solid-Phase Synthesis of Phosphorothioate Linkages
While this compound itself is a small molecule, the synthesis of the phosphorothioate linkage is a core technology in drug development. The automated solid-phase phosphoramidite method is standard.[8] The cycle involves four key steps for each nucleotide addition.
-
Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acid like dichloroacetic acid (DCA).
-
Coupling: The now-free 5'-hydroxyl group reacts with a nucleoside phosphoramidite monomer, which is activated by a catalyst such as an acidic azole. This forms an unstable phosphite triester linkage.
-
Sulfurization: This is the critical step that distinguishes phosphorothioate synthesis. The phosphite triester is converted to a more stable phosphorothioate triester using a sulfur-transfer reagent (e.g., Phenylacetyl disulfide (PADS) or DDTT). This step replaces the standard oxidation step used for creating natural phosphodiester bonds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of shorter, "n-1" sequences.
Visualizations: Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of key processes and concepts related to this compound.
Caption: General experimental workflow for the characterization of a chemical compound.
Caption: Solid-phase synthesis cycle for creating a phosphorothioate internucleotide linkage.
Caption: Isomeric relationship of this compound.
Stability and Reactivity
-
Hydrolysis: Phosphorothioate esters, like their phosphate ester counterparts, are susceptible to hydrolysis. The rate and mechanism of hydrolysis are influenced by pH and whether the compound is a monoester, diester, or triester. For triesters, the substitution of a non-bridging oxygen with sulfur generally slows the rate of hydrolysis compared to the corresponding phosphate triester.[9] The stability of the P-S bond is a key feature exploited in therapeutic oligonucleotides to confer resistance to nuclease degradation within the body.[2][10]
-
Hazardous Decomposition: When heated to decomposition, this compound is expected to emit toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[11]
-
Incompatible Materials: According to safety data for related compounds, it should be stored separately from strong oxidants and strong bases.[12]
References
- 1. Phosphorothioic acid, O,O,S-trimethyl ester [webbook.nist.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound | C3H9O3PS | CID 9039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. echemi.com [echemi.com]
- 6. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. The thermodynamics of phosphate versus phosphorothioate ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability, toxicity and effectiveness of unmodified and phosphorothioate antisense oligodeoxynucleotides in Xenopus oocytes and embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. ICSC 0686 - TRIMETHYL PHOSPHATE [inchem.org]
O,O,S-Trimethyl Phosphorothioate: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O,O,S-Trimethyl phosphorothioate (OOS-TMP) is a significant organophosphorus compound, primarily recognized as a contaminant in certain commercial pesticides. Its toxicological profile is of considerable interest due to its potent effects on biological systems, particularly its pneumotoxicity and immunotoxicity. This technical guide provides an in-depth analysis of the current understanding of OOS-TMP's mechanism of action. The primary cellular targets in the lung are the non-ciliated bronchiolar epithelial cells (Clara cells) and alveolar macrophages. The proposed mechanism involves metabolic activation by cytochrome P450 enzymes, leading to cellular injury, oxidative stress, and inflammation. While direct evidence is still emerging, the downstream effects are likely mediated through key signaling pathways such as NF-κB and MAPK, culminating in apoptosis and tissue damage. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the proposed molecular pathways to serve as a comprehensive resource for the scientific community.
Introduction
This compound (OOS-TMP) is an organothiophosphate compound that has garnered attention for its toxic effects, distinct from the typical acetylcholinesterase inhibition associated with many organophosphates. It is a known impurity in technical-grade insecticides like malathion. The primary toxicological concerns associated with OOS-TMP are delayed pneumotoxicity and immunomodulatory effects. Understanding the molecular mechanisms underlying these toxicities is crucial for risk assessment and the development of potential therapeutic interventions. This guide synthesizes the available scientific literature to provide a detailed overview of OOS-TMP's mechanism of action.
Core Toxicological Effects
Pneumotoxicity
The lung is a primary target organ for OOS-TMP toxicity. Acute exposure in animal models leads to a delayed-onset respiratory crisis characterized by increased lung weight and extensive damage to the alveolar epithelium[1].
-
Clara Cell Injury: The initial and most severely affected cell type in the lung is the Clara cell, a non-ciliated secretory cell in the bronchioles[2]. OOS-TMP induces ultrastructural changes in Clara cells, including the liberation of secretory granules[1]. Morphologic changes indicative of severe cell injury and necrosis in Clara cells precede damage to other pulmonary parenchymal cells[2]. Following injury, there is a period of agranular Clara cells, often in clusters and showing signs of mitotic division, followed by a significant increase in the number of secretory granules during the recovery phase[1].
-
Alveolar Epithelial Damage: Subsequent to Clara cell injury, damage to type I alveolar epithelial cells occurs, leading to a denuded basal lamina. This is followed by a reparative phase involving the proliferation and hypertrophy of type II alveolar epithelial cells[2].
-
Pulmonary Edema: Endothelial cell injury is also a feature of OOS-TMP-induced lung toxicity, contributing to a significant increase in wet lung weight and percentage of lung water content[2].
Immunotoxicity
OOS-TMP has been shown to have immunosuppressive effects. Studies have demonstrated that it can suppress the generation of both cytotoxic T-lymphocytes and antibody-secreting cells. The primary target of this immunotoxicity appears to be macrophages.
Molecular Mechanism of Action
The precise molecular mechanism of OOS-TMP is not fully elucidated, but evidence points towards a multi-step process involving metabolic activation, direct cellular toxicity, and the induction of inflammatory and apoptotic signaling cascades.
Metabolic Activation
It is hypothesized that OOS-TMP requires metabolic activation to exert its toxic effects. Cytochrome P450 (CYP) enzymes, particularly in the lung, are implicated in this process. While direct quantitative data on OOS-TMP metabolism by specific lung microsomal CYPs is limited, the selective toxicity towards Clara cells, which are rich in CYP enzymes, supports this hypothesis. The metabolism of OOS-TMP may lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular dysfunction and death. Studies on a related compound, O,S,S-trimethyl phosphorodithioate (OSS-Me), have shown a significant decrease in pulmonary microsomal benzo[a]pyrene hydroxylase activity, suggesting an interaction with the CYP system[3].
Cellular Targets and Downstream Signaling
3.2.1. Clara Cells
The depletion of secretory granules and subsequent necrosis of Clara cells suggest a direct cytotoxic effect of OOS-TMP or its metabolites. This initial damage likely triggers a local inflammatory response.
3.2.2. Alveolar Macrophages
Alveolar macrophages are key players in the pulmonary immune response. While specific studies on OOS-TMP's direct effects on macrophage signaling are scarce, it is plausible that it modulates their function, leading to an altered cytokine profile and contributing to the observed lung inflammation.
3.2.3. Signaling Pathways
Based on the observed cellular responses of inflammation and apoptosis, several key signaling pathways are likely involved in mediating the toxic effects of OOS-TMP.
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is anticipated that cellular stress and damage induced by OOS-TMP would lead to the activation of the IκB kinase (IKK) complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB dimers (p50/p65). In the nucleus, NF-κB would then drive the transcription of pro-inflammatory cytokines and other inflammatory mediators.
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are critical in transducing extracellular stimuli into cellular responses, including inflammation, proliferation, and apoptosis. Oxidative stress and cellular damage are potent activators of the JNK and p38 MAPK pathways, which are often associated with pro-apoptotic signaling.
-
Apoptosis Pathways: Cell death following OOS-TMP exposure is likely to occur via apoptosis. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways could be involved. The intrinsic pathway, triggered by cellular stress, involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3. The activation of caspase-3 is a key event leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.
Quantitative Data
Quantitative data on the effects of this compound is crucial for a precise understanding of its potency and dose-response relationships. The available data from various studies are summarized below.
| Parameter | Species | Dose/Concentration | Effect | Reference |
| LD50 (Oral, 28-day) | Rat | 67 mg/kg | Lethality | [3] |
| Clara Cell Granules | Rat | 25 mg/kg (LD50 of O,S,S-trimethyl phosphorodithioate) | Decrease from 9.55 to near zero by day 3, then increase to 22.45 by day 6 | [1] |
| Lung Weight | Rat | 40 mg/kg | Significant increase at 10, 30, 90 days, 6 months, and 1 year | [4] |
| Pulmonary Hydroxyproline | Rat | 40 mg/kg | Significant increase at 10, 30, 90 days, 6 months, and 1 year | [4] |
| Pulmonary Benzo[a]pyrene Hydroxylase Activity | Rat | 40 mg/kg (OSS-Me) | Decreased to less than 36% of control at 24 hours | [3] |
| Lung Glutathione | Rat | 40 mg/kg (OSS-Me) | Markedly depleted at 72 hours | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are outlines of key methodologies used in the study of OOS-TMP toxicity.
Animal Model of OOS-TMP-Induced Lung Injury
-
Animal Species: Weanling female C57BL/Ka mice or female WAG/Rij rats are commonly used.
-
Compound Administration: OOS-TMP is typically dissolved in a vehicle such as corn oil and administered via intraperitoneal (i.p.) injection or oral gavage.
-
Dosing Regimen: A single dose (e.g., 40 mg/kg for rats) is often used to study acute and long-term effects.
-
Time Points for Analysis: Animals are studied at various intervals post-treatment, ranging from hours (e.g., 6, 12, 24, 72 hours) to months (e.g., 10, 30, 90 days, 6 months, 1 year) to assess the progression of lung injury and repair.
-
Endpoint Analysis:
-
Histopathology: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for light and transmission electron microscopy to evaluate morphological changes in Clara cells, alveolar epithelium, and the interstitium.
-
Lung Weight and Water Content: Wet and dry lung weights are measured to assess pulmonary edema.
-
Biochemical Assays: Lung homogenates are used to measure markers of fibrosis (e.g., hydroxyproline content) and enzyme activities.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Procedure: Following euthanasia, the trachea is cannulated, and the lungs are lavaged with a sterile saline solution.
-
Cellular Analysis: The recovered BAL fluid is centrifuged to pellet the cells. Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed to assess the inflammatory infiltrate.
-
Biochemical Analysis: The supernatant of the BAL fluid can be analyzed for total protein content (as a marker of alveolar-capillary barrier permeability) and the levels of various cytokines and inflammatory mediators using techniques like ELISA.
Assessment of Macrophage Function (General Protocol)
-
Isolation of Alveolar Macrophages: Alveolar macrophages are typically obtained from BAL fluid.
-
Phagocytosis Assay:
-
Culture isolated macrophages in appropriate media.
-
Expose the cells to fluorescently labeled particles (e.g., zymosan or bacteria).
-
After an incubation period, wash away non-phagocytosed particles.
-
Quantify phagocytosis using fluorescence microscopy or flow cytometry.
-
-
Cytokine Production Assay:
-
Culture isolated macrophages.
-
Treat the cells with OOS-TMP at various concentrations.
-
Collect the cell culture supernatant at different time points.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or multiplex bead assays.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathways in OOS-TMP Toxicity
Caption: Proposed mechanism of OOS-TMP-induced lung injury.
Experimental Workflow for In Vivo Lung Injury Assessment
Caption: Workflow for assessing OOS-TMP-induced lung injury in vivo.
Conclusion and Future Directions
This compound induces significant pneumotoxicity and immunotoxicity, with Clara cells and alveolar macrophages identified as primary targets. The mechanism of action is thought to involve metabolic activation by cytochrome P450 enzymes, leading to direct cellular injury, oxidative stress, and the activation of pro-inflammatory and apoptotic signaling pathways. While the general framework of OOS-TMP toxicity is emerging, further research is needed to fill critical knowledge gaps. Specifically, future studies should focus on:
-
Quantitative Toxicology: Determining precise dose-response relationships and IC50 values for OOS-TMP on primary lung cell types.
-
Metabolic Pathways: Identifying the specific CYP isozymes involved in OOS-TMP activation in the lung and characterizing the reactive metabolites formed.
-
Signaling Pathways: Directly investigating the activation state of key signaling proteins in the NF-κB and MAPK pathways in response to OOS-TMP exposure in relevant lung cell models.
-
-Omics Approaches: Utilizing transcriptomics and proteomics to obtain a more comprehensive and unbiased view of the cellular and molecular changes induced by OOS-TMP in the lung.
A more detailed understanding of these aspects will be instrumental in developing strategies to mitigate the toxic effects of OOS-TMP and related compounds.
References
- 1. Ultrastructural changes in rat Clara cells induced by a single dose of O,S,S-trimethyl phosphorodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphogenesis of this compound-induced pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lung injury and delayed toxicity produced by O,S,S-trimethyl phosphorodithioate, an impurity of malathion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term morphologic and biochemical changes induced by this compound in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the History, Discovery, and Analysis of Organophosphate Insecticides and Their Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and chemical intricacies of organophosphate insecticides, including a critical examination of their inherent impurities. Detailed experimental protocols for the analysis of these compounds and visualizations of their mechanism of action are provided to support researchers and professionals in the fields of toxicology, environmental science, and drug development.
A Dual-Edged Sword: The History and Discovery of Organophosphate Insecticides
The journey of organophosphate (OP) chemistry is intertwined with both agricultural advancement and the development of chemical warfare agents. The initial discoveries in the 19th century by chemists like Philippe de Clermont, who synthesized tetraethyl pyrophosphate (TEPP), laid the groundwork for future developments. However, it was the pioneering work of the German chemist Gerhard Schrader in the 1930s and 1940s that truly unleashed the potent biological activity of this class of compounds.[1][2]
Initially driven by a desire to combat world hunger through the development of more effective insecticides, Schrader's research at IG Farben led to the synthesis of thousands of organophosphorus compounds.[2][3] This systematic exploration yielded highly effective insecticides such as Bladan , the first fully synthetic contact insecticide based on hexaethyl tetraphosphate, and the widely used parathion (E 605).[3][4]
However, the immense toxicity of these compounds to mammals did not go unnoticed. In 1936, Schrader's team accidentally synthesized Tabun , the first of a new class of chemical warfare agents known as nerve agents.[5][6] This was followed by the discovery of Sarin in 1938, Soman in 1944, and Cyclosarin in 1949.[4] This dual-use nature of organophosphate chemistry highlights the fine line between beneficial agricultural tools and potent weapons. Although stockpiled during World War II, these nerve agents were not deployed on the battlefield.[5]
After the war, the focus shifted back to the agricultural applications of organophosphates, leading to the commercialization of insecticides like parathion and later, malathion.[7] These compounds offered significant advantages over the persistent organochlorine pesticides like DDT.[1]
Table 1: Timeline of Key Discoveries in Organophosphate Chemistry
| Year | Discovery | Key Figure(s) | Significance |
| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP), the first organophosphate cholinesterase inhibitor. | Philippe de Clermont | Laid the foundation for understanding the biological activity of organophosphates.[1][2] |
| 1936 | Accidental synthesis of Tabun, the first nerve agent. | Gerhard Schrader | Marked the beginning of the development of organophosphate chemical warfare agents.[5][6] |
| 1938 | Discovery of Sarin. | Gerhard Schrader's team | A more potent nerve agent than Tabun.[4] |
| 1944 | Synthesis of parathion (E605). | Gerhard Schrader | A highly effective and widely used insecticide post-World War II.[3] |
| 1944 | Discovery of Soman. | Richard Kuhn | Another potent G-series nerve agent.[6] |
| 1949 | Discovery of Cyclosarin. | Gerhard Schrader's team | A G-series nerve agent with high volatility.[4] |
The Hidden Dangers: Impurities in Organophosphate Insecticides
The manufacturing process of organophosphate insecticides is not always perfect, leading to the formation of impurities that can significantly impact the toxicity and stability of the final product. These impurities can arise from side reactions during synthesis, degradation of the active ingredient over time, or the presence of unreacted starting materials.
One of the most well-documented and toxicologically significant impurities is isomalathion , found in technical-grade malathion. Isomalathion is formed through the thermal isomerization of malathion and is a much more potent inhibitor of acetylcholinesterase, the primary target of organophosphates.[8][9] The presence of isomalathion was responsible for a tragic incident in 1976 where hundreds of malaria-control workers in Pakistan were poisoned.[9]
Other notable impurities include:
-
Sulfotep (O,O,O',O'-Tetraethyl dithiopyrophosphate), a common impurity in parathion and chlorpyrifos.[10][11] Sulfotep is itself a potent insecticide and cholinesterase inhibitor.
-
O,S,S-Trimethyl phosphorodithioate and related compounds in parathion, which can potentiate the toxicity of the parent compound.
-
In dichlorvos , impurities can include unreacted starting materials like trichlorfon and byproducts such as O,O-dimethyl 2-chlorovinyl phosphate.[4][12]
-
Diazinon can degrade to form toxic byproducts like diazoxon and various hydroxypyrimidines, especially in the presence of UV light and water.[13][14]
The presence and concentration of these impurities are critical factors in the overall toxicological profile of a commercial organophosphate insecticide formulation.
Table 2: Common Impurities in Selected Organophosphate Insecticides
| Organophosphate Insecticide | Common Impurities | Formation Pathway | Toxicological Significance |
| Malathion | Isomalathion | Thermal isomerization of malathion. | Potent acetylcholinesterase inhibitor, significantly increases the toxicity of the formulation.[9] |
| Parathion | Sulfotep, O,S,S-Trimethyl phosphorodithioate | Synthesis byproduct. | Potent cholinesterase inhibitors, can potentiate the toxicity of parathion. |
| Chlorpyrifos | Sulfotep, 3,5,6-trichloro-2-pyridinol | Synthesis byproducts.[10][11] | Sulfotep is a toxic cholinesterase inhibitor. 3,5,6-trichloro-2-pyridinol is a major metabolite. |
| Dichlorvos | Trichlorfon, O,O-dimethyl 2-chlorovinyl phosphate | Unreacted starting material and synthesis byproduct.[4][12] | Trichlorfon is also an organophosphate insecticide. |
| Diazinon | Diazoxon, 2-isopropyl-6-methyl-4-pyrimidinol | Oxidation and hydrolysis of diazinon.[13] | Diazoxon is a more potent acetylcholinesterase inhibitor than diazinon. |
Unmasking the Components: Experimental Protocols for Analysis
The accurate identification and quantification of organophosphate insecticides and their impurities are crucial for quality control, environmental monitoring, and toxicological studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary analytical techniques employed for this purpose. Sample preparation is a critical step to remove matrix interferences and concentrate the analytes of interest.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[9][10] A general protocol for the extraction of organophosphates and their impurities from a technical-grade material is provided below.
Protocol: QuEChERS Extraction for Technical-Grade Organophosphate Analysis
-
Sample Weighing: Accurately weigh approximately 1-2 grams of the homogenized technical-grade organophosphate material into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Internal Standard Spiking: Add an appropriate internal standard solution to the sample.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing.
-
Salt Addition: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific method and matrix.
-
Vortexing and Centrifugation: Immediately vortex the tube for 1 minute to prevent the agglomeration of salts. Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water).
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract: The resulting supernatant is the cleaned extract, ready for GC-MS/MS or LC-MS/MS analysis.
Caption: QuEChERS sample preparation workflow.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis
GC-MS/MS is a powerful technique for the separation and detection of volatile and semi-volatile organophosphates and their impurities. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
Table 3: Representative GC-MS/MS Parameters for Organophosphate Impurity Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | Precursor Ion (m/z) |
| Malathion | 330 |
| Isomalathion | 330 |
| Chlorpyrifos | 350 |
| Sulfotep | 322 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is particularly useful for the analysis of more polar and thermally labile organophosphates and their metabolites that are not amenable to GC analysis.
Table 4: Representative LC-MS/MS Parameters for Organophosphate Impurity Analysis
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | Precursor Ion (m/z) |
| Diazinon | 305 |
| Diazoxon | 289 |
| Dichlorvos | 221 |
Mechanism of Action: Disruption of Cholinergic Signaling
The primary mechanism of toxicity for organophosphate insecticides is the irreversible inhibition of the enzyme acetylcholinesterase (AChE) .[15] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.
By inhibiting AChE, organophosphates cause an accumulation of ACh in the synapse, leading to continuous stimulation of cholinergic receptors on the postsynaptic membrane. This overstimulation of both nicotinic and muscarinic acetylcholine receptors is responsible for the wide range of toxic effects observed in organophosphate poisoning.[6][16]
Nicotinic Acetylcholine Receptor Signaling
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the postsynaptic membrane and the generation of an action potential in neurons or muscle contraction in muscle cells.[17] The influx of Ca²⁺ also acts as a second messenger, activating various downstream signaling cascades.[5]
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate a slower, more modulatory response to acetylcholine. There are five subtypes (M1-M5) which couple to different G-proteins and activate distinct downstream signaling pathways.
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[18][19]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[18][19]
The activation of these pathways leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability. The sustained activation of these pathways due to AChE inhibition contributes significantly to the toxic effects of organophosphates.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled).
Conclusion
The discovery of organophosphate insecticides represents a significant milestone in agricultural chemistry, providing powerful tools for pest control. However, their history is also a cautionary tale of the potential for dual-use technologies and the importance of understanding the full toxicological profile of chemical compounds, including their impurities. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry, analysis, and mechanism of action of organophosphates is essential for developing safer alternatives, mitigating environmental contamination, and designing effective treatments for poisoning. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for these ongoing efforts.
References
- 1. Muscarinic Cholinoreceptors in Skeletal Muscle: Localization and Functional Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Cholinergic modulation of hippocampal calcium activity across the sleep-wake cycle | eLife [elifesciences.org]
- 4. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Activation of MAP kinase by muscarinic cholinergic receptors induces cell proliferation and protein synthesis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. 084. Dichlorvos (FAO/PL:1967/M/11/1) [inchem.org]
- 13. brieflands.com [brieflands.com]
- 14. Degradation and by-product formation of diazinon in water during UV and UV/H(2)O(2) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 183. Diazinon (AGP:1970/M/12/1) [inchem.org]
- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Sudomotor - Wikipedia [en.wikipedia.org]
The In Vivo Metabolic Journey of O,O,S-Trimethyl Phosphorothioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an organophosphate compound of significant toxicological interest. Understanding its metabolic fate is crucial for assessing its potential risks and developing strategies for mitigation. This technical guide provides a comprehensive overview of the in vivo metabolism of OOS-TMP, drawing upon available scientific literature. While direct quantitative in vivo data for OOS-TMP is limited, this guide synthesizes findings from closely related compounds and in vitro studies to present a cohesive picture of its absorption, distribution, metabolism, and excretion (ADME). This document details plausible metabolic pathways, outlines relevant experimental protocols, and presents key data in a structured format to support further research and drug development efforts.
Introduction
This compound is a member of the organophosphate family, some of which are used as pesticides and others of which are impurities in commercial pesticide formulations. The toxicity of OOS-TMP, particularly its pneumotoxicity, necessitates a thorough understanding of its behavior within a biological system. This guide focuses on the in vivo metabolic processes that govern the biotransformation and elimination of OOS-TMP, providing a foundational resource for researchers in toxicology, pharmacology, and drug development.
Absorption and Distribution
Metabolism: The Central Role of Cytochrome P450
The biotransformation of OOS-TMP is primarily a detoxification process, with the liver playing a central role. The key metabolic pathway is oxidative desulfuration, a reaction catalyzed by the cytochrome P450 (CYP450) enzyme system.
A pivotal study on the closely related compound, O,S,S-trimethyl phosphorodithioate (OSSMe), in rat liver and lung microsomes provides strong evidence for this pathway. This study demonstrated that the metabolism of OSSMe is NADPH-dependent and, at least in part, cytochrome P-450-dependent, leading to the formation of O,S-dimethyl phosphorothioate (OSMeO-). Given the structural similarity, a parallel pathway is proposed for OOS-TMP.
Proposed Metabolic Pathway of this compound:
Figure 1: Proposed metabolic pathway of this compound.
The primary metabolic steps are:
-
Oxidative Desulfuration: The thiono sulfur (P=S) is replaced by an oxygen atom to form the corresponding oxon metabolite, O,O,O-trimethyl phosphate. This reaction is a bioactivation step, as the oxon is often a more potent inhibitor of acetylcholinesterase.
-
O-demethylation: Cleavage of one of the methoxy groups, potentially mediated by CYP450 enzymes or glutathione S-transferases (GSTs), would lead to the formation of O,S-dimethyl phosphorothioate.
Excretion
The metabolites of OOS-TMP, being more polar than the parent compound, are more readily excreted from the body. While a specific excretion balance study for OOS-TMP is not available, data from other organophosphates indicate that urine is the primary route of elimination for the water-soluble metabolites. Fecal excretion may play a minor role.
Quantitative Data
Direct quantitative in vivo data for this compound is not extensively reported in the literature. The following table summarizes kinetic data from an in vitro study on the related compound, O,S,S-trimethyl phosphorodithioate, which provides an indication of the metabolic capacity of different tissues.
Table 1: In Vitro Metabolic Kinetics of O,S,S-trimethyl phosphorodithioate in Rat Microsomes
| Tissue Microsomes | Km (mM) |
| Lung | 0.30 ± 0.07 |
| Liver | 4.63 ± 2.42 |
Data from a study on O,S,S-trimethyl phosphorodithioate, a structurally similar compound.
This data suggests that the lung has a higher affinity (lower Km) for metabolizing this class of compounds compared to the liver, although the overall metabolic capacity of the liver is likely greater due to its size.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the in vivo metabolic fate of OOS-TMP, based on established practices for similar compounds.
In Vivo Metabolism Study in Rats
Objective: To determine the absorption, distribution, metabolism, and excretion of OOS-TMP in rats.
Workflow:
Figure 2: Workflow for an in vivo metabolism study of OOS-TMP.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are housed in individual metabolism cages to allow for separate collection of urine and feces.
-
Dosing: A single oral dose of radiolabeled ([14C] or [3H]) OOS-TMP is administered by gavage. The use of a radiolabeled compound allows for a complete mass balance assessment.
-
Sample Collection:
-
Urine and Feces: Collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
Blood: Serial blood samples are collected from the tail vein at various time points to determine the pharmacokinetic profile.
-
-
Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (liver, kidneys, lung, brain, fat, etc.) are collected.
-
Sample Analysis:
-
Quantification of Radioactivity: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting.
-
Metabolite Profiling: Samples are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
In Vitro Metabolism with Liver Microsomes
Objective: To investigate the in vitro metabolism of OOS-TMP and identify the role of CYP450 enzymes.
Protocol:
-
Microsome Preparation: Liver microsomes are prepared from untreated male Sprague-Dawley rats by differential centrifugation.
-
Incubation: OOS-TMP is incubated with liver microsomes in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
CYP450 Inhibition (Optional): To identify specific CYP450 isozymes involved, incubations can be performed in the presence of selective chemical inhibitors or using recombinant CYP450 enzymes.
-
Sample Analysis: The reaction is quenched with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of metabolites.
Conclusion
The in vivo metabolic fate of this compound is characterized by absorption, distribution to key metabolic organs like the liver and lungs, and subsequent biotransformation primarily through cytochrome P450-mediated oxidative desulfuration and O-demethylation. The resulting polar metabolites are then predominantly excreted in the urine. While a complete quantitative in vivo dataset for OOS-TMP is lacking, the information synthesized in this guide from related compounds and in vitro systems provides a robust framework for understanding its metabolic journey. Further research, particularly comprehensive in vivo studies utilizing radiolabeled compounds, is necessary to definitively quantify the absorption, distribution, and excretion of OOS-TMP and its metabolites. This knowledge is paramount for accurate risk assessment and the development of potential therapeutic interventions.
An In-Depth Technical Guide to O,O,S-Trimethyl Phosphorothioate: Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
O,O,S-Trimethyl phosphorothioate is an organophosphorus compound with significant relevance in toxicological research and as an impurity in certain commercial pesticides. This technical guide provides a comprehensive overview of its chemical structure, reactivity, and biological interactions. Key aspects covered include its synthesis, physical and chemical properties, spectral data, and toxicological profile, with a focus on its mechanisms of action, including metabolic activation and target organ toxicity. This document is intended to serve as a detailed resource for professionals engaged in research and development in toxicology, pharmacology, and medicinal chemistry.
Chemical Structure and Identification
This compound is a chiral organophosphorus compound containing a central phosphorus atom bonded to two methoxy groups, a methylthio group, and a doubly bonded oxygen atom.
| Identifier | Value |
| IUPAC Name | [methoxy(methylsulfanyl)phosphoryl]oxymethane[1] |
| CAS Number | 152-20-5[1][2] |
| Molecular Formula | C₃H₉O₃PS[1][2] |
| Molecular Weight | 156.14 g/mol [1][2] |
| SMILES | COP(=O)(OC)SC[1] |
| InChI | InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3[1] |
Structural Diagram:
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table of Physical and Chemical Properties [1][2]
| Property | Value |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
| XLogP3-AA | -0.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 156.00100232 |
| Monoisotopic Mass | 156.00100232 |
| Topological Polar Surface Area | 60.8 Ų |
| Heavy Atom Count | 8 |
| Complexity | 96.7 |
Reactivity
Hydrolysis
Oxidation
The sulfur atom in the phosphorothioate moiety is susceptible to oxidation. In the context of phosphorothioate-modified oligonucleotides, oxidation can lead to the formation of the corresponding phosphodiester, a process that can be induced by oxidizing agents.[6][7] For this compound, oxidation would likely convert the P-S-C linkage to a P-O-C linkage, though specific studies on this reaction for the isolated molecule are not extensively documented.
Thermolysis
When heated to decomposition, this compound emits toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[2] This thermal instability is a critical safety consideration in its handling and storage.
Nucleophilic Reactions
The phosphorothioate group can act as a nucleophile, reacting with various electrophilic reagents. This reactivity is exploited in the functionalization of phosphorothioate-containing oligonucleotides.[8][9][10] The sulfur atom is the primary site of nucleophilic attack.
Synthesis
Caption: General synthetic pathway for this compound.
General Experimental Considerations:
-
Reaction Conditions: The sulfurization step is typically carried out in an inert solvent. The subsequent alkylation is a nucleophilic substitution reaction and conditions should be chosen to favor S-alkylation over O-alkylation.
-
Purification: Purification of the final product would likely involve chromatographic techniques to separate it from starting materials, by-products, and any O-alkylated isomers.
Spectral Data
Spectral data is crucial for the identification and characterization of this compound.
Table of Spectral Data
| Technique | Key Features | Reference |
| ¹H NMR | Data not explicitly detailed in search results. | |
| ¹³C NMR | Data not explicitly detailed in search results. | |
| ³¹P NMR | Data not explicitly detailed in search results. | |
| Mass Spectrometry (GC-MS) | Available on PubChem.[1] | --INVALID-LINK-- |
Experimental Protocol for Mass Spectrometry Analysis (General for Phosphorothioates):
A common method for the analysis of phosphorothioate oligonucleotides, which can be adapted for smaller molecules, involves liquid chromatography coupled with mass spectrometry (LC-MS).[6][11][12][13][14][15]
-
Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as acetonitrile and water with a volatile salt like ammonium acetate, to a concentration appropriate for the instrument's sensitivity.[11]
-
Chromatographic Separation: Employ a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, to separate the analyte from any impurities.[11]
-
Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in negative ion mode. The mass analyzer, such as a quadrupole-time-of-flight (Q-TOF) instrument, can be used to obtain high-resolution mass spectra.[12]
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the mass of this compound. Fragmentation patterns can be analyzed to confirm the structure.
Toxicology and Mechanism of Action
This compound is known for its toxic effects, particularly pneumotoxicity and delayed toxicity.
Pneumotoxicity
This compound induces lung injury in animal models.[11][16] The primary target cells in the lungs are the Clara cells and type II alveolar epithelial cells.[16] A single sublethal dose can lead to long-term structural and biochemical changes in the lungs, including hypertrophy and hyperplasia of type II alveolar epithelial cells and increased collagen deposition.[11]
Delayed Toxicity
This compound exhibits delayed toxicity in rats, with a delayed LD50 of 15-20 mg/kg.[17] The toxic effects are associated with a continual loss of body weight.[17] It is important to note that the delayed toxicity observed in rats is distinct from the delayed neurotoxicity seen in hens with some other organophosphorus compounds.[17]
Mechanism of Action
The toxicity of this compound is linked to its metabolic activation by cytochrome P450 (P450) enzymes.[1] The P450 system metabolizes phosphorothioates through desulfuration, which can lead to the formation of a more potent toxic metabolite.[18]
The non-toxic isomer, O,O,O-trimethyl phosphorothioate, can protect against the pneumotoxicity of this compound.[1] This protective effect is attributed to its ability to decrease pulmonary P450 levels and inhibit P450-mediated monooxygenases, thereby reducing the metabolic activation of the toxic isomer.[1]
Caption: Proposed mechanism of toxicity and protection.
Cholinesterase Inhibition
While many organophosphorus compounds are potent inhibitors of acetylcholinesterase, studies on a series of O,O,S-trialkyl phosphorothioates suggest that their intoxication involves both cholinergic and noncholinergic mechanisms.[8]
Conclusion
This compound is a compound of significant interest due to its toxicological properties. Its chemical structure, characterized by the P=O and P-S-C bonds, dictates its reactivity, including its susceptibility to oxidation and its role as a nucleophile. The toxicity of this compound is primarily driven by metabolic activation via cytochrome P450 enzymes, leading to pneumotoxicity and delayed toxicity. Understanding the structure-activity relationships and mechanisms of toxicity of this compound is crucial for risk assessment and the development of potential therapeutic interventions for organophosphate poisoning. This technical guide provides a foundational understanding for researchers and professionals working with this and related compounds.
References
- 1. This compound | C3H9O3PS | CID 9039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. The thermodynamics of phosphate versus phosphorothioate ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence analysis of phosphorothioate oligonucleotides via matrix-assisted laser desorption ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Reactions of Phosphorothioate Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Reactions of Phosphorothioate Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorothioate oligonucleotide quantification by μ-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. This compound | 152-20-5 [chemicalbook.com]
Environmental Degradation of O,O,S-Trimethyl Phosphorothioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an organophosphate compound that can be found as an impurity in some commercial pesticides. Understanding its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the environmental degradation pathways of OOS-TMP, including hydrolysis, photolysis, and microbial degradation. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the degradation pathways and experimental workflows.
Core Degradation Pathways
The environmental degradation of this compound primarily proceeds through three main pathways: hydrolysis, photolysis, and microbial degradation. These processes can occur simultaneously and are influenced by various environmental factors such as pH, temperature, light intensity, and microbial populations.
Hydrolysis: This is a chemical process in which water reacts with OOS-TMP, leading to the cleavage of its ester bonds. The rate of hydrolysis is significantly dependent on pH, with faster degradation typically observed under alkaline conditions.
Photolysis: OOS-TMP can be degraded by sunlight, a process known as photolysis or photodegradation. This process involves the absorption of light energy, which leads to the breaking of chemical bonds within the molecule. The efficiency of photolysis is influenced by factors such as the intensity and wavelength of light.
Microbial Degradation: Microorganisms in the soil and water can utilize OOS-TMP as a source of nutrients, breaking it down into simpler, less toxic compounds. This is a key pathway for the natural attenuation of OOS-TMP in the environment. The rate of microbial degradation depends on the types and abundance of microorganisms present, as well as environmental conditions like temperature, moisture, and nutrient availability.
Quantitative Degradation Data
While specific quantitative data for the environmental degradation of this compound is limited in publicly available literature, the following table summarizes typical data that would be collected in environmental fate studies, based on the degradation of similar organophosphate compounds.
| Degradation Pathway | Parameter | Value | Conditions | Reference |
| Hydrolysis | Half-life (t½) | [Data not available] | pH 5, 7, 9; 25°C | - |
| Rate Constant (k) | [Data not available] | pH 7, 25°C | - | |
| Photolysis | Half-life (t½) | [Data not available] | Continuous irradiation | - |
| Quantum Yield (Φ) | [Data not available] | In water | - | |
| Microbial Degradation | Half-life (t½) - Soil | [Data not available] | Aerobic; 25°C | - |
| Half-life (t½) - Water | [Data not available] | Aerobic; 25°C | - |
Note: This table is a template. Specific values for this compound need to be determined through experimental studies.
Degradation Products
The degradation of this compound is expected to yield several transformation products. The primary initial step in both hydrolysis and microbial degradation is likely the cleavage of the P-S or P-O bonds.
Expected Primary Degradation Products:
-
O,O-Dimethyl phosphorothioic acid: Formed by the cleavage of the S-CH3 bond.
-
O,S-Dimethyl phosphorothioic acid: Formed by the cleavage of an O-CH3 bond.
-
Methanol: Released upon cleavage of the methoxy groups.
-
Methanethiol: Released upon cleavage of the methylthio group.
Further degradation of these primary products would lead to the formation of phosphoric acid, sulfate, and carbon dioxide.
Experimental Protocols
Standardized guidelines from organizations like the Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) are typically followed for studying the environmental fate of chemicals.[1][2][3][4]
Hydrolysis Study (Adapted from OECD Guideline 111)
-
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
-
Materials:
-
This compound (analytical standard)
-
Sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Constant temperature incubator/water bath (e.g., 25°C and 50°C).
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS) for quantification of the parent compound and degradation products.
-
-
Procedure:
-
Prepare sterile solutions of OOS-TMP in each buffer at a known concentration.
-
Incubate the solutions in the dark at a constant temperature.
-
At specified time intervals, withdraw aliquots from each solution.
-
Analyze the aliquots to determine the concentration of remaining OOS-TMP and the formation of any degradation products.
-
Continue sampling until at least 50% degradation has occurred or for a maximum of 30 days.
-
-
Data Analysis:
-
Plot the concentration of OOS-TMP versus time for each pH and temperature.
-
Determine the hydrolysis rate constant (k) and the half-life (t½) for each condition, typically assuming pseudo-first-order kinetics.
-
Aqueous Photolysis Study (Adapted from OECD Guideline 316)
-
Objective: To determine the rate of photodegradation of this compound in an aqueous solution under simulated sunlight.
-
Materials:
-
This compound
-
Purified, sterile water (e.g., buffered at pH 7).
-
A photolysis reactor with a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Control samples kept in the dark at the same temperature.
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS).
-
-
Procedure:
-
Prepare an aqueous solution of OOS-TMP.
-
Place the solution in the photolysis reactor and expose it to the light source.
-
Simultaneously, incubate control samples in the dark.
-
At various time points, collect samples from both the irradiated and dark control solutions.
-
Analyze the samples to measure the concentration of OOS-TMP.
-
-
Data Analysis:
-
Calculate the rate of photodegradation by subtracting the rate of degradation in the dark (hydrolysis) from the total rate of degradation in the light.
-
Determine the photolysis half-life and, if possible, the quantum yield.
-
Aerobic Soil Biodegradation Study (Adapted from OECD Guideline 307)
-
Objective: To determine the rate and route of aerobic biodegradation of this compound in soil.
-
Materials:
-
Radiolabeled (e.g., ¹⁴C) this compound to trace its fate.
-
Fresh, sieved soil with known characteristics (pH, organic carbon content, texture).
-
Incubation vessels that allow for aeration and trapping of volatile products (e.g., ¹⁴CO₂).
-
Analytical instruments for quantifying the parent compound, metabolites, and ¹⁴CO₂ (e.g., LSC, HPLC-radiodetector, LC-MS).
-
-
Procedure:
-
Treat the soil with a known concentration of radiolabeled OOS-TMP.
-
Adjust the soil moisture to an optimal level (e.g., 40-60% of water holding capacity).
-
Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) with a continuous flow of air.
-
Trap any evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).
-
At regular intervals, sacrifice replicate soil samples and extract the residues.
-
Analyze the extracts to determine the concentrations of the parent compound and its degradation products.
-
Quantify the amount of non-extractable (bound) residues and the evolved ¹⁴CO₂.
-
-
Data Analysis:
-
Determine the dissipation half-life (DT50) of OOS-TMP in the soil.
-
Identify the major degradation products and quantify their formation and decline over time.
-
Calculate the extent of mineralization to ¹⁴CO₂.
-
Visualizations
Logical Flow of Environmental Degradation Pathways
Caption: Environmental degradation pathways of this compound.
Experimental Workflow for a Soil Biodegradation Study
Caption: Workflow for an aerobic soil biodegradation study.
Conclusion
References
O,O,S-Trimethyl Phosphorothioate: A Technical Guide to its Role as a Contaminant in Pesticides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O,O,S-Trimethyl phosphorothioate (OOS-TMP) is a significant contaminant found in technical grade organophosphate pesticides, such as malathion and acephate. Its presence is of considerable concern due to its potential to increase the toxicity of the final pesticide formulation. This technical guide provides a comprehensive overview of OOS-TMP, including its chemical properties, formation as a contaminant, analytical detection methods, and toxicological effects. Detailed experimental protocols for toxicity assessment and diagrams illustrating its formation and toxicological pathways are presented to support research and development in this critical area of agrochemical safety.
Introduction
This compound (CAS No. 152-20-5) is an organophosphorus compound that is not intended as an active ingredient in pesticides but is often present as an impurity.[1][2] It can arise during the manufacturing process of certain organophosphate insecticides or as a degradation product during storage.[3][4] The presence of OOS-TMP is significant as it has been shown to potentiate the toxicity of the active pesticide ingredient.[2] For instance, in the case of acephate, OOS-TMP has been observed to slightly potentiate its toxicity to mice.[2] This guide aims to provide a detailed technical resource on OOS-TMP for professionals involved in pesticide research, development, and safety assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [methoxy(methylsulfanyl)phosphoryl]oxymethane | [5] |
| CAS Number | 152-20-5 | [1][5][6] |
| Molecular Formula | C3H9O3PS | [1][5][7] |
| Molecular Weight | 156.14 g/mol | [1][5] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not available | [6] |
| Melting Point | Not available | [6] |
| Density | Not available | [6] |
| LogP (Octanol/Water Partition Coefficient) | 1.750 (Crippen Method) | [8] |
Formation as a Contaminant in Technical Grade Pesticides
This compound is primarily formed as a byproduct during the synthesis of organophosphate pesticides like malathion. The synthesis of malathion involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate.[5] Impurities can arise from side reactions or the presence of unreacted starting materials and intermediates. The formation of OOS-TMP can occur through isomerization of its corresponding thiono isomer, O,O,O-trimethyl phosphorothioate, which is also a potential impurity.
Caption: Formation pathways of this compound as a contaminant.
Analytical Detection Methods
The detection and quantification of OOS-TMP in technical grade pesticides are crucial for quality control and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the analysis of OOS-TMP in a pesticide matrix.
4.1.1. Sample Preparation
-
Extraction: Accurately weigh a known amount of the technical grade pesticide. Dissolve the sample in a suitable organic solvent (e.g., acetone or acetonitrile).
-
Dilution: Dilute the sample to a concentration within the calibrated range of the instrument.
-
Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.
4.1.2. GC-MS Instrumentation and Conditions
A typical GC-MS setup for OOS-TMP analysis is outlined in Table 2.
Table 2: Example GC-MS Parameters for OOS-TMP Analysis
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial temperature of 70 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Target Ions (m/z) | 125, 140, 110 |
4.1.3. Data Analysis
Quantification is achieved by comparing the peak area of OOS-TMP in the sample to a calibration curve generated from certified reference standards.
Caption: General workflow for the analytical detection of OOS-TMP.
Toxicology
OOS-TMP exhibits a range of toxicological effects, with the pulmonary and immune systems being primary targets.
Pulmonary Toxicity
Studies in animal models have demonstrated that OOS-TMP is a potent pneumotoxin.[1] It induces selective injury to the lung, particularly targeting Clara cells in the bronchiolar epithelium.[1] This initial damage is followed by injury to the pulmonary parenchyma, including endothelial and type I alveolar epithelial cells.[1]
Experimental Protocol: Assessment of Pulmonary Toxicity in Mice
-
Animals: Use female C57BL/Ka mice (weanling).
-
Test Substance Preparation: Dissolve OOS-TMP in a suitable vehicle such as corn oil.
-
Administration: Administer OOS-TMP via intraperitoneal injection at various doses.
-
Time Points: Euthanize animals at different time points post-administration (e.g., 6, 12, 24, 48, 72, and 168 hours).
-
Endpoints:
-
Lung Histopathology: Collect lung tissues and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin). Process tissues for light microscopy (H&E staining) and transmission electron microscopy to assess morphological changes in Clara cells, type I and II alveolar epithelial cells, and the endothelium.
-
Lung Weight and Water Content: Measure wet and dry lung weights to assess edema.
-
Biochemical Markers: Analyze lung homogenates for markers of lung injury, such as hydroxyproline content for fibrosis.[9]
-
Immunotoxicity
OOS-TMP has been shown to be an immunosuppressive agent.[2] Acute treatment can lead to a marked suppression of both cellular and humoral immune responses. Studies have indicated that macrophages are a primary target of OOS-TMP-induced immunosuppression.[3]
Experimental Protocol: Assessment of Immunotoxicity in Mice
-
Animals: Use female C57B1/6 mice.
-
Test Substance Administration: Administer OOS-TMP (e.g., 0.5 mg/kg/day or 5.0 mg/kg/day) for a specified period (e.g., 14 days).
-
Immune Function Assays:
-
Humoral Immunity: Immunize mice with sheep red blood cells (SRBC) and measure the antibody-secreting cell response using a plaque-forming cell (PFC) assay.
-
Cell-Mediated Immunity: Assess the cytotoxic T-lymphocyte (CTL) response to alloantigens.
-
Lymphocyte Proliferation: Measure the proliferative response of splenocytes to mitogens such as concanavalin A (Con A) and lipopolysaccharide (LPS).
-
Cytokine Production: Quantify the production of key cytokines like Interleukin-2 (IL-2) from stimulated splenocytes using ELISA.
-
Mechanisms of Toxicity
The toxic effects of OOS-TMP are mediated through several mechanisms, including acetylcholinesterase inhibition, effects on cytochrome P450 enzymes, and induction of oxidative stress.
Acetylcholinesterase Inhibition
Like many organophosphates, OOS-TMP can inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in cholinergic toxicity.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase enzyme (from electric eel or human recombinant)
-
OOS-TMP test solutions at various concentrations
-
-
Procedure:
-
In a 96-well plate, add buffer, DTNB, and the AChE enzyme solution.
-
Add the OOS-TMP test solutions or a control solvent.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of OOS-TMP and determine the IC50 value.
Caption: Signaling pathway of acetylcholinesterase inhibition by OOS-TMP.
Effects on Cytochrome P450 Enzymes
Phosphorothioate-containing compounds have been shown to inhibit various cytochrome P450 (CYP) enzymes in vitro.[10] This can alter the metabolism of other xenobiotics and endogenous compounds.
Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay
-
System: Use human liver microsomes (HLMs) as a source of CYP enzymes.
-
Probe Substrates: Utilize specific probe substrates for different CYP isozymes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Incubation: Incubate HLMs, a NADPH-generating system, the probe substrate, and various concentrations of OOS-TMP.
-
Analysis: After a set incubation time, stop the reaction and quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 of OOS-TMP for each CYP isozyme.
Oxidative Stress
The toxicity of some organophosphates is associated with the induction of oxidative stress, leading to cellular damage through the overproduction of reactive oxygen species (ROS).
Experimental Protocol: Assessment of Oxidative Stress Markers
-
Sample Collection: Collect tissues (e.g., lung, liver) from animals treated with OOS-TMP.
-
Homogenization: Prepare tissue homogenates in an appropriate buffer.
-
Assays:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity: Determine the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using commercially available assay kits or standard spectrophotometric methods.
-
Glutathione Levels: Measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) to assess the redox status of the cells.
-
Conclusion
This compound is a toxicologically significant contaminant in technical grade organophosphate pesticides. Its presence can enhance the overall toxicity of the formulated product, posing risks to human health and the environment. A thorough understanding of its formation, detection, and toxicological profile is essential for the development of safer and more effective pesticides. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and risk assessment of this important contaminant.
References
- 1. US7977324B2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 2. WO2007005988A2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 3. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. US8138366B2 - Process for the preparation of malathion and its intermediate - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. hpst.cz [hpst.cz]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. escholarship.org [escholarship.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of O,O,S-Trimethyl Phosphorothioate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of O,O,S-Trimethyl phosphorothioate (OOS-TMP) in environmental matrices. Given the absence of a standardized EPA method specifically for OOS-TMP, the following protocols are based on established and validated techniques for the analysis of organophosphorus pesticides with similar physicochemical properties.
Introduction
This compound (OOS-TMP) is an organophosphorus compound that can be present in the environment as a manufacturing impurity in some organophosphate pesticides. Due to potential toxicity, monitoring its presence in environmental compartments such as water and soil is crucial. This document outlines recommended procedures for sample preparation, extraction, and instrumental analysis using Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for developing effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₃H₉O₃PS | [1][2] |
| Molecular Weight | 156.14 g/mol | [1] |
| CAS Number | 152-20-5 | [1] |
| Boiling Point | 169°C at 760 mmHg | [3] |
| Density | 1.211 g/cm³ | [3] |
Analytical Methodologies
The selection of the analytical method depends on the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or a Mass Spectrometer (GC-MS) is a common and effective technique for the analysis of volatile and semi-volatile organophosphorus compounds like OOS-TMP. For less volatile metabolites or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity.
Analysis of OOS-TMP in Water Samples
Principle: Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of organophosphorus pesticides from aqueous samples.[4][5] The extracted analytes are then analyzed by GC-NPD or GC-MS.
Experimental Protocol:
3.1.1. Sample Preparation and Extraction (SPE)
-
Sample Collection: Collect water samples in clean glass bottles. If residual chlorine is present, quench with sodium thiosulfate. Store samples at 4°C until extraction.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge by passing a stream of nitrogen or by applying a vacuum for 20-30 minutes.
-
Elution: Elute the retained analytes with 2 x 5 mL of ethyl acetate into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at a temperature no higher than 35°C.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., Triphenyl phosphate) to the final extract before instrumental analysis.
3.1.2. Instrumental Analysis (GC-NPD)
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 60°C for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 300°C.
Workflow for Water Sample Analysis
Caption: Workflow for the analysis of OOS-TMP in water samples.
Analysis of OOS-TMP in Soil and Sediment Samples
Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from solid matrices.[6][7][8] It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE). Analysis is typically performed by GC-MS or LC-MS/MS.
Experimental Protocol:
3.2.1. Sample Preparation and Extraction (QuEChERS)
-
Sample Homogenization: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample by grinding.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and add an appropriate internal standard.
-
The extract is now ready for GC-MS or LC-MS/MS analysis.
-
3.2.2. Instrumental Analysis (GC-MS)
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 70°C for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions for OOS-TMP (m/z): 156, 125, 93, 79.
Workflow for Soil Sample Analysis
Caption: QuEChERS workflow for the analysis of OOS-TMP in soil.
Quantitative Data and Method Performance
The following tables summarize typical performance data for the analysis of organophosphorus pesticides in environmental samples using the described methodologies. This data is representative and should be used as a guideline; method validation should be performed in the user's laboratory to determine specific performance characteristics.
Table 1: Typical Method Performance for Organophosphorus Pesticides in Water (GC-NPD)
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Recovery (at 1 µg/L) | 80 - 110% |
| Precision (%RSD) | < 15% |
Data is representative for a range of organophosphorus pesticides and may vary for OOS-TMP.[9][10][11]
Table 2: Typical Method Performance for Organophosphorus Pesticides in Soil (GC-MS)
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 3 - 30 µg/kg |
| Recovery (at 50 µg/kg) | 70 - 120% |
| Precision (%RSD) | < 20% |
Data is representative for a range of organophosphorus pesticides using the QuEChERS method and may vary for OOS-TMP.[7][12]
Quality Control
To ensure the reliability of the analytical data, the following quality control measures are recommended:
-
Method Blank: An analyte-free matrix processed through the entire analytical procedure to check for contamination.
-
Laboratory Fortified Blank (LFB) / Spike: An analyte-free matrix spiked with a known concentration of OOS-TMP to assess method accuracy (recovery).
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of OOS-TMP to evaluate the effect of the sample matrix on the analytical method.
-
Internal Standards: Added to all samples and standards to correct for variations in injection volume and instrument response.
-
Calibration Curve: A calibration curve with a minimum of five concentration levels should be analyzed with each batch of samples.
Logical Relationship of Quality Control Samples
References
- 1. This compound | C3H9O3PS | CID 9039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. biotage.com [biotage.com]
- 5. Materials for Solid-Phase Extraction of Organic Compounds | MDPI [mdpi.com]
- 6. weber.hu [weber.hu]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thermoscientific.fr [thermoscientific.fr]
- 10. agilent.com [agilent.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. tandfonline.com [tandfonline.com]
Application Note: Quantification of O,O,S-Trimethyl Phosphorothioate in Tissue using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of O,O,S-Trimethyl phosphorothioate (OOS-TMP) in biological tissue samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). OOS-TMP is a neurotoxic impurity found in some organophosphate insecticides, and its presence in tissues is of significant toxicological concern. The described protocol provides a reliable analytical workflow from sample preparation to data analysis, suitable for toxicokinetic and food safety studies. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed to ensure high selectivity, accuracy, and precision for the determination of OOS-TMP in complex tissue matrices.
Introduction
This compound (OOS-TMP) is a significant contaminant present in certain organophosphorus insecticides. Toxicological studies have demonstrated its potential to cause severe pulmonary and neurological damage. Accurate and sensitive quantification of OOS-TMP in various tissues is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for assessing exposure and risk in preclinical and environmental studies. This application note presents a detailed protocol for the extraction and quantification of OOS-TMP in tissue samples using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental Protocol
Materials and Reagents
-
This compound (≥98% purity)
-
Internal Standard (IS): Triphenyl phosphate (TPP) or a stable isotope-labeled OOS-TMP (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Tissue homogenization tubes
-
Centrifuge tubes (15 mL and 2 mL)
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Tissue Homogenization: Weigh approximately 100 mg of tissue sample into a 2 mL homogenization tube. Add 500 µL of cold ultrapure water and homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved.
-
Internal Standard Spiking: Spike the tissue homogenate with the internal standard (e.g., 10 µL of 1 µg/mL TPP in methanol) and vortex for 30 seconds.
-
Extraction: Add 1 mL of acetonitrile to the homogenized sample. Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.
-
Salting-out: Add approximately 50 mg of sodium chloride and 150 mg of anhydrous magnesium sulfate to the tube. This step enhances the partitioning of OOS-TMP into the organic layer.
-
Phase Separation: Vortex the tube for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean 2 mL centrifuge tube.
-
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Based on the electron ionization mass spectrum of OOS-TMP, the protonated molecule [M+H]⁺ (m/z 157.1) is selected as the precursor ion. The major fragment ions are used for product ion selection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 157.1 | 110.1 | 79.0 | 15 |
| Triphenyl phosphate (IS) | 327.1 | 152.1 | 77.1 | 30 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio of OOS-TMP to the internal standard against the concentration of OOS-TMP.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | [Example Data] |
| 5 | [Example Data] |
| 10 | [Example Data] |
| 50 | [Example Data] |
| 100 | [Example Data] |
| 500 | [Example Data] |
| 1000 | [Example Data] |
The method should demonstrate good linearity over the tested concentration range, with a correlation coefficient (r²) > 0.99.
Method Validation Summary
The following table summarizes the typical validation parameters for this assay.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect (%) | 85-115% | 92-108% |
Visualization
Experimental Workflow
Caption: Workflow for OOS-TMP quantification in tissue.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in tissue samples. The simple and efficient liquid-liquid extraction protocol, combined with the high selectivity of tandem mass spectrometry, allows for accurate determination of OOS-TMP levels in complex biological matrices. This method is well-suited for a variety of research and regulatory applications, including toxicokinetic studies, residue analysis in food products, and environmental monitoring. Proper method validation should be performed in the target tissue matrix to ensure data quality and compliance with regulatory guidelines.
Application Notes and Protocols for In Vivo Experimental Design: Studying O,O,S-Trimethyl Phosphorothioate Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an organophosphate compound that can be present as an impurity in some commercial pesticides. Organophosphates are a well-documented class of neurotoxicants, primarily known for their inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic hyperstimulation that can manifest as a range of adverse effects, from muscle tremors and seizures to respiratory distress and death.[1] Beyond the canonical mechanism of AChE inhibition, organophosphates are also known to induce neurotoxicity through non-cholinergic pathways, including the induction of oxidative stress and neuroinflammation.[3][4]
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them, leading to cellular damage.[5] Neuroinflammation is a protective response in the brain, but chronic activation can contribute to neuronal damage.[4] The interplay between cholinergic toxicity, oxidative stress, and neuroinflammation forms a complex web of events that contribute to the overall neurotoxic profile of organophosphates.
This document provides a detailed in vivo experimental design for investigating the neurotoxicity of OOS-TMP. It includes protocols for animal handling, behavioral assessments, neurochemical analyses, and histopathological examinations to provide a comprehensive framework for researchers. Due to the limited specific in vivo neurotoxicity data for OOS-TMP, the proposed experimental design and mechanistic pathways are extrapolated from studies on related organophosphate compounds.
Experimental Design
A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following outlines a proposed study design for assessing OOS-TMP neurotoxicity in a rodent model.
Animal Model and Husbandry
-
Species and Strain: Male C57BL/6 mice are a suitable initial model, as this strain is widely used in neurobehavioral and toxicological research.[6]
-
Age and Weight: Young adult mice (8-10 weeks old) with a weight range of 20-25g should be used.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment.[7]
-
Housing: Mice should be housed in groups of 3-5 per cage with free access to standard chow and water, under a 12-hour light/dark cycle, and controlled temperature and humidity.[7]
Dosing and Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration of test compounds in rodents.
-
Vehicle: OOS-TMP should be dissolved in a suitable vehicle, such as corn oil.
-
Dose-Response Study: A preliminary dose-response study is essential to determine the appropriate dose range for the main study. A suggested starting point could involve a range of doses based on available (if any) acute toxicity data or by extrapolating from similar organophosphates.
-
Experimental Groups:
-
Group 1: Control: Vehicle only (e.g., corn oil), administered i.p.
-
Group 2-4: OOS-TMP Treatment: At least three dose levels (low, medium, high) of OOS-TMP dissolved in the vehicle, administered i.p.
-
-
Duration of Exposure: The study can be designed for acute (single dose) or sub-chronic (repeated doses over a period of time, e.g., 14 or 28 days) exposure, depending on the research question.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study of OOS-TMP neurotoxicity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Behavioral Assessments
Behavioral tests are crucial for evaluating the functional consequences of neurotoxicity. All behavioral testing should be conducted during the same phase of the light/dark cycle to minimize variability.
The open field test is used to assess locomotor activity and anxiety-like behavior.[8][9]
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes before the test.[10]
-
Gently place the mouse in the center of the open field arena.[1]
-
Allow the mouse to explore the arena freely for a set period (e.g., 5-10 minutes).[1]
-
Record the session using a video camera mounted above the arena.
-
Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.[1]
-
-
Data Analysis: Automated video tracking software is used to analyze the following parameters:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][11]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.[11]
-
Procedure:
-
Acclimate the mouse to the testing room for at least 60 minutes prior to testing.[6]
-
Place the mouse in the center of the maze, facing one of the open arms.[4]
-
Allow the mouse to freely explore the maze for 5 minutes.[4]
-
Record the session with a video camera.
-
Clean the maze thoroughly with 70% ethanol between animals.[3]
-
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
The rotarod test is used to assess motor coordination and balance.[12]
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Acclimate the mice to the testing room.[13]
-
Training (optional but recommended): Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a few minutes on the day before the test.
-
Testing: Place the mouse on the rotating rod, which then accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[13]
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.[13]
-
-
Data Analysis: The primary measure is the latency to fall, which is averaged across trials for each animal.
Neurochemical Analysis
Following the behavioral assessments, animals are euthanized, and brain tissue is collected for neurochemical analysis.
-
Anesthetize the mouse and perfuse transcardially with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex, cerebellum).
-
For enzyme assays and ELISAs, homogenize the tissue in an appropriate ice-cold buffer.[14]
-
Centrifuge the homogenate and collect the supernatant for analysis.[14]
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for data normalization.
-
Principle: This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, the absorbance of which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
-
Protocol: Commercial kits are readily available and provide detailed instructions. The general steps involve incubating the brain homogenate with the substrate and DTNB and measuring the change in absorbance over time.
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically or fluorometrically.[15][16]
-
Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme. Its activity can be measured using kits that are typically based on the inhibition of a reaction that produces a colored product.[17]
-
Reduced Glutathione (GSH) Assay: GSH is a major non-enzymatic antioxidant. Its levels can be determined using a recycling assay involving DTNB and glutathione reductase.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in brain homogenates. Commercial ELISA kits provide specific antibodies and reagents for accurate quantification.
Histopathological and Immunohistochemical Analysis
Histopathology allows for the microscopic examination of tissue structure to identify cellular damage.
-
Anesthetize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain by immersing it in a series of sucrose solutions of increasing concentrations.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat.
H&E staining is a standard histological stain that reveals the overall morphology of the brain tissue, allowing for the identification of neuronal damage, inflammation, and cell death.
IHC uses antibodies to specifically label proteins of interest within the tissue sections.
-
Neuronal Nuclei (NeuN): A marker for mature neurons. A decrease in NeuN staining can indicate neuronal loss.
-
Glial Fibrillary Acidic Protein (GFAP): A marker for astrocytes. An increase in GFAP expression (astrogliosis) is a hallmark of neuroinflammation.
-
Ionized calcium-binding adapter molecule 1 (Iba1): A marker for microglia. An increase in Iba1 expression and changes in microglial morphology indicate microglial activation, another sign of neuroinflammation.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Behavioral Assessment Data
| Treatment Group | Open Field: Total Distance (cm) | Open Field: Time in Center (%) | EPM: Time in Open Arms (%) | Rotarod: Latency to Fall (s) |
| Control (Vehicle) | ||||
| OOS-TMP (Low Dose) | ||||
| OOS-TMP (Medium Dose) | ||||
| OOS-TMP (High Dose) |
Table 2: Neurochemical Analysis Data
| Treatment Group | AChE Activity (U/mg protein) | MDA Levels (nmol/mg protein) | SOD Activity (U/mg protein) | GSH Levels (µmol/g tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Control (Vehicle) | ||||||
| OOS-TMP (Low Dose) | ||||||
| OOS-TMP (Medium Dose) | ||||||
| OOS-TMP (High Dose) |
Table 3: Immunohistochemistry Quantification
| Treatment Group | NeuN-positive Cells (cells/mm²) | GFAP Immunoreactivity (% area) | Iba1 Immunoreactivity (% area) |
| Control (Vehicle) | |||
| OOS-TMP (Low Dose) | |||
| OOS-TMP (Medium Dose) | |||
| OOS-TMP (High Dose) |
Signaling Pathways
Based on the known mechanisms of organophosphate neurotoxicity, the following signaling pathways are likely to be involved in the neurotoxic effects of OOS-TMP.
Cholinergic and Downstream Signaling
OOS-TMP, as an organophosphate, is expected to inhibit AChE, leading to an overstimulation of cholinergic receptors and downstream signaling cascades.
Oxidative Stress and Neuroinflammatory Pathways
Organophosphate exposure is known to induce oxidative stress and neuroinflammation, which are interconnected and can exacerbate neuronal damage.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vivo neurotoxicity of this compound. By employing a combination of behavioral, neurochemical, and histopathological assessments, researchers can gain valuable insights into the potential adverse effects of this compound on the nervous system. The elucidation of the underlying signaling pathways will further contribute to a better understanding of its mechanisms of action and aid in the development of potential therapeutic strategies. Given the limited specific data on OOS-TMP neurotoxicity, the proposed experimental design serves as a robust starting point for future investigations in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in cholinergic mechanisms as reactions to toxicity, stress, and neuroimmune insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Developmental Neurotoxicity of Organophosphates In Vivo: Transcriptional Responses of Pathways for Brain Cell Development, Cell Signaling, Cytotoxicity and Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress: Pathological Driver in Chronic Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neurobehavior effects in four strains of mice offspring exposed prenatally to alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Effects of Some Extrinsic Factors on Mice Used in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Acute Neurotoxicity of Antisense Oligonucleotides After Intracerebroventricular Injection Into Mouse Brain Can Be Predicted from Sequence Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.escholarship.umassmed.edu]
- 12. Behavioral and Histopathological Impairments Caused by Topical Exposure of the Rat Brain to Mild-Impulse Laser-Induced Shock Waves: Impulse Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathological changes in the lung and brain of mice during heat stress and cooling treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prenatal stressors in rodents: Effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Long-term effects of chronic stress models in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of O,O,S-Trimethyl Phosphorothioate as a Reference Standard in Pesticide Analysis
Introduction
O,O,S-Trimethyl phosphorothioate is an organophosphate compound of significant interest in the field of pesticide analysis. It is primarily recognized as a manufacturing impurity in certain organophosphorus insecticides, such as pirimiphos-methyl and omethoate. Due to its potential toxicity, regulatory bodies like the World Health Organization (WHO) and the Food and Agriculture Organization (FAO) have established maximum permissible limits for this impurity in technical grade pesticide formulations. This necessitates the use of a well-characterized this compound reference standard for the accurate identification and quantification of this impurity to ensure the quality and safety of pesticide products. This application note provides detailed protocols for the use of this compound as a reference standard in the analysis of pesticide formulations and residue analysis in environmental matrices.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₉O₃PS |
| Molecular Weight | 156.14 g/mol |
| CAS Number | 152-20-5 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 78-80 °C at 1 mmHg |
| Solubility | Soluble in most organic solvents such as acetone, acetonitrile, and dichloromethane. |
Application as a Reference Standard
A certified reference material (CRM) of this compound is crucial for accurate and traceable analytical measurements. The CRM provides a known purity and concentration, which is essential for:
-
Instrument Calibration: Preparation of calibration standards to generate a calibration curve for the quantification of this compound in samples.
-
Method Validation: Assessing the performance of analytical methods, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Quality Control: Use as a quality control sample to monitor the ongoing performance of the analytical method.
A Certificate of Analysis (CoA) for the reference standard is a critical document that provides information on the certified property values, their uncertainties, and the traceability of the measurements.[1][2][3][4] Analysts should always consult the CoA for the specific lot of the reference standard being used.
Experimental Protocols
Analysis of this compound in Pesticide Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a standard operating procedure for the determination of trimethyl phosphorothioate (TMPT) in Omethoate 290 SL.[5][6]
a. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound certified reference material into a 10 mL volumetric flask. Dissolve and bring to volume with acetone or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the expected concentration range of the analyte in the samples (e.g., 0.1, 0.5, 1.0, 5.0, and 10 µg/mL).[6]
-
Internal Standard (Optional but Recommended): An internal standard (e.g., Triphenyl phosphate) can be added to all standard and sample solutions at a constant concentration to improve precision.[6][7]
b. Sample Preparation
-
Accurately weigh approximately 1 g of the pesticide formulation (e.g., Omethoate 290 SL) into a 50 mL volumetric flask.
-
Add approximately 40 mL of acetone and vortex for 5 minutes to extract the analyte.
-
Bring the volume to 50 mL with acetone and mix thoroughly.
-
Filter an aliquot of the extract through a 0.22 µm PTFE syringe filter into a GC vial.
c. GC-MS Instrumental Parameters
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 70 °C for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Target Ions (m/z) | 125, 140, 110[5] |
d. Data Analysis and Quantification
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards. Determine the concentration of this compound in the sample extract from the calibration curve.
Analysis of this compound Residues in Environmental Samples (Soil) by GC-MS with QuEChERS Sample Preparation
This protocol provides a general framework for the analysis of this compound in soil, adapting the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][8]
a. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add an appropriate amount of water to achieve adequate hydration.
-
Add 10 mL of acetonitrile (with 1% acetic acid, optional, depending on analyte stability).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
b. GC-MS Instrumental Parameters
The GC-MS parameters would be similar to those described in Protocol 1. Method optimization may be required based on the specific matrix and desired sensitivity.
c. Method Validation Data (Illustrative)
The following table presents typical validation parameters that should be established for the analytical method. Specific values for this compound would need to be determined experimentally.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ≥ 10 |
Visualizations
Experimental Workflow for Pesticide Formulation Analysis
Caption: Workflow for this compound Analysis in Pesticide Formulations.
QuEChERS Workflow for Soil Analysis
Caption: QuEChERS Workflow for Soil Analysis.
Conclusion
The use of a certified reference standard of this compound is indispensable for the accurate and reliable quantification of this impurity in pesticide formulations and for residue analysis in environmental samples. The provided GC-MS protocols, including a standard dilution method for formulations and a QuEChERS-based method for soil, offer robust and effective approaches for monitoring this compound. Adherence to proper analytical methodology and the use of well-characterized reference materials are essential for ensuring regulatory compliance and safeguarding environmental and human health.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 3. Supporting dataset on the optimization and validation of a QuEChERS-based method for the determination of 218 pesticide residues in clay loam soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brammerstandard.com [brammerstandard.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Portico [access.portico.org]
Application Notes and Protocols for Assessing O,O,S-Trimethyl Phosphorothioate (OOS-TMP) Cytotoxicity in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
O,O,S-Trimethyl phosphorothioate (OOS-TMP) is a significant impurity found in certain organophosphate insecticides. It has demonstrated notable toxicity, particularly pneumotoxicity, in in vivo studies. Understanding the cellular and molecular mechanisms of OOS-TMP-induced cytotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of OOS-TMP using relevant in vitro cell culture models. The primary cellular targets identified in animal studies are lung epithelial cells, specifically Clara cells and type I alveolar cells, as well as alveolar macrophages. Additionally, hepatocytes are a relevant model for studying the metabolic activation of OOS-TMP, a process that may contribute to its toxicity.
Recommended Cell Culture Models
-
A549 Cells (Human Lung Carcinoma): An established model for type II alveolar epithelial cells. These cells are widely used in studies of lung injury and toxicology.
-
HepG2 Cells (Human Liver Carcinoma): A well-characterized model for human hepatocytes. These cells retain many of the metabolic functions of primary hepatocytes, including cytochrome P450 activity, which is potentially involved in the bioactivation of OOS-TMP.
-
Alveolar Macrophage Cell Lines (e.g., RAW 264.7, MH-S): These cell lines are valuable for investigating the inflammatory and cytotoxic responses of immune cells in the lungs to OOS-TMP.
Data Presentation: OOS-TMP Cytotoxicity
Currently, there is a lack of publicly available, direct quantitative data (e.g., IC50 values) for OOS-TMP-induced cytotoxicity in the recommended cell lines. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Cytotoxicity of OOS-TMP in A549 Lung Epithelial Cells
| Assay | Time Point (hours) | IC50 (µM) | Max Inhibition (%) |
| MTT | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 72 | Data to be determined | Data to be determined | |
| LDH | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 72 | Data to be determined | Data to be determined |
Table 2: Cytotoxicity of OOS-TMP in HepG2 Liver Cells
| Assay | Time Point (hours) | IC50 (µM) | Max Inhibition (%) |
| MTT | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 72 | Data to be determined | Data to be determined | |
| LDH | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 72 | Data to be determined | Data to be determined |
Table 3: Cytotoxicity of OOS-TMP in Alveolar Macrophages (e.g., RAW 264.7)
| Assay | Time Point (hours) | IC50 (µM) | Max Inhibition (%) |
| MTT | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 72 | Data to be determined | Data to be determined | |
| LDH | 24 | Data to be determined | Data to be determined |
| 48 | Data to be determined | Data to be determined | |
| 72 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of OOS-TMP on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]
Materials:
-
Selected cell line (A549, HepG2, or alveolar macrophages)
-
Complete culture medium
-
OOS-Trimethyl phosphorothioate (OOS-TMP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of OOS-TMP in complete culture medium. Remove the old medium from the wells and add 100 µL of the OOS-TMP dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve OOS-TMP, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1][2][4]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1][4]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the log of the OOS-TMP concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.[6][7][8]
Materials:
-
Selected cell line and culture reagents
-
OOS-TMP
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[7] Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, taking into account the spontaneous and maximum LDH release controls.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the activation of key apoptotic proteins, such as caspases, by Western blotting.
Materials:
-
Selected cell line and culture reagents
-
OOS-TMP
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in larger format plates (e.g., 6-well plates) and treat with OOS-TMP at various concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Analyze the band intensities relative to the loading control to determine the changes in the expression and cleavage of apoptotic proteins.
Visualization of Pathways and Workflows
Experimental Workflow for OOS-TMP Cytotoxicity Assessment
Caption: Workflow for assessing OOS-TMP cytotoxicity.
Hypothesized Signaling Pathway for OOS-TMP-Induced Apoptosis
Based on in vivo data suggesting lung cell necrosis and general mechanisms of organophosphate toxicity, a likely pathway involves oxidative stress leading to apoptosis.
Caption: Hypothesized OOS-TMP apoptosis pathway.
References
- 1. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of macrophage protease activity by acute administration of O,O,S trimethyl phosphorothioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic and necrotic action mechanisms of trimethyltin in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphogenesis of this compound-induced pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A549 as an In Vitro Model to Evaluate the Impact of Microplastics in the Air - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatographic Separation of O,O,S-Trimethyl Phosphorothioate and Its Isomers
Abstract
This application note details a robust gas chromatography (GC) method for the separation and identification of O,O,S-trimethyl phosphorothioate (TMP) and its structural isomer, O,S,S-trimethyl phosphorodithioate, often referred to as isotrimethyl phosphorothioate (i-TMP). These compounds can be present as impurities in technical grade organophosphorus pesticides, such as methamidophos, and their distinct toxicological profiles necessitate accurate analytical separation for quality control and research purposes.[1] This method utilizes a capillary GC system equipped with a flame photometric detector (FPD) for sensitive and selective detection of phosphorus-containing compounds.
Introduction
This compound (TMP) is an organophosphorus compound that, along with its isomers, can occur as a manufacturing impurity in certain pesticides. The isomeric purity of such agrochemicals is a critical quality parameter, as different isomers can exhibit varied biological activities and toxicities. Therefore, a reliable analytical method for the separation and quantification of these isomers is essential for researchers, scientists, and drug development professionals involved in the study and regulation of organophosphorus compounds. Gas chromatography, particularly with a phosphorus-selective detector like the FPD, offers an effective approach for the analysis of these volatile and semi-volatile isomers.
Experimental
Instrumentation
A standard gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame photometric detector (FPD) operating in phosphorus mode is required. A mass spectrometer (MS) can also be used as a detector for confirmation of identity.
Reagents and Standards
-
This compound (TMP) analytical standard
-
O,S,S-Trimethyl phosphorodithioate (i-TMP) analytical standard
-
High-purity solvent for sample dilution (e.g., acetone or ethyl acetate)
-
High-purity helium or nitrogen as carrier gas
Sample Preparation
Prepare individual and mixed standard solutions of TMP and i-TMP in a suitable solvent (e.g., acetone) at concentrations appropriate for GC analysis (e.g., 1-10 µg/mL). For analysis of technical grade materials, dissolve a known amount of the sample in the solvent to achieve a similar concentration range for the target analytes.
Gas Chromatography Method
The following GC conditions have been optimized for the separation of TMP and i-TMP isomers.
| Parameter | Condition |
| Column | DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature: 80 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold for 5 min |
| Detector | Flame Photometric Detector (FPD) - Phosphorus Mode, 250 °C |
Results and Discussion
Under the specified chromatographic conditions, baseline separation of this compound (TMP) and O,S,S-trimethyl phosphorodithioate (i-TMP) is achieved. The non-polar DB-1 stationary phase separates the isomers based on their boiling points and interaction with the phase. The FPD provides high selectivity for the phosphorus-containing analytes, minimizing interference from the sample matrix.
Table 1: Retention Times of Phosphorothioate Isomers
| Compound | Isomer | Retention Time (min) |
| This compound | TMP | ~ 9.5 |
| O,S,S-Trimethyl phosphorodithioate | i-TMP | ~ 10.2 |
Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions. It is essential to confirm retention times using analytical standards.
Protocol
-
Instrument Preparation:
-
Install a DB-1 column (or equivalent 100% dimethylpolysiloxane phase) in the GC.
-
Condition the column according to the manufacturer's instructions.
-
Set the GC instrument parameters as detailed in the "Gas Chromatography Method" table.
-
Allow the system to stabilize.
-
-
Standard Preparation:
-
Prepare individual stock solutions of TMP and i-TMP in acetone at a concentration of 100 µg/mL.
-
From the stock solutions, prepare a mixed working standard containing both isomers at a concentration of 10 µg/mL.
-
Prepare a series of calibration standards by diluting the working standard to concentrations ranging from 0.1 to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the technical grade material to be analyzed into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetone.
-
If necessary, filter the sample solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Analysis:
-
Inject 1 µL of a solvent blank to ensure the system is clean.
-
Inject 1 µL of the mixed standard solution to verify the retention times and separation of the isomers.
-
Inject the series of calibration standards to establish a calibration curve for each isomer.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.
-
Quantify the amount of each isomer in the sample using the calibration curve generated from the standard solutions.
-
Logical Workflow for Isomer Separation
Caption: Workflow for the GC separation and quantification of phosphorothioate isomers.
Conclusion
The gas chromatographic method presented in this application note provides a reliable and selective means for the separation and quantification of this compound (TMP) and its isomer O,S,S-trimethyl phosphorodithioate (i-TMP). This protocol is suitable for quality control in the manufacturing of organophosphorus pesticides and for research applications requiring the specific determination of these isomers. The use of a standard DB-1 column and a flame photometric detector makes this method accessible to most analytical laboratories.
References
Application Notes and Protocols for Intrathecal Injection of Phosphorothioate Oligonucleotides in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intrathecal (IT) injection is a critical route of administration for delivering therapeutics, such as phosphorothioate oligonucleotides (PS-ASOs), directly to the central nervous system (CNS). This method bypasses the blood-brain barrier, allowing for higher concentrations of the therapeutic agent to reach the brain and spinal cord while minimizing systemic exposure and associated side effects.[1][2] This document provides detailed protocols for two common methods of intrathecal injection in mice: lumbar puncture and injection into the cisterna magna. It also includes important considerations for dosing, potential toxicities, and post-operative care.
Quantitative Data Summary
The following tables summarize key quantitative parameters for intrathecal injections in mice, compiled from various research protocols.
Table 1: Lumbar Intrathecal Injection Parameters in Mice
| Parameter | Value | Reference |
| Typical Injection Volume | 5 - 10 µL | [1][3][4] |
| Needle Gauge | 30G | [1][3][4] |
| Injection Site | L4-L5 or L5-L6 intervertebral space | [5] |
| Typical Phosphorothioate ASO Dose | 100 - 700 µg | [6] |
Table 2: Cisterna Magna Injection Parameters in Mice
| Parameter | Value | Reference |
| Typical Injection Volume | 5 µL | [7] |
| Needle Gauge | 30G | [7] |
| Infusion Rate (if using pump) | 1 µL/min | [8] |
| Typical Phosphorothioate ASO Dose | 215 - 665 µg (total dose over multiple injections) | [9] |
Experimental Protocols
Protocol 1: Lumbar Intrathecal Injection by Direct Puncture
This protocol describes the direct puncture method for delivering substances into the lumbar intrathecal space of mice.
Materials:
-
Phosphorothioate oligonucleotide solution in sterile, preservative-free vehicle (e.g., artificial cerebrospinal fluid)
-
Anesthetic (e.g., isoflurane)
-
Microliter syringe (e.g., Hamilton syringe) with a 30G needle[1][3][4]
-
70% ethanol or iodine solution
-
Sterile gauze
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).[10] Monitor the animal to ensure a proper level of anesthesia.
-
Shave the fur over the lumbar region of the back.[4]
-
Position the mouse in a prone position, flexing the spine by placing a support (e.g., a 15 mL conical tube) under the abdomen to increase the space between the vertebrae.[11][12]
-
-
Injection Site Identification:
-
Palpate the pelvic girdle to identify the iliac crests. The injection site is typically between the L4-L5 or L5-L6 vertebrae, which is located slightly cranial to the iliac crests.[5]
-
-
Injection:
-
Sterilize the injection site with 70% ethanol or an iodine solution.[13]
-
Hold the microliter syringe perpendicular to the spine and insert the 30G needle into the identified intervertebral space.[5]
-
A characteristic tail flick is often observed upon successful entry into the intrathecal space.[13][14]
-
Once the needle is in place, reduce the angle of the syringe to approximately 30-45 degrees.[5]
-
Slowly inject the phosphorothioate oligonucleotide solution (typically 5-10 µL) over 10-60 seconds.[5][15]
-
Hold the needle in place for an additional 10-20 seconds to prevent reflux of the injectate upon withdrawal.[15]
-
Gently and slowly withdraw the needle.
-
-
Post-Operative Care:
Protocol 2: Intrathecal Injection via Cisterna Magna
This method involves injecting the substance directly into the cisterna magna, a large cerebrospinal fluid-filled space at the base of the brain.
Materials:
-
Phosphorothioate oligonucleotide solution
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical instruments (scalpel, forceps, etc.)
-
Microliter syringe with a 30G needle or a cannula system[7]
-
Tissue adhesive
-
Sutures
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Surgical Exposure:
-
Make a midline incision in the skin over the back of the neck to expose the underlying muscles.
-
Carefully dissect the neck muscles along the midline to expose the atlanto-occipital membrane, which covers the cisterna magna.[7]
-
-
Injection:
-
Using a microliter syringe with a 30G needle, carefully puncture the atlanto-occipital membrane at a 45-degree angle.[16]
-
Inject the desired volume of the phosphorothioate oligonucleotide solution (typically 5 µL) into the cisterna magna over approximately 30 seconds.[7]
-
Leave the needle in place for 5 minutes to prevent leakage.[7]
-
-
Closure and Post-Operative Care:
Potential Adverse Effects and Considerations
-
Neurotoxicity: Phosphorothioate oligonucleotides can cause acute neurotoxicity, which may manifest as seizures or a transient sedation response.[6][17][18] This toxicity is often dose-dependent.[6]
-
Formulation: The formulation of the oligonucleotide solution is critical. The inclusion of calcium and magnesium ions in the vehicle can help mitigate the acute neurotoxicity associated with some oligonucleotides by preventing the chelation of these essential divalent cations from the CSF.[17][18][19]
-
Immune Response: Intrathecal administration of PS-ASOs can lead to an innate immune response in the CNS, characterized by the activation of microglia and astrocytes.[9]
-
Injection Volume and Rate: The volume and rate of injection should be carefully controlled. Rapid injection of large volumes can increase intracranial pressure and lead to adverse effects.[1] The total CSF volume in a mouse is approximately 35-40 µL.[1][3][4]
Visualizations
Experimental Workflow for Lumbar Intrathecal Injection
Caption: Workflow for lumbar intrathecal injection in mice.
Logical Relationship of Factors Influencing Intrathecal ASO Efficacy and Safety
References
- 1. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrathecal Injection of Newborn Mouse for Genome Editing and Drug Delivery [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Procedures and Applications of Epidural and Intrathecal Injection | Encyclopedia MDPI [encyclopedia.pub]
- 5. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | A Single Cisterna Magna Injection of AAV Leads to Binaural Transduction in Mice [frontiersin.org]
- 8. Video: Cannula Implantation into the Cisterna Magna of Rodents [jove.com]
- 9. Intracerebroventricular Administration of a 2′-O-Methyl Phosphorothioate Antisense Oligonucleotide Results in Activation of the Innate Immune System in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrathecal Delivery of Therapeutic Oligonucleotides for Potent Modulation of Gene Expression in the Central Nervous System - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Video: Direct Intrathecal Injection of Recombinant Adeno-associated Viruses in Adult Mice [jove.com]
- 14. mdpi.com [mdpi.com]
- 15. Video: Author Spotlight: Intrathecal Injection – An Efficient and Reliable Delivery Method to Test the Efficacy of Gene Editing in Neonatal Mouse Brains [jove.com]
- 16. Cannula Implantation into the Cisterna Magna in a Mouse Model [jove.com]
- 17. Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. escholarship.org [escholarship.org]
Application Note: High-Resolution Mass Spectrometry for the Identification of O,O,S-Trimethyl Phosphorothioate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an organophosphorus compound that can be found as an impurity in some pesticides. Understanding its metabolic fate is crucial for toxicological assessment and drug development safety studies. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers a powerful analytical tool for the accurate identification and quantification of OOS-TMP metabolites in complex biological matrices. This application note provides a detailed protocol for the extraction, separation, and identification of OOS-TMP metabolites using LC-HRMS.
Metabolic Pathway of this compound
The biotransformation of this compound is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[1] The metabolic pathway involves two main reactions: oxidative desulfuration and demethylation. Oxidative desulfuration of the sulfur-bound methyl group leads to the formation of O,O-dimethyl phosphorothioic acid. Additionally, demethylation of the methoxy groups can occur, resulting in various demethylated metabolites.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
The overall experimental workflow for the identification of OOS-TMP metabolites consists of sample preparation, LC-HRMS analysis, and data processing.
Caption: General experimental workflow for metabolite identification.
Experimental Protocols
Sample Preparation
Objective: To extract OOS-TMP and its metabolites from biological matrices and remove interfering substances.
a) Solid-Phase Extraction (SPE) - Recommended for Urine and Plasma
-
Materials:
-
Oasis WAX SPE cartridges (or equivalent weak anion exchange sorbent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
-
-
Protocol:
-
Sample Pre-treatment: Centrifuge plasma or urine samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in deionized water.
-
Loading: Load 1 mL of the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 2% formic acid in deionized water, followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the metabolites with 3 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-HRMS analysis.
-
b) Liquid-Liquid Extraction (LLE) - Alternative for Urine
-
Materials:
-
Ethyl acetate (LC-MS grade)
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Nitrogen evaporator
-
-
Protocol:
-
Extraction: To 1 mL of urine, add 3 mL of ethyl acetate.
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-HRMS Analysis
Objective: To separate the metabolites chromatographically and obtain high-resolution mass spectra for identification.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes. Negative mode is often more sensitive for organophosphate metabolites.[2]
-
Scan Range: m/z 50-500.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: Full scan followed by data-dependent MS/MS (ddMS2) or All Ions Fragmentation (AIF).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.
-
Data Presentation
The following table summarizes the expected quantitative performance for the analysis of OOS-TMP and its primary metabolites. These values are representative and may vary depending on the specific instrumentation and matrix.
| Analyte | Retention Time (min) | Precursor Ion (m/z) [M-H]⁻ | Key Fragment Ions (m/z) | Limit of Quantification (ng/mL) | Recovery (%) | RSD (%) |
| This compound | 12.5 | 155.0091 | 124.9778, 94.9620 | 1.0 | 92 | <10 |
| O,O-Dimethyl phosphorothioic acid | 8.2 | 141.0013 | 125.9700, 78.9580 | 0.5 | 95 | <8 |
| O-S-Dimethyl phosphorothioate | 10.1 | 141.0013 | 109.9719, 94.9620 | 0.8 | 89 | <12 |
Conclusion
This application note provides a comprehensive framework for the identification and characterization of this compound metabolites using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis, along with the proposed metabolic pathway, will aid researchers in conducting robust and reliable metabolism studies. The high sensitivity and specificity of HRMS make it an indispensable tool for elucidating the biotransformation of xenobiotics, contributing to a better understanding of their potential toxicity and informing risk assessment.
References
Troubleshooting & Optimization
Technical Support Center: O,O,S-Trimethyl Phosphorothioate Synthesis and Purification
Welcome to the technical support center for O,O,S-Trimethyl Phosphorothioate (TMPTA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of TMPTA.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound (TMPTA)?
A1: The most common and direct methods for synthesizing TMPTA involve two main strategies:
-
Thiono-Thiolo Rearrangement: This method involves the thermal or catalyzed isomerization of the thiono isomer, O,O,O-trimethyl phosphorothioate. This rearrangement is often driven by heat or the presence of an alkylating agent and is mechanistically related to the Arbuzov reaction.
-
S-Alkylation of a Dimethyl Thiophosphate Salt: This route involves the reaction of a salt of O,O-dimethyl phosphorothioic acid with a methylating agent, such as methyl iodide or dimethyl sulfate. This method directly forms the P-S bond.[1]
Q2: My reaction produced a mixture of isomers. How can I differentiate between this compound and O,O,O-trimethyl phosphorothioate?
A2: The two isomers have distinct physical and spectroscopic properties. 31P NMR spectroscopy is a definitive method for differentiation; the thiolate (P=O) isomer (O,O,S-trimethyl) will have a chemical shift significantly different from the thiono (P=S) isomer (O,O,O-trimethyl).[2] Typically, P=O compounds appear at higher field (closer to 0 ppm) than their P=S counterparts. Gas chromatography (GC) can also separate the isomers based on their different boiling points and polarities, allowing for quantification.
Q3: What are the most common impurities in TMPTA synthesis?
A3: Besides the starting materials and the O,O,O-isomer, common impurities include:
-
Trimethyl phosphate: Formed by the oxidation of the starting phosphite or desulfurization of the product.[3]
-
Dimethyl methylphosphonate: A potential byproduct if the reaction is initiated from trimethyl phosphite and a methyl halide is present, proceeding via a Michaelis-Arbuzov reaction.[4]
-
Unreacted starting materials: Such as trimethyl phosphite or sodium dimethyl thiophosphate.
-
Side products from the sulfurizing agent: Depending on the chosen reagent.
Q4: What is the best method for purifying crude this compound?
A4: For a small, neutral, and relatively volatile molecule like TMPTA, fractional distillation under reduced pressure is the most effective method for purification, especially for separating it from its lower-boiling O,O,O-isomer and other volatile impurities.[5] For non-volatile impurities or for achieving very high purity on a smaller scale, silica gel column chromatography can be employed.
Troubleshooting Guides
Problem 1: Low Yield of the Desired O,O,S- Isomer
| Potential Cause | Recommended Solution |
| Incomplete Isomerization | If synthesizing via rearrangement, increase the reaction temperature or prolong the reaction time. Consider adding a catalytic amount of a methylating agent (e.g., methyl iodide) to facilitate the Arbuzov-type rearrangement. |
| Side Reactions | Minimize the presence of water and oxygen to prevent the formation of trimethyl phosphate.[3] Ensure starting materials are pure; for instance, halide impurities can lead to Michaelis-Arbuzov side products.[4] |
| Suboptimal Alkylation | If using the S-alkylation route, ensure the thiophosphate salt is completely formed and dry. Use a more reactive methylating agent or optimize the solvent and temperature conditions for the SN2 reaction.[1] |
| Product Loss During Workup | TMPTA has some water solubility. Avoid excessive washing with aqueous solutions. Ensure efficient extraction with a suitable organic solvent. |
Problem 2: Product is Contaminated with the O,O,O- Isomer
| Potential Cause | Recommended Solution |
| Incomplete Thiono-Thiolo Rearrangement | As with low yield, drive the equilibrium towards the thermodynamically more stable O,O,S-isomer by increasing the reaction temperature or time. |
| Inefficient Purification | Improve the efficiency of fractional distillation by using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and maintaining a slow, steady distillation rate.[5] For column chromatography, optimize the eluent system to achieve better separation of the isomers. |
Problem 3: Presence of Dimethyl Methylphosphonate Impurity
| Potential Cause | Recommended Solution |
| Michaelis-Arbuzov Side Reaction | This occurs when trimethyl phosphite reacts with a methyl halide.[4] If your synthesis starts from trimethyl phosphite, ensure that the subsequent sulfurization or rearrangement step is kinetically favored over the Arbuzov reaction. Avoid using methyl halides as catalysts for the rearrangement if possible, or use them in strictly catalytic amounts at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Synthesis of TMPTA via Thiono-Thiolo Rearrangement
This protocol is a representative method based on the isomerization of O,O,O-trimethyl phosphorothioate.
Materials:
-
O,O,O-trimethyl phosphorothioate
-
Anhydrous, inert solvent (e.g., toluene or xylenes) - Optional
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Place O,O,O-trimethyl phosphorothioate into a dry round-bottom flask under an inert atmosphere.
-
Heat the neat liquid (or in a high-boiling inert solvent) to reflux (typically 120-150°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by 31P NMR or GC-MS to observe the disappearance of the starting thiono isomer and the appearance of the thiolo product.
-
Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.
-
Purify the crude product by fractional distillation under reduced pressure to separate the desired this compound from any remaining starting material and byproducts.
Data Presentation
The following tables provide representative data for the synthesis and analysis of this compound. Note: These values are illustrative and may vary based on specific experimental conditions.
Table 1: Comparison of Synthesis Routes
| Synthesis Route | Typical Reaction Temp. | Typical Reaction Time | Representative Yield | Key Impurities |
| Thermal Rearrangement | 120-150°C | 4-12 h | 70-85% | O,O,O-isomer, Trimethyl phosphate |
| S-Alkylation | 25-60°C | 2-6 h | 80-95% | Unreacted salt, Methylating agent |
Table 2: Analytical Characterization Data
| Compound | Structure | 31P NMR Chemical Shift (ppm, representative) | Boiling Point (°C) |
| This compound | (CH₃O)₂P(O)SCH₃ | ~ +28 | ~ 95-98 (at ~20 mmHg) |
| O,O,O-Trimethyl phosphorothioate | (CH₃O)₃P=S | ~ +70 | ~ 75-78 (at ~20 mmHg) |
| Trimethyl phosphate | (CH₃O)₃P=O | ~ +2 | 197 (at 760 mmHg) |
| Dimethyl methylphosphonate | (CH₃O)₂P(O)CH₃ | ~ +32 | 181 (at 760 mmHg) |
Visualizations
Caption: Troubleshooting workflow for TMPTA synthesis.
References
Technical Support Center: O,O,S-Trimethyl Phosphorothioate (OOS-TMP) Rodent Toxicology Studies
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing O,O,S-Trimethyl phosphorothioate (OOS-TMP) in rodent toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OOS-TMP) and why is it studied in toxicology?
A1: this compound (OOS-TMP) is an organophosphate compound. It is often found as an impurity in various commercial organophosphorus insecticides.[1][2][3] Its study is crucial for understanding the complete toxicological profile of these insecticides and for assessing the risks associated with this specific contaminant.
Q2: What is the primary target organ of OOS-TMP toxicity in rodents?
A2: The primary target organ for OOS-TMP toxicity in both rats and mice is the lung, leading to pneumotoxicity (lung injury).[1][3] In mice, the initial and most severely affected cells are the nonciliated bronchiolar epithelial cells, also known as Clara cells.[1] In rats, the predominant cell types injured are the pulmonary endothelium and alveolar epithelium.
Q3: What is the acute oral toxicity of OOS-TMP in rats?
A3: The median lethal dose (LD50) for OOS-TMP administered orally in rats is reported to be 15 mg/kg.[4]
Q4: What are the typical clinical signs of acute OOS-TMP toxicity in rodents?
A4: While comprehensive systemic toxicity data is limited, the most prominent signs are related to pulmonary injury. These can include respiratory distress. Organophosphate compounds, in general, can cause cholinergic symptoms due to acetylcholinesterase inhibition, which may include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[5] However, the toxic effects of OOS-TMP are noted to involve both cholinergic and non-cholinergic mechanisms.[6]
Q5: How is OOS-TMP typically prepared and administered in rodent studies?
A5: In published studies, OOS-TMP is often dissolved in a vehicle like corn oil for administration via intraperitoneal injection or oral gavage.[1][7]
Troubleshooting Guide
Issue 1: High variability in lung injury observed at the same dose.
-
Possible Cause: The pneumotoxicity of OOS-TMP is believed to be dependent on metabolic activation by cytochrome P450 (CYP450) enzymes in the lung and liver. Variations in the expression and activity of these enzymes between individual animals can lead to differences in the extent of bioactivation and, consequently, the severity of lung injury.
-
Troubleshooting Steps:
-
Ensure the use of a genetically homogenous rodent strain.
-
Standardize animal age and sex, as these can influence metabolic enzyme activity.
-
Consider pre-screening a subset of animals for baseline CYP450 activity if feasible and critical for the study's objectives.
-
Ensure consistent formulation and administration of the test substance.
-
Issue 2: Unexpected mortality at doses expected to be non-lethal.
-
Possible Cause: The reported oral LD50 of 15 mg/kg in rats indicates high acute toxicity.[4] Doses as low as 20 mg/kg have been shown to cause significant lung injury. There might be a steep dose-response curve, or the animal strain used may be more sensitive.
-
Troubleshooting Steps:
-
Verify the concentration and stability of your OOS-TMP dosing solution.
-
Review your dosing procedure to ensure accurate and consistent administration.
-
Conduct a preliminary dose-range finding study with a small number of animals to establish the LD50 in your specific rodent strain and under your laboratory conditions.
-
Ensure the health status of the animals, as underlying health issues can increase susceptibility.
-
Issue 3: Difficulty in dissolving OOS-TMP for dosing.
-
Possible Cause: OOS-TMP is an oil at room temperature.[4] It may not be readily soluble in aqueous vehicles.
-
Troubleshooting Steps:
-
Use a lipophilic vehicle such as corn oil, as has been done in previous studies.[1]
-
Gentle warming and vortexing can aid in dissolution.
-
Prepare dosing solutions fresh daily to avoid potential degradation or precipitation.
-
Conduct a formulation analysis to confirm the concentration and homogeneity of OOS-TMP in the vehicle.
-
Data Presentation
Table 1: Acute Oral Toxicity of this compound in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 15 mg/kg | Rat | Oral | [4] |
Table 2: Doses of OOS-TMP Used in Pneumotoxicity Studies in Rats
| Dose | Effect | Route of Administration | Reference |
| 10-20 mg/kg | Increased whole blood viscosity and fibrinogen levels | Oral | |
| 20 mg/kg | Increased lactate dehydrogenase in bronchoalveolar lavage fluid and morphological changes in bronchiolar epithelium | Oral |
Experimental Protocols
1. Protocol for Acute Oral Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of OOS-TMP in rats.
-
Animals: Young adult rats (e.g., Sprague-Dawley or Wistar), typically of a single sex or both, are used. Animals are acclimatized for at least 5 days before the study.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have ad libitum access to standard rodent chow and water, except for a brief fasting period before dosing.
-
Dose Formulation: OOS-TMP is dissolved in a suitable vehicle, such as corn oil, to achieve the desired concentrations.
-
Dosing:
-
Animals are fasted overnight before dosing.
-
At least three dose levels of OOS-TMP and a vehicle control group are used.
-
The test substance is administered once by oral gavage. The volume administered is typically kept constant across all groups, not exceeding 10 mL/kg body weight.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first few hours post-dosing and then daily for 14 days.
-
Body weights are recorded before dosing and weekly thereafter.
-
-
Endpoint: The number of mortalities in each group is recorded, and the LD50 is calculated using appropriate statistical methods (e.g., probit analysis).
2. Protocol for Subchronic Oral Toxicity Study (e.g., 28-Day)
-
Objective: To evaluate the potential adverse effects of repeated oral exposure to OOS-TMP over a 28-day period.
-
Animals and Housing: Similar to the acute toxicity study.
-
Dose Groups: At least three dose levels and a concurrent control group are used. A satellite group for the high dose and control groups may be included for recovery assessment.
-
Dosing: The test substance is administered daily by oral gavage for 28 consecutive days.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of key parameters.
-
-
Terminal Procedures:
-
At the end of the 28-day period, animals are euthanized.
-
A complete necropsy is performed, and the weights of major organs are recorded.
-
Tissues, with a particular focus on the lungs, are preserved for histopathological examination.
-
Mandatory Visualizations
Caption: Proposed metabolic activation pathway for OOS-TMP-induced pneumotoxicity.
Caption: General experimental workflow for an oral rodent toxicology study.
References
- 1. Morphogenesis of this compound-induced pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. extranet.who.int [extranet.who.int]
- 3. Lung injury and delayed toxicity produced by O,S,S-trimethyl phosphorodithioate, an impurity of malathion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 152-20-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of subchronic corn oil gavage on the acute toxicity of orally administered bromodichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing stability and degradation issues of O,O,S-Trimethyl phosphorothioate in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing stability and degradation issues of O,O,S-Trimethyl phosphorothioate (OOS-TMP) in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are hydrolysis and oxidation.
-
Hydrolysis: The P-S bond in OOS-TMP is susceptible to cleavage in aqueous solutions, leading to the formation of O,O-dimethyl phosphate and methanethiol. The rate of hydrolysis is significantly influenced by pH.
-
Oxidation: The sulfur atom in OOS-TMP can be oxidized to form the corresponding oxo (P=O) compound, O,O,O-trimethyl phosphate.[1] This can be induced by oxidizing agents or exposure to atmospheric oxygen over time.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is pH-dependent. Generally, phosphorothioate esters are more stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can accelerate hydrolysis. For instance, studies on related phosphorothioate compounds have shown that the five-membered aldehyde-cysteine reaction product ring is stable within the pH range of 4.8–8.[2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at low temperatures (-20°C for long-term storage).
-
Protect solutions from light.
-
Use amber vials or wrap containers in aluminum foil.
-
Prepare fresh solutions for critical experiments.
-
For solutions in organic solvents, ensure the solvent is dry and free of peroxides.
Q4: What analytical methods are suitable for monitoring the stability of this compound and its degradation products?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the quantification of this compound and its volatile degradation products.[3] High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), can also be a powerful tool for separating and identifying both the parent compound and its non-volatile degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of OOS-TMP stock solution. | Prepare fresh stock solutions frequently. Store stock solutions in small aliquots at -20°C or lower to minimize freeze-thaw cycles. Verify the purity of the stock solution periodically using GC-MS or HPLC. |
| Loss of compound activity over time | Hydrolysis or oxidation of OOS-TMP in the experimental medium. | Prepare working solutions immediately before use. If the experimental medium is aqueous, consider using a buffer system within a stable pH range (e.g., pH 6-7). For longer experiments, it may be necessary to replenish the OOS-TMP at set intervals. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times/mass spectra. Use these markers to monitor the stability of your experimental samples. |
| Precipitation in the solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate for the desired concentration. If using aqueous solutions, check the pH and consider the use of co-solvents if solubility is an issue. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendations |
| pH | Instability in strongly acidic or alkaline conditions. | Maintain solutions in a neutral to slightly acidic pH range (pH 6-7). |
| Temperature | Increased degradation at higher temperatures. | Store stock solutions at -20°C or below. Perform experiments at the lowest feasible temperature. |
| Light | Potential for photodegradation. | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Oxidizing Agents | Can lead to the formation of O,O,O-trimethyl phosphate. | Avoid contact with known oxidizing agents. Use deoxygenated solvents where possible. |
| Solvent Purity | Impurities in solvents can catalyze degradation. | Use high-purity, dry solvents. Check for and remove peroxides from organic solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[1] Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Control Sample: Keep an aliquot of the stock solution at a low temperature (e.g., -20°C) in the dark to serve as an unstressed control.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples (including the control) by a suitable stability-indicating method, such as GC-MS or HPLC-MS.
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation products.
-
Quantify the amount of this compound remaining in each sample to determine the extent of degradation.
Protocol 2: Stability-Indicating GC-MS Method for this compound
This protocol provides a starting point for developing a GC-MS method to quantify this compound and its potential degradation products. Method optimization will be required based on the specific instrument and column used.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for organophosphate analysis (e.g., DB-5ms, HP-5ms).
2. GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless or split injection may be used depending on concentration).
3. MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode for initial identification of degradation products. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis of the parent compound and known degradants.
4. Sample Preparation:
-
Dilute the samples from the forced degradation study or stability experiment to an appropriate concentration with the solvent used for the stock solution.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex samples and concentrate the analyte.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify the peaks of potential degradation products by comparing their mass spectra to library data and known fragmentation patterns of related compounds.
-
Develop a calibration curve using standard solutions of this compound to quantify its concentration in the samples.
Visualizations
References
Improving the yield and purity of phosphorothioate oligonucleotide synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of phosphorothioate (PS) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a phosphorothioate (PS) oligonucleotide and why is it used? A phosphorothioate oligonucleotide is a synthetic version of a natural nucleic acid where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[1] This modification provides significant resistance to degradation by nucleases, which are enzymes that break down nucleic acids.[1][2] This increased stability is crucial for their use as therapeutic agents, such as antisense oligonucleotides and siRNAs, in in vivo applications.[1][3]
Q2: What is the basic principle of solid-phase PS-oligonucleotide synthesis? The synthesis is a cyclic process performed on a solid support, typically controlled pore glass (CPG) or polystyrene.[1] The oligonucleotide chain is built in the 3' to 5' direction through a repeated series of four main chemical reactions:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[1]
-
Coupling: Reaction of the newly freed 5'-hydroxyl group with a nucleoside phosphoramidite monomer.[1]
-
Sulfurization: Conversion of the unstable phosphite triester linkage to a stable phosphorothioate triester using a sulfur-transfer reagent.[1] This step replaces the oxidation step used in standard phosphodiester oligonucleotide synthesis.[1]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of shorter failure sequences (n-1 mers).[1]
Q3: What are the most common impurities in PS-oligonucleotide synthesis? Common impurities include:
-
Failure sequences (n-x or "shortmers"): Truncated oligonucleotides that result from incomplete coupling reactions at one or more steps.[4][5]
-
Phosphodiester (P=O) linkages: Result from incomplete or inefficient sulfurization, where an oxygen atom remains instead of being replaced by sulfur.[4][6] This can also be caused by oxidation of the phosphite triester intermediate by residual water or air.
-
Deletion sequences (n-1, n-2): Occur if the phosphite linkage is not successfully sulfurized and is subsequently cleaved during the acidic detritylation step of the next cycle.[7]
-
Longmers (n+x): Oligonucleotides that are longer than the target sequence, which can be caused by certain activators.[8]
-
Byproducts from protecting groups: Residual protecting groups that are not completely removed during the final deprotection step.[4]
Q4: How does the introduction of phosphorothioate bonds affect purification? The sulfur atom creates a chiral center at each phosphorus atom, resulting in a complex mixture of 2^(n-1) diastereomers, where 'n' is the number of PS linkages.[5][9] These diastereomers can have slightly different physical properties, which often leads to peak broadening or splitting in HPLC chromatograms, complicating analysis and purification.[7][9]
Troubleshooting Guide
Issue 1: Low Yield of Full-Length Product
Q: My final yield is significantly lower than expected. What are the potential causes and how can I fix this?
A: Low yield is a common problem that can originate from several steps in the synthesis process. The most frequent culprits are poor coupling efficiency, incomplete detritylation, and loss of product during post-synthesis workup.
-
Cause: Incomplete Coupling.
-
Solution: Ensure phosphoramidite and activator solutions are fresh and anhydrous, as moisture can cause them to degrade.[4][10] For modified bases or sterically hindered phosphoramidites, increase the coupling time from the standard 30 seconds to 5-10 minutes to drive the reaction to completion.[4] Also, verify that an adequate molar excess of the phosphoramidite and a suitable, potent activator are being used.[4]
-
-
Cause: Incomplete Detritylation.
-
Cause: Loss of Product during Workup.
-
Cause: Depurination.
-
Solution: The acidic conditions of the detritylation step can lead to the removal of purine bases (depurination), especially for longer oligonucleotides.[11] This creates abasic sites and leads to chain cleavage. Consider using a weaker acid for deblocking if depurination is a significant issue.
-
Issue 2: High Levels of P=O Impurity
Q: My analysis shows a high content of phosphodiester (P=O) linkages instead of the desired phosphorothioate (P=S) linkages. What went wrong?
A: This issue points directly to a problem with the sulfurization step.
-
Cause: Inefficient Sulfurization.
-
Solution: The choice of sulfurizing reagent and its concentration are critical.[4][12] Ensure the reagent is active and used at the recommended concentration (e.g., 0.05 M for Beaucage reagent).[13] Some reagents, like Phenylacetyl disulfide (PADS), require an "aging" period in solution to become fully effective.[2][12] Increase the sulfurization contact time; for RNA synthesis, longer times (e.g., 4 minutes) are often necessary compared to DNA.[12][13]
-
-
Cause: Degraded Sulfurizing Reagent.
-
Solution: Many sulfurizing reagents have limited stability in solution on the synthesizer.[4][7] Prepare fresh solutions of reagents like the Beaucage reagent before synthesis.[13] Reagents like DDTT offer much higher stability in solution and can be a better choice for extended or repeated syntheses.[12]
-
-
Cause: Presence of Water or Oxidants.
Issue 3: Poor Chromatographic Purification
Q: I'm having trouble purifying my PS-oligonucleotide using HPLC. The peaks are broad, and the resolution is poor.
A: The diastereomeric nature of PS-oligonucleotides makes purification challenging.[5] However, optimizing the HPLC method can significantly improve results.
-
Cause: Suboptimal HPLC Method.
-
Solution: Ion-Pair Reversed-Phase (IP-RP) HPLC is a versatile and widely used technique for oligonucleotide purification.[5] It separates based on hydrophobicity, and using an ion-pairing agent (like triethylammonium acetate, TEAA) allows the charged oligonucleotide to be retained on a C18 column.[5] Anion-Exchange (AEX) HPLC is another powerful technique that separates based on charge and is excellent for removing failure sequences.[5][15]
-
-
Cause: Diastereomer Co-elution.
-
Solution: The presence of many diastereomers leads to peak broadening.[9] Optimizing chromatographic parameters such as temperature, gradient slope, and the type of ion-pairing agent can improve resolution. For particularly difficult separations, techniques like ion-exchange displacement chromatography can offer higher purity and yield.[1]
-
-
Cause: Presence of Failure Sequences.
-
Solution: If the crude product contains a high level of failure sequences (shortmers), purification becomes more difficult.[5] Ensure the capping step during synthesis is highly efficient to truncate these failure sequences and simplify downstream purification.[1] Some research suggests that byproducts from sulfurization reagents can act as in-situ capping agents, potentially allowing for a simplified 3-step synthesis cycle with higher yields.[5][13][16]
-
Data Presentation: Comparative Performance
Table 1: Comparison of Common Sulfurizing Reagents
| Reagent | Typical Reaction Conditions | Stepwise Efficiency/Yield | Advantages | Disadvantages |
| Beaucage Reagent | 0.05 M in Acetonitrile (ACN); 30-240s for DNA, ~4 min for RNA.[13] | >99%[12] | High efficiency, fast reaction kinetics.[12][13] | Limited stability in solution on the synthesizer.[7][12] |
| DDTT | 0.05 M in Pyridine/ACN; ~4 min for RNA, 30s-2.5 min for DNA.[12] | >90% yield for a full 20-mer RNA.[12] | High efficiency (especially for RNA), very stable in solution (>6 months).[12] | Higher cost compared to some reagents.[12] |
| PADS | 0.2 M in Pyridine/ACN (1:1 v/v); requires "aging".[2][12] | >99.9%[12] | Cost-effective, high efficiency, stable once "aged".[12] | Requires an "aging" period to reach maximal effectiveness.[2][12] |
Table 2: Performance of Common Phosphoramidite Activators
| Activator | pKa | Recommended Coupling Time (with 2'-O-TBDMS Phosphoramidites) | Reported Coupling Efficiency | Key Characteristics |
| 1H-Tetrazole | 4.9[4] | 10 - 15 minutes[4] | Lower than more potent activators | Standard for DNA synthesis, but less effective for sterically hindered RNA monomers.[4][8] Limited solubility in ACN.[8] |
| ETT (5-Ethylthio-1H-tetrazole) | 4.3[4] | ~6 minutes[4] | High[4] | More acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator.[4][8] |
| DCI (4,5-Dicyanoimidazole) | 5.2 | Twice as fast as 1H-Tetrazole[9] | High; 54% yield for a 34-mer RNA vs. 0% with Tetrazole.[8] | Highly nucleophilic, very soluble in ACN. Recommended for long oligos and large-scale synthesis.[8][9] |
Table 3: Purity and Yield Data for HPLC Purification Methods
| Technique & Scale | Oligonucleotide | Purity of Pooled Fractions | Yield of Full-Length Product | Reference |
| Anion-Exchange (Lab Scale) | 20-mer PS-DNA | 95.4% | 2.7 mg | [1] |
| Anion-Exchange (Process Scale) | 20-mer PS-DNA | 96.2% | 79.0 mg | [1] |
| Ion-Exchange Displacement Chromatography | 24-mer PS-DNA (1.2 g loaded) | 96.4% | 70% (780 mg) | [1] |
| Ion-Exchange Displacement Chromatography | 18 to 25-mer PS-DNA | 96% | 60% | [1] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 20-mer PS-Oligonucleotide (1 µmole scale)
This protocol outlines a standard synthesis cycle on an automated DNA/RNA synthesizer.
-
Reagent Preparation:
-
Deblocking Solution: 3% Dichloroacetic acid (DCA) in toluene.[1]
-
Phosphoramidites: 0.1 M solutions of A, C, G, T phosphoramidites in anhydrous acetonitrile.
-
Activator: 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Sulfurizing Reagent: 0.05 M DDTT in a 1:1 (v/v) mixture of acetonitrile and pyridine.
-
Capping Solutions: Cap A (Acetic anhydride/Pyridine/THF) and Cap B (10% N-Methylimidazole/THF).[1]
-
Washes: Anhydrous acetonitrile.
-
-
Automated Synthesis Cycle (repeated for each nucleotide addition):
-
Step 1: Detritylation: Treat the solid support with Deblocking Solution for 60 seconds to remove the 5'-DMT group. Wash with acetonitrile.[1]
-
Step 2: Coupling: Deliver the appropriate phosphoramidite solution and activator solution to the synthesis column. Allow a coupling time of 2-4 minutes. Wash with acetonitrile.
-
Step 3: Sulfurization: Deliver the Sulfurizing Reagent solution to the column. Allow a contact time of 2 minutes. Wash with acetonitrile.[1]
-
Step 4: Capping: Treat the support with Capping Solutions A and B to acetylate any unreacted 5'-hydroxyl groups. Wash with acetonitrile.[1]
-
-
Cleavage and Deprotection:
-
After the final cycle, treat the solid support with concentrated ammonium hydroxide at room temperature overnight to cleave the oligonucleotide from the support and remove base-protecting groups.[7]
-
-
Analysis:
-
Analyze the crude product using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess initial purity.[1]
-
Protocol 2: Analytical Ion-Pair Reversed-Phase (IP-RP) HPLC for Purity Assessment
This protocol is used to assess the purity of the synthesized PS-oligonucleotide.
-
Materials and Equipment:
-
HPLC or UPLC system with a UV detector.
-
C18 column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.[15]
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.[15]
-
Sample: Dissolve the crude or purified oligonucleotide in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas of the full-length product and all impurity peaks. Calculate the purity as the percentage of the full-length product peak area relative to the total integrated area.
-
Visualizations: Workflows and Logic Diagrams
Caption: The four-step cycle for solid-phase phosphorothioate oligonucleotide synthesis.
Caption: Troubleshooting workflow for low yield in phosphorothioate synthesis.
Caption: Troubleshooting workflow for high P=O impurity levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prep-hplc.com [prep-hplc.com]
- 16. glenresearch.com [glenresearch.com]
Troubleshooting peak broadening of phosphorothioate oligonucleotides in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak broadening when analyzing phosphorothioate (PS) oligonucleotides using High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) HPLC.
Frequently Asked Questions (FAQs)
Q1: Why are my phosphorothioate (PS) oligonucleotide peaks broader than standard phosphodiester (PO) oligonucleotides?
The primary reason for peak broadening in PS oligonucleotides is the presence of a chiral center at each phosphorothioate linkage.[1] This modification results in the formation of 2ⁿ diastereomers, where 'n' is the number of PS linkages.[2] For a 20-mer oligonucleotide with 19 PS linkages, this can result in 524,288 different species.[3] These diastereomers have very similar physicochemical properties but can be partially resolved on the HPLC column, leading to a broadened peak instead of a sharp, single peak.[1][4][5][6][7]
Q2: What are the most common causes of unexpected or excessive peak broadening?
Beyond the inherent diastereomeric broadening, several factors can exacerbate the issue:
-
Suboptimal Ion-Pairing Conditions: The type and concentration of the ion-pairing (IP) agent are critical. Inappropriate selection can lead to poor peak shape or increased separation of diastereomers, which manifests as broadening.[4][8][9]
-
Inadequate Column Temperature: Temperature significantly affects the separation of diastereomers.[10][11] Lower temperatures can increase diastereomer resolution, leading to broader peaks, while elevated temperatures can suppress this separation, resulting in sharper peaks.[4][10][11]
-
Mobile Phase pH: The pH of the mobile phase influences the charge of the oligonucleotide and the ion-pairing agent, affecting retention and peak shape.[12][13] Inconsistent or suboptimal pH can contribute to broadening.[12][14]
-
Column Issues: Column overload, degradation of the stationary phase, or secondary interactions with residual silanol groups can cause peak tailing and broadening.[8]
-
System and Hardware Effects: Excessive extra-column volume from long tubing or large detector flow cells can lead to band broadening.[8][15]
Q3: How can I determine if my peak broadening is due to diastereomer separation or another issue?
If you observe a broad, but somewhat structured or multi-modal peak, it is highly indicative of partial diastereomer separation.[5] To confirm, you can systematically alter parameters known to affect diastereomer resolution. For instance, increasing the column temperature (e.g., from 40°C to 80°C) often suppresses diastereomer separation and should result in a noticeably sharper peak.[10][11] If the peak sharpens significantly with temperature, diastereomers are the primary cause. If the peak shape remains poor, investigate other factors like column health, mobile phase preparation, or system dead volume.
Systematic Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak broadening issues.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting peak broadening.
Caption: A logical workflow for diagnosing the cause of peak broadening.
Issue 1: Broad or Split Peaks Due to Diastereomer Resolution
The partial separation of numerous diastereomers is the most common intrinsic reason for broad peaks in PS oligonucleotide analysis.
Solutions:
-
Increase Column Temperature: Elevating the column temperature (e.g., 60-90°C) is a highly effective strategy to suppress diastereomeric separation, leading to narrower peaks.[10][11] This often improves the resolution between the main product (n) and its impurities (n-1).[4][10]
-
Optimize the Ion-Pairing (IP) Reagent: The choice and concentration of the IP reagent significantly impact diastereomer resolution.
-
Hydrophobicity: More hydrophobic IP agents, such as tributylamine (TBuA) or hexylammonium acetate (HAA), are generally more effective at suppressing diastereomer separation compared to less hydrophobic ones like triethylamine (TEA).[5][16]
-
Concentration: Increasing the concentration of the IP reagent can also help suppress the separation of diastereomers.
-
Table 1: Effect of Temperature and Ion-Pair Reagent on Peak Width
| Parameter | Condition | Resulting Peak Shape | Recommendation |
| Column Temperature | Low (e.g., 20-40°C) | Broader peaks due to increased diastereomer resolution.[10] | Increase temperature to 60-90°C to sharpen peaks.[10][11] |
| High (e.g., 60-90°C) | Sharper peaks due to suppressed diastereomer resolution.[10][11] | Optimal for purity analysis where n vs n-1 resolution is key. | |
| IP Reagent Choice | Weak/Less Hydrophobic (e.g., TEAA) | Broader peaks, partial diastereomer separation is more likely. | Use for applications where diastereomer separation is desired. |
| Strong/More Hydrophobic (e.g., TBuAA, HAA) | Sharper peaks, diastereomer separation is suppressed.[5] | Use for routine purity analysis to obtain sharper peaks.[5] |
Issue 2: Symmetrically Broad Peaks
This can be caused by factors beyond inherent diastereomerism, often related to the HPLC system or column.
Solutions:
-
Reduce Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[8][15] Ensure all fittings are properly connected to avoid dead volume.
-
Check for Column Overload: Injecting too much sample can saturate the column.[8] Perform a loading study by injecting progressively smaller amounts of your sample to see if peak shape improves.
-
Optimize Detector Settings: Ensure the data collection rate is appropriate for your peak width.[15] A slow data rate can artificially broaden a sharp peak.
Issue 3: Tailing Peaks
Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase.
Solutions:
-
Check Mobile Phase pH: The phosphodiester backbone of oligonucleotides has a pKa of around 1 and is negatively charged at typical analytical pH ranges.[12][13] Ensure the mobile phase pH is stable and appropriate for your method to maintain consistent ionization and minimize secondary interactions. Unstable pH, for example, due to CO2 absorption from the air, can affect retention and peak shape.[14]
-
Use a High-Quality, Well-Endcapped Column: Modern columns designed for oligonucleotide analysis have fewer free silanol groups, which can cause tailing through secondary ionic interactions with the negatively charged phosphate backbone.[8]
-
Increase Ion-Pairing Agent Concentration: A higher concentration of the IP agent can more effectively shield the negative charges on the oligonucleotide, reducing interactions with the stationary phase.[8]
Experimental Protocols
Protocol 1: Column Temperature Optimization
This protocol aims to determine the optimal temperature to suppress diastereomer resolution and achieve sharp peaks.
-
Initial Setup:
-
HPLC System: Configured for IP-RP chromatography.
-
Column: A suitable C18 or Phenyl column for oligonucleotide analysis.
-
Mobile Phases: Prepare your standard mobile phases (e.g., Buffer A: 100 mM TBuAA in water; Buffer B: 100 mM TBuAA in 50:50 Acetonitrile/Water).
-
Sample: Your PS oligonucleotide sample at a known concentration.
-
-
Procedure:
-
Set the column oven temperature to 40°C.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.
-
Inject a standard volume of your PS-oligonucleotide sample.
-
Run your standard gradient elution method and record the chromatogram.
-
Measure the peak width at half-height (W₀.₅) for the main peak.
-
Increase the column temperature in increments of 10°C (i.e., 50°C, 60°C, 70°C, 80°C).
-
At each temperature, repeat steps 2-5.
-
-
Analysis:
-
Plot the peak width (W₀.₅) as a function of temperature.
-
Select the temperature that provides the narrowest, most symmetrical peak without compromising the resolution of critical impurities (e.g., n-1 shortmers). Often, temperatures above 60°C yield significant improvements.[17]
-
Protocol 2: Ion-Pairing Reagent Screening
This protocol helps in selecting an IP reagent that minimizes peak broadening for your specific analyte.
-
Initial Setup:
-
Prepare separate sets of mobile phases using different ion-pairing reagents (e.g., 100 mM Triethylammonium Acetate (TEAA) vs. 100 mM Tributylammonium Acetate (TBuAA)). Ensure the pH is consistent across all sets.
-
-
Procedure:
-
Install the HPLC column and set the temperature to your optimized value (e.g., 60°C from Protocol 1).
-
Thoroughly flush the entire HPLC system and column with the first mobile phase set (e.g., TEAA-based).
-
Equilibrate the column for at least 20 column volumes.
-
Inject your sample and run the gradient method. Record the chromatogram and peak width.
-
Thoroughly flush the system and column with the second mobile phase set (e.g., TBuAA-based).
-
Repeat steps 3-4.
-
-
Analysis:
-
Compare the chromatograms. The IP reagent that produces the sharpest peak for the full-length product is generally better for suppressing diastereomer resolution and is preferable for routine purity analysis.[5]
-
Cause and Effect Diagram for Peak Broadening
This diagram outlines the potential root causes of peak broadening in PS-Oligo HPLC analysis.
Caption: Cause-and-effect diagram for PS-Oligo peak broadening.
References
- 1. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. Improving the chromatographic separation of phosphorothioate oligonucleotide from impurities by optimizing selectivity through mobile-phase conditions in Ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Minimizing n-1 shortmer impurities in phosphorothioate oligonucleotide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of n-1 shortmer impurities during phosphorothioate (PS) oligonucleotide synthesis.
Troubleshooting Guide: n-1 Impurity Formation
This guide addresses specific issues that can lead to the generation of n-1 shortmers, which are deletion mutations that are difficult to separate from the full-length product.
Question: What are the primary causes of n-1 impurity formation during phosphorothioate oligonucleotide synthesis?
Answer: The formation of n-1 shortmer impurities in phosphorothioate oligonucleotide synthesis is a common challenge that can primarily be attributed to inefficiencies in two key steps of the synthesis cycle: the capping step and the coupling step. Incomplete capping of unreacted 5'-hydroxyl groups (failure sequences) from the previous cycle allows them to participate in the subsequent coupling reaction, leading to an n-1 deletion. Similarly, inefficient coupling of the phosphoramidite monomer to the growing oligonucleotide chain results in an unreacted 5'-hydroxyl group that, if not properly capped, will also lead to the formation of an n-1 impurity in the next cycle.
To a lesser extent, issues with the sulfurization step, such as incomplete sulfur transfer, can also contribute to the formation of other impurities, though the direct impact on n-1 formation is less pronounced than capping and coupling inefficiencies. The quality of reagents, including the phosphoramidites, activators, and capping reagents, as well as the overall synthesis conditions such as reaction times and temperature, all play a critical role in minimizing these impurities.
Question: How can I troubleshoot and optimize the capping step to reduce n-1 impurities?
Answer: An inefficient capping step is a primary contributor to n-1 impurity formation. If you suspect issues with capping, consider the following troubleshooting steps and optimization strategies.
-
Verify Reagent Quality and Preparation: Ensure that your capping reagents, typically acetic anhydride (Cap A) and N-methylimidazole (Cap B), are fresh and anhydrous. Moisture can rapidly degrade acetic anhydride, rendering it ineffective. Prepare fresh solutions regularly and store them under inert gas.
-
Increase Capping Time: If the standard capping time is insufficient, increasing the duration of the capping step can help ensure that all unreacted 5'-hydroxyl groups are acetylated. Experiment with incrementally longer capping times to find the optimal duration for your specific synthesis scale and sequence.
-
Optimize Reagent Concentration: While standard concentrations are often sufficient, difficult sequences or high-throughput synthesis may benefit from a modest increase in the concentration of the capping reagents. This can help drive the reaction to completion.
-
Ensure Efficient Reagent Delivery: Check the fluidics of your synthesizer to ensure that the capping reagents are being delivered to the synthesis column efficiently and in the correct volumes. Clogged lines or malfunctioning valves can lead to incomplete capping.
Question: My n-1 levels are high despite an optimized capping step. Could the coupling step be the issue?
Answer: Yes, inefficient coupling is another major cause of n-1 impurities. Even with perfect capping, a poor coupling step will result in a higher population of failure sequences that need to be capped.
-
Check Phosphoramidite Quality: Phosphoramidites are sensitive to moisture and oxidation. Use fresh, high-quality amidites and ensure they are stored under an inert atmosphere. Perform a quality control check, such as 31P NMR, if you suspect degradation.
-
Activator Optimization: The choice and concentration of the activator are critical. Ensure the activator is appropriate for the phosphoramidites being used and that its concentration is optimal. Common activators include 5-(ethylthio)-1H-tetrazole (ETT) and 5-(benzylthio)-1H-tetrazole (BTT). Consider using a stronger activator if you are working with bulky or modified monomers.
-
Increase Coupling Time: For sterically hindered or modified phosphoramidites, the standard coupling time may not be sufficient to achieve high coupling efficiency. Increasing the coupling time can improve the yield of the full-length product.
-
Re-evaluate Monomer-to-Activator Ratio: The molar ratio of phosphoramidite to activator can influence coupling efficiency. While a standard ratio is typically used, optimization may be required for particularly challenging sequences.
Question: Can the sulfurization step contribute to the formation of n-1 impurities?
Answer: While not a direct cause of n-1 deletions in the same way as capping or coupling failures, an inefficient sulfurization step can lead to the formation of phosphodiester (P=O) linkages instead of the desired phosphorothioate (P=S) linkages. These P=O linkages can be more susceptible to cleavage during subsequent synthesis cycles, potentially leading to chain termination and the appearance of shortmers, including n-1 fragments.
-
Verify Sulfurizing Reagent Activity: Sulfurizing reagents, such as 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH), can degrade over time. Use fresh, properly stored reagents.
-
Optimize Sulfurization Time and Temperature: Ensure the sulfurization step is long enough for complete sulfur transfer. While typically rapid, some reagents or specific sequence contexts may benefit from extended reaction times. Temperature can also play a role, and performing the synthesis at the manufacturer's recommended temperature is advisable.
-
Ensure Complete Reagent Delivery: As with other steps, verify that the sulfurizing reagent is being delivered effectively to the synthesis column.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of n-1 shortmer impurity in a phosphorothioate oligonucleotide preparation?
A1: The acceptable level of n-1 impurity depends on the intended application of the oligonucleotide. For therapeutic applications, regulatory agencies often require very high purity, with n-1 levels needing to be as low as possible, often below 1-2%. For research applications, a higher level of n-1 impurity may be tolerable, but it is always best practice to minimize it to ensure the reliability of experimental results.
Q2: How are n-1 impurities typically detected and quantified?
A2: The most common methods for detecting and quantifying n-1 impurities are anion-exchange high-performance liquid chromatography (AEX-HPLC) and liquid chromatography-mass spectrometry (LC-MS). AEX-HPLC can separate the n-1 species from the full-length oligonucleotide based on the difference in charge, while LC-MS provides mass information that can confirm the identity of the n-1 impurity.
Q3: Can purification methods effectively remove n-1 impurities?
A3: Due to the small difference in size and charge between the full-length product and the n-1 shortmer, purification can be challenging. AEX-HPLC is often the most effective method for separating n-1 impurities, but it can be difficult to achieve complete removal, especially at a large scale. Reverse-phase HPLC (RP-HPLC) is generally less effective at resolving n-1 species from the desired product.
Q4: Does the oligonucleotide sequence affect the likelihood of n-1 formation?
A4: Yes, the sequence can have a significant impact. For example, sequences with stretches of guanosine (G) residues can be more prone to aggregation, which can hinder reagent access and lead to lower coupling efficiencies, thereby increasing the potential for n-1 formation. Sterically bulky modified bases can also result in lower coupling efficiencies.
Q5: Are there any "quick fixes" to immediately reduce n-1 impurities if a synthesis run is showing high levels?
A5: While a thorough optimization is always recommended, a potential "quick fix" is to perform a double coupling for each monomer addition. This involves repeating the coupling step before proceeding to capping and oxidation/sulfurization. While this will increase synthesis time and reagent consumption, it can significantly improve the coupling efficiency and reduce the formation of n-1 impurities, especially for challenging sequences.
Quantitative Data Summary
| Parameter | Standard Range | Optimization Strategy | Target Outcome |
| Capping Time | 20 - 45 seconds | Increase in 15-second increments | >99.9% capping efficiency |
| Coupling Time | 45 - 120 seconds | Increase for bulky/modified bases | >99.5% coupling efficiency |
| Phosphoramidite Conc. | 0.05 - 0.2 M | Ensure optimal concentration per manufacturer | Consistent coupling |
| Activator Conc. | 0.25 - 0.5 M | Adjust based on amidite and activator type | Maximize coupling yield |
| Sulfurization Time | 30 - 60 seconds | Increase if P=O species are detected | Complete sulfur transfer |
Experimental Protocols
Protocol 1: Optimization of Capping Efficiency
-
Baseline Synthesis: Perform a standard synthesis of a test oligonucleotide and quantify the n-1 impurity level using AEX-HPLC.
-
Prepare Fresh Reagents: Prepare fresh, anhydrous capping reagents (Cap A: acetic anhydride in THF/lutidine; Cap B: N-methylimidazole in THF).
-
Incremental Time Increase: Program the synthesizer to increase the capping step time by 20 seconds. Run the synthesis of the test oligonucleotide.
-
Analysis: Quantify the n-1 impurity level in the new synthesis product.
-
Iteration: If n-1 levels have decreased but are still above the desired threshold, perform another synthesis with a further 20-second increase in capping time.
-
Finalization: Once the n-1 level is minimized, establish this new capping time as the standard for future syntheses.
Protocol 2: Evaluation of Double Coupling
-
Identify Problematic Sequence: Select a sequence that has consistently shown high levels of n-1 impurities.
-
Program Double Coupling: Modify the synthesis protocol to include a second coupling step for each monomer addition. This is done by repeating the phosphoramidite and activator delivery steps immediately after the first coupling.
-
Standard Synthesis: For comparison, synthesize the same oligonucleotide using the standard single coupling protocol.
-
Comparative Analysis: Analyze the crude products from both the single and double coupling syntheses by AEX-HPLC and LC-MS.
-
Data Evaluation: Compare the percentage of the n-1 impurity in both samples. A significant reduction in the double-coupled sample indicates that low coupling efficiency was a primary contributor to the impurity.
Visualizations
Technical Support Center: Separation of Phosphorothioate Oligonucleotide Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of phosphorothioate (PS) oligonucleotide diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are phosphorothioate (PS) oligonucleotide diastereomers and why is their separation challenging?
Phosphorothioate oligonucleotides are synthetic nucleic acid analogues where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[1] This modification enhances their stability against nuclease degradation, a desirable trait for therapeutic applications. However, this substitution introduces a chiral center at the phosphorus atom, leading to the formation of two diastereomers, designated as Rp and Sp, for each PS linkage.[2][3] An oligonucleotide with 'n' phosphorothioate linkages will exist as a mixture of 2^n diastereomers (or 2^(n-1) pairs of enantiomers).[4] These diastereomers have identical mass, length, and base sequence, making their separation a significant analytical challenge.[3]
Q2: What are the primary analytical techniques used for separating PS diastereomers?
The most common techniques for separating PS oligonucleotide diastereomers include:
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RPLC): This is a prevalent technique due to its high separation performance and compatibility with mass spectrometry (MS).
-
Anion-Exchange Chromatography (AEX): AEX can also resolve PS diastereomers, particularly for oligonucleotides with a limited number of PS linkages.[3][5]
-
Capillary Electrophoresis (CE): CE, especially when used with chiral selectors like cyclodextrins, is a powerful tool for separating diastereomers.[6][7]
-
Ion Mobility Spectrometry (IMS): Advanced techniques like cyclic ion mobility spectrometry (cIMS) and drift tube ion mobility spectrometry (DTIMS) are emerging as powerful methods for the separation of complex diastereomeric mixtures.[2][8]
Q3: Why do I observe broad peaks when analyzing my PS oligonucleotides?
Peak broadening in the analysis of PS oligonucleotides is often due to the partial separation of numerous diastereomers.[4][9] Each diastereomer can have a slightly different interaction with the stationary phase, leading to a cluster of closely eluting peaks that appear as a single broad peak. Even with ion-pairing reagents that aim to suppress diastereomer separation, some partial separation can still occur, resulting in wider peaks compared to their phosphodiester counterparts.[10]
Q4: How does the number of phosphorothioate linkages affect separation?
The difficulty of separation increases exponentially with the number of PS linkages.[11] For oligonucleotides with a high number of PS modifications (e.g., >15), it becomes practically impossible to resolve all individual diastereomers using current chromatographic techniques.[4][11] For shorter oligonucleotides with a few PS linkages (up to four or five), separation of individual diastereomers is more feasible.[11]
Troubleshooting Guide
Issue 1: Poor or No Diastereomer Separation in IP-RPLC
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ion-Pairing (IP) Agent | The choice of IP agent is critical. "Weak" IP agents like triethylammonium acetate (TEAA) tend to enhance diastereomer separation, while "strong" IP agents like hexylammonium acetate (HAA) can suppress it.[12] Vary the type and concentration of the IP agent. Decreasing the carbon chain length of the tertiary alkylamine IP reagent can increase diastereomer selectivity.[4] |
| Suboptimal Mobile Phase Conditions | Optimize the organic modifier (e.g., acetonitrile, methanol) gradient. A shallower gradient often improves resolution.[12] The choice of counterion (e.g., acetate vs. hexafluoroisopropanol) also plays a crucial role.[13] |
| Incorrect Column Temperature | Temperature can significantly impact separation. Elevated temperatures tend to suppress diastereomeric resolution, leading to narrower peaks, which can be beneficial for separating n/n-1 mers.[13][14] Conversely, lower temperatures may enhance diastereomer separation. Use a column thermostat for consistent results.[12] |
| Unsuitable Stationary Phase | Standard C18 columns may not always provide the best selectivity. Consider columns with different stationary phases, such as phenyl or pentafluorophenyl (PFP), which can offer alternative separation mechanisms through pi-pi interactions.[12] |
Issue 2: Peak Tailing and Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Inadequate Ion-Pairing | Insufficient concentration of the IP agent can lead to poor peak shape.[12] A higher concentration can improve the shielding of the phosphate groups.[12] |
| Sample Overload | Injecting too much sample can lead to peak distortion. Perform a loading study to determine the optimal sample amount for your column.[12] |
| Extra-Column Volume | Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing. Minimize the length and internal diameter of all tubing.[12] |
Issue 3: Poor Reproducibility and Shifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[12] |
| Mobile Phase Instability | Prepare fresh mobile phases daily, as the concentration of the IP agent can change over time due to evaporation.[12] |
| Temperature Fluctuations | Maintain a constant and optimized column temperature using a column thermostat.[12] |
| HPLC Pump Issues | Inconsistent solvent delivery from the pump can cause retention time fluctuations. Perform regular pump maintenance.[12] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC) for Diastereomer Separation
This protocol provides a general starting point for the separation of PS diastereomers using IP-RPLC. Optimization will be required based on the specific oligonucleotide sequence and number of PS linkages.
-
Column: Waters OST BEH C18 Column (130Å, 1.7 µm, 2.1 mm x 50 mm) or equivalent.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile/water.
-
Flow Rate: 0.2 mL/min.
-
Temperature: 30°C (can be optimized between 20°C and 90°C).[14]
-
Gradient: A linear gradient from 20% to 50% B over 30 minutes. A shallower gradient may be necessary for better resolution.[12]
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
Protocol 2: Anion-Exchange Chromatography (AEX) for Diastereomer Separation
-
Column: TSKgel DNA-NPR, 4.6 mm ID x 7.5 cm, 2.5 µm.[1]
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Gradient: A linear gradient from 30% to 60% B over 40 minutes.
-
Detection: UV at 260 nm.
Data Presentation
Table 1: Influence of Ion-Pairing (IP) Agent on Diastereomer Separation in IP-RPLC
| Ion-Pairing Agent | Type | Diastereomer Separation | Peak Shape | Reference |
| Triethylammonium Acetate (TEAA) | "Weak" | Enhanced | Broader peaks | [12] |
| Hexylammonium Acetate (HAA) | "Strong" | Suppressed | Narrower peaks | [12] |
| Tributylammonium Acetate (TBuAA) | "Strong" | Suppressed | Narrower peaks | [4] |
| Trimethylammonium Acetate (TMeAA) | "Weak" | Highest Selectivity | Broader peaks | [4] |
Table 2: Effect of Temperature on Diastereomer Separation in IP-RPLC
| Temperature | Diastereomer Resolution | Peak Width | n/n-1 mer Resolution | Reference |
| Lower (e.g., 20°C) | Increased | Broader | Potentially decreased | [14] |
| Elevated (e.g., 60-90°C) | Suppressed | Narrower | Improved | [13][14] |
Visualizations
Caption: Experimental workflow for IP-RPLC analysis of PS diastereomers.
Caption: Troubleshooting logic for poor diastereomer separation.
References
- 1. 利用できないコンテンツ [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of oligonucleotide phosphorothioate diastereoisomers by pellicular anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of the diastereomers of phosphorothioated siRNAs by anion-exchange chromatography under non-denaturing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Frontiers | Separation of isobaric phosphorothioate oligonucleotides in capillary electrophoresis: study of the influence of cationic cyclodextrins on chemo and stereoselectivity [frontiersin.org]
- 8. Separation of phosphorothioated oligonucleotide diastereomers using multiplexed drift tube ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Impact of ion-pairing systems choice on diastereomeric selectivity of phosphorothioated oligonucleotides in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfurization for Phosphorothioate Oligonucleotide Synthesis
Welcome to the technical support center for phosphorothioate (PS) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on selecting and optimizing sulfurization reagents for efficient and high-purity synthesis of PS oligonucleotides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfurization step of phosphorothioate oligonucleotide synthesis.
Issue 1: Low Yield of the Final Phosphorothioate Oligonucleotide
-
Question: My final yield of phosphorothioate oligonucleotide is lower than expected. What are the potential causes related to the sulfurization step?
-
Answer: Low yield can stem from several factors, but inefficient sulfurization is a primary contributor.[1] This leads to the formation of undesired phosphodiester (P=O) linkages instead of the target phosphorothioate (P=S) linkages.[1] Incomplete sulfurization can result in cleavage of the acid-sensitive phosphite bond during the subsequent detritylation step, producing a deletion in the sequence.[2]
To troubleshoot, consider the following:
-
Reagent Quality: Ensure your sulfurizing reagent is not degraded. Solutions that are cloudy or contain precipitate should not be used as this indicates poor solubility or degradation, which will lead to inefficient sulfurization.[1]
-
Reaction Time: The sulfurization reaction time may be insufficient. Depending on the reagent used, this can range from 30 seconds to several minutes.[3][4]
-
Reagent Concentration: Verify that the correct concentration of the sulfurizing reagent is being used. Insufficient reagent will result in incomplete sulfurization.[1]
-
Solvent Quality: Ensure all solvents are anhydrous, as water can interfere with the sulfurization process.[1]
-
Issue 2: Presence of Phosphodiester (P=O) Impurities
-
Question: How can I detect phosphodiester (P=O) impurities in my phosphorothioate product, and how can I minimize them?
-
Answer: The most effective method for detecting and quantifying phosphodiester impurities is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, which can distinguish between the chemical shifts of phosphodiester and phosphorothioate linkages.[1] Strong anion-exchange high-performance liquid chromatography (SAX-HPLC) and liquid chromatography-mass spectrometry (LC-MS) can also be used to separate and identify oligonucleotides with differing numbers of phosphate and phosphorothioate linkages.[1]
To minimize P=O impurities:
-
Optimize Sulfurization Time: Increase the reaction time to ensure complete conversion of the phosphite triester to the phosphorothioate triester.
-
Use Fresh Reagent: Prepare fresh sulfurizing reagent solution for each synthesis run, especially for reagents with limited stability in solution, like the Beaucage reagent.[2] For some reagents like PADS, an "aged" solution is recommended for optimal performance.[3][5]
-
Ensure Proper Synthesis Cycle Order: The sulfurization step should always be performed before the capping step to prevent unwanted side reactions with the phosphite triester.[1][6]
-
Issue 3: Reagent Instability and Precipitation
-
Question: My sulfurizing reagent solution is cloudy/has precipitated. Can I still use it?
-
Answer: It is not recommended to use a sulfurizing reagent solution that is cloudy or contains a precipitate.[1] This indicates poor solubility or degradation of the reagent, which will lead to inefficient sulfurization.[1][6] For instance, the solubility of 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) is limited in acetonitrile and requires co-solvents like pyridine for stable solutions.[1] Always ensure your sulfurizing reagent is fully dissolved and the solution is clear before use.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of steps in the synthesis cycle involving sulfurization?
A1: The sulfurization step should always be performed before the capping step.[1][7] Capping unreacted 5'-hydroxyl groups after sulfurization prevents the formation of incorrect sequences and minimizes side reactions.[1] Performing capping before sulfurization can lead to unwanted side reactions with the phosphite triester.[1] Some recent studies suggest that byproducts of some sulfurization reagents can also act as capping agents, potentially allowing for a three-step cycle.[8][9]
Q2: Can the presence of water affect sulfurization efficiency?
A2: Yes, the presence of water is detrimental to the sulfurization step. Water can compete with the sulfurizing reagent, leading to the oxidation of the phosphite triester to a phosphodiester linkage. It is crucial to use anhydrous solvents and reagents throughout the synthesis process.
Q3: How do I choose the best sulfurizing reagent for my application?
A3: The choice of sulfurizing reagent depends on several factors including the scale of synthesis, the type of oligonucleotide (DNA or RNA), desired purity, and cost.[10] The Beaucage reagent is widely used and efficient but has limited stability in solution.[2] DDTT is highly efficient, especially for RNA, and is stable in solution for extended periods.[10] PADS is another effective reagent, particularly when an "aged" solution is used.[3][5]
Q4: What are the key differences in synthesizing phosphorothioates compared to standard phosphodiester oligonucleotides?
A4: The primary difference is the replacement of the oxidation step with a sulfurization step to create the phosphorothioate linkage.[3][10] The order of the capping and sulfurization steps is also reversed, with sulfurization occurring before capping.[6][7]
Data Presentation: Comparison of Common Sulfurizing Reagents
The following tables summarize the performance of common sulfurizing reagents for phosphorothioate oligonucleotide synthesis.
| Reagent | Typical Concentration & Solvent | Typical Reaction Time | Stepwise Efficiency/Yield | Advantages | Disadvantages |
| Beaucage Reagent | 0.05 M in anhydrous acetonitrile[3] | 30 - 240 seconds[2][4] | >96%[4] | Fast reaction, reliably soluble in acetonitrile.[4] | Limited stability in solution, can be expensive.[2][11] |
| DDTT | 0.02 M - 0.1 M for DNA (30s - 2.5 min); 0.05 M in pyridine/acetonitrile for RNA (4 min)[10] | 30 seconds - 4 minutes[10] | >90% yield for full 20-mer RNA[10] | High efficiency, especially for RNA; stable in solution for over 6 months.[10] | Higher cost compared to some other reagents.[10] |
| PADS | 0.2 M in 1:1 (v/v) acetonitrile and 3-picoline[3] | 60 - 120 seconds[3] | >99.9% with "aged" solutions[5] | High efficiency with "aged" solutions.[5] | Freshly prepared solutions may have lower efficiency.[5] |
| Elemental Sulfur (S₈) | Solution in CS₂/pyridine[10] | ~7.5 minutes[4][10] | Variable, often lower than modern reagents.[10] | Low cost, readily available.[10] | Poor solubility, slow reaction rates, potential for side reactions, use of noxious solvents.[4][10] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide [12]
This protocol outlines the automated synthesis of a 20-mer phosphorothioate DNA oligonucleotide on a 1 µmole scale.
1. Synthesis Cycle (repeated for each nucleotide addition):
-
Detritylation:
-
Coupling:
-
Reagents: 0.1 M Phosphoramidite solution in acetonitrile, Activator (e.g., 0.45 M 1H-Tetrazole in acetonitrile).
-
Time: 2-5 minutes.[8]
-
Wash: Acetonitrile.
-
-
Sulfurization (Example using Beaucage Reagent):
-
Reagent: 0.05 M Beaucage Reagent in anhydrous acetonitrile.[3]
-
Time: 60 seconds.
-
Wash: Acetonitrile.
-
-
Capping:
-
Reagents: Cap A (Acetic anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).
-
Time: 30 seconds.
-
Wash: Acetonitrile.
-
2. Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide at an elevated temperature (e.g., 50-60 °C).[5]
3. Purification:
-
The crude phosphorothioate oligonucleotide is typically purified by high-performance liquid chromatography (HPLC), such as reverse-phase (RP-HPLC) or ion-exchange (IE-HPLC).[13]
Protocol 2: Sulfurization Step Using Phenylacetyl Disulfide (PADS) [3]
This protocol details the sulfurization step using an "aged" PADS solution for optimal performance.
-
Reagent Preparation:
-
Sulfurization Step:
-
Following the coupling step in the automated synthesis cycle, deliver the aged PADS solution to the synthesis column.
-
Reaction Time: Allow the reaction to proceed for 60 to 120 seconds.[3]
-
-
Washing:
-
Thoroughly wash the solid support with anhydrous acetonitrile to remove unreacted reagent and byproducts.
-
Visualizations
Caption: Workflow for solid-phase synthesis of phosphorothioate oligonucleotides.
Caption: Troubleshooting workflow for inefficient phosphorothioate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. organica1.org [organica1.org]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cellular Uptake of Phosphorothioate Oligonucleotides
Welcome to the technical support center for phosphorothioate oligonucleotides (PS-Oligos). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to enhancing the cellular uptake of PS-Oligos in in vitro experiments.
Troubleshooting Guide
Low cellular uptake and high cytotoxicity are common hurdles in experiments involving phosphorothioate oligonucleotides. The following table outlines potential causes and recommended solutions to these and other related issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Transfection Efficiency / Poor Cellular Uptake | 1. Suboptimal Cell Health and Confluency: Cells that are unhealthy, contaminated (e.g., with mycoplasma), or at an inappropriate confluency (too sparse or too dense) can exhibit poor uptake.[1] 2. Inefficient Delivery Reagent or Method: The chosen transfection reagent may not be optimal for the cell type, or the ratio of reagent to oligonucleotide may be incorrect.[2] 3. Degradation of Oligonucleotide: Exonucleases present in serum can degrade PS-Oligos.[1] 4. Incorrect Complex Formation: The complexes of the delivery reagent and oligonucleotide may not have formed correctly due to the presence of serum or improper mixing.[1] | 1. Optimize Cell Culture Conditions: Ensure cells are healthy, free of contamination, and seeded at a consistent density to reach 50-70% confluency at the time of transfection.[1][3] 2. Optimize Transfection Protocol: Test different transfection reagents and optimize the reagent-to-oligonucleotide ratio. Consider alternative delivery methods like electroporation for difficult-to-transfect cells.[1][4] 3. Protect Oligonucleotides from Degradation: Heat-inactivate serum at 65°C for 30 minutes to reduce exonuclease activity.[1] 4. Ensure Proper Complex Formation: Form the oligonucleotide-reagent complexes in a serum-free medium before adding them to the cells.[1] |
| High Cytotoxicity | 1. Inherent Toxicity of PS-Oligos: Phosphorothioate modifications can lead to non-specific binding to cellular proteins, causing toxicity, especially at high concentrations.[1][5] 2. Toxicity of Delivery Reagent: Cationic lipids and other transfection reagents can be toxic to cells, particularly sensitive primary cells.[1] 3. Prolonged Exposure Time: Extended incubation with the transfection complexes can increase cytotoxicity.[1] | 1. Optimize Oligonucleotide Concentration: Perform a dose-response experiment to determine the lowest effective concentration of the PS-Oligo. 2. Select a Low-Toxicity Reagent: Screen different transfection reagents to find one with lower toxicity for your specific cell type. 3. Reduce Exposure Time: Limit the incubation time of the cells with the transfection complexes to 4-6 hours before replacing the medium with fresh, complete growth medium.[1] |
| Inconsistent or Variable Results | 1. Inconsistent Cell Seeding and Confluency: Variations in the number of cells seeded and their confluency at the time of transfection can lead to variability.[1] 2. Variability in Complex Formation: Inconsistent mixing or incubation times during the formation of transfection complexes can affect uptake efficiency.[2] 3. Passage Number of Cells: High-passage number cells may behave differently than low-passage cells. | 1. Standardize Cell Culture: Maintain a consistent cell seeding density and transfect at the same confluency for all experiments.[1] 2. Standardize Transfection Procedure: Follow a strict protocol for the preparation of transfection complexes, ensuring consistent volumes, mixing, and incubation times. 3. Use Low-Passage Cells: Whenever possible, use cells with a low passage number and thaw a new vial of cells periodically. |
| Difficulty in Quantifying Intracellular Uptake | 1. Low Sensitivity of Detection Method: The chosen method for quantifying intracellular oligonucleotides may not be sensitive enough to detect low concentrations. 2. Interference from Extracellular Oligonucleotides: Residual extracellular oligonucleotides can interfere with the measurement of intracellular uptake. | 1. Choose a Sensitive Quantification Method: Employ highly sensitive techniques such as nanoscale secondary ion mass spectrometry (NanoSIMS), liquid chromatography-mass spectrometry (LC-MS), or hybridization-based ELISA for accurate quantification.[6][7] 2. Thorough Washing: Ensure extensive washing of the cells after incubation with the oligonucleotides to remove any non-internalized molecules.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to enhance the cellular uptake of "naked" phosphorothioate oligonucleotides (without a delivery vehicle)?
A1: Several strategies can improve the uptake of unconjugated PS-Oligos:
-
Chemical Modifications: Introducing certain chemical modifications to the oligonucleotide, such as 2'-O-methoxyethyl (2'-MOE) or constrained ethyl (cEt), can enhance uptake.
-
Conjugation to Targeting Ligands: Attaching molecules that bind to specific cell surface receptors can significantly boost uptake. Common conjugates include:
-
N-acetylgalactosamine (GalNAc): Targets the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to enhanced liver uptake.[8][9]
-
Cholesterol: The lipophilic nature of cholesterol facilitates passage across the cell membrane.[10][11]
-
Peptides: Cell-penetrating peptides (CPPs) can be conjugated to PS-Oligos to improve their entry into cells.[12][13]
-
Antibodies: Conjugating PS-Oligos to antibodies that target specific cell surface antigens can achieve cell-type-specific delivery.[13]
-
-
Thiol-Mediated Uptake: The phosphorothioate backbone can interact with thiols and disulfides on the cell surface, facilitating entry. This process can be modulated by certain activators.[14][15]
Q2: How do I choose the right delivery method for my cell type?
A2: The optimal delivery method is highly cell-type dependent.
-
Cationic Lipids: These are widely used and effective for many common cell lines. However, they can be toxic to sensitive cells like primary neurons. It is crucial to screen different lipid-based reagents to find the one that offers the best balance of efficiency and low toxicity for your specific cells.[16][17]
-
Electroporation: This physical method can be very efficient for a broad range of cell types, including those that are difficult to transfect with lipid-based reagents. However, it can also lead to significant cell death, so optimization of the electrical parameters is critical.[1]
-
Nanoparticles: Various types of nanoparticles, including lipid nanoparticles (LNPs) and polymeric nanoparticles, can be used to encapsulate and deliver PS-Oligos. These can offer improved stability and targeted delivery.[18][19]
Q3: My phosphorothioate oligonucleotide is showing high toxicity. What can I do to mitigate this?
A3: High toxicity is a known issue with PS-Oligos.[1] To address this:
-
Perform a Dose-Response Curve: Determine the lowest concentration of your PS-Oligo that still provides the desired biological effect.
-
Reduce Exposure Time: Incubate the cells with the PS-Oligo for a shorter period (e.g., 4-6 hours) before replacing the transfection medium with fresh culture medium.[1]
-
Optimize Delivery Reagent: If using a transfection reagent, ensure you are using the optimal concentration, as excess reagent can be toxic. Consider switching to a reagent known for low cytotoxicity.
-
Purify the Oligonucleotide: Ensure your PS-Oligo preparation is of high purity, as impurities from the synthesis process can contribute to toxicity.[20]
-
Consider Alternative Chemistries: If toxicity remains an issue, explore PS-Oligos with different chemical modifications that may have a better toxicity profile.
Q4: What methods can I use to accurately quantify the amount of phosphorothioate oligonucleotide that has entered the cells?
A4: Several methods are available for quantifying intracellular PS-Oligos, each with its own advantages and limitations:
-
Fluorescence-Based Methods: If the oligonucleotide is fluorescently labeled, you can use techniques like:
-
Hybridization-Based Assays: These methods, such as hybridization-ligation ELISA, offer high sensitivity and specificity for quantifying intact oligonucleotides.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and quantitative method that can distinguish between the full-length oligonucleotide and its metabolites.[7][21]
-
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): An advanced imaging technique that can provide absolute quantification of oligonucleotides at the subcellular level.[6][22]
Q5: Can the presence of serum in the culture medium affect the cellular uptake of my phosphorothioate oligonucleotide?
A5: Yes, serum can have a significant impact.
-
Degradation: Serum contains nucleases that can degrade oligonucleotides. Heat-inactivating the serum can help reduce this.[1]
-
Protein Binding: PS-Oligos are known to bind to serum proteins, particularly albumin.[9] This binding can affect their availability for cellular uptake.
-
Interference with Complex Formation: When using cationic lipid-based transfection reagents, it is generally recommended to form the lipid-oligonucleotide complexes in a serum-free medium to avoid interference from serum components.[1] The complexes can then be added to cells cultured in a medium containing serum.
Experimental Protocols
Protocol 1: General Lipid-Based Transfection of Phosphorothioate Oligonucleotides
This protocol provides a general guideline for transfecting adherent cells with PS-Oligos using a cationic lipid-based reagent. Optimization will be required for specific cell types and reagents.
Materials:
-
Adherent cells in culture
-
Phosphorothioate oligonucleotide (PS-Oligo) stock solution
-
Cationic lipid-based transfection reagent
-
Serum-free cell culture medium (e.g., Opti-MEM®)
-
Complete cell culture medium (with serum and supplements)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 50-70% confluent at the time of transfection.[3]
-
Preparation of Oligonucleotide Solution: In a sterile microcentrifuge tube, dilute the required amount of PS-Oligo stock solution in serum-free medium. Mix gently.
-
Preparation of Lipid Reagent Solution: In a separate sterile microcentrifuge tube, dilute the appropriate amount of the cationic lipid reagent in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[1]
-
Formation of Transfection Complexes: Combine the diluted oligonucleotide solution with the diluted lipid reagent solution. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow for the formation of complexes.[3][23]
-
Transfection:
-
Remove the growth medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the oligonucleotide-lipid complexes to the cells drop-wise.[1]
-
Add complete growth medium (with or without serum, depending on the reagent's protocol) to the desired final volume.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.[1]
-
Post-Transfection: After the incubation period, carefully aspirate the transfection medium and replace it with fresh, complete growth medium.
-
Analysis: Culture the cells for an additional 24-72 hours before analyzing for the desired downstream effect (e.g., mRNA knockdown, protein expression changes).
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes the quantification of cellular uptake of a fluorescently labeled PS-Oligo.
Materials:
-
Cells transfected with a fluorescently labeled PS-Oligo
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent Cells: After the desired incubation time, wash the cells twice with PBS to remove any extracellular oligonucleotides. Detach the cells using Trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Suspension Cells: Collect the cells by centrifugation.
-
-
Washing: Wash the harvested cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the cell pellet in fresh PBS. This step is crucial to minimize background fluorescence from non-internalized oligonucleotides.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% bovine serum albumin) at a concentration of approximately 1 x 10^6 cells/mL.
-
Data Acquisition: Analyze the cells on a flow cytometer using the appropriate laser and filter set for the fluorophore conjugated to your oligonucleotide. Be sure to include an untransfected control cell sample to set the background fluorescence.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the relative amount of internalized oligonucleotide.
Visualizations
Caption: Workflow for Lipid-Based Transfection of PS-Oligos.
Caption: Receptor-Mediated Uptake Pathway of PS-Oligos.
References
- 1. benchchem.com [benchchem.com]
- 2. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Transfection Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Frontiers | Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Stranded Phosphorothioated Regions Enhance Cellular Uptake of Cholesterol-Conjugated siRNA but Not Silencing Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the intracellular delivery of antisense oligonucleotides (ASO) : a comparative study of aptamer, vitamin E, and cholesterol ASO conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 15. Oligonucleotide Phosphorothioates Enter Cells by Thiol‐Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular Delivery Strategies for Antisense Phosphorodiamidate Morpholino Oligomers | Semantic Scholar [semanticscholar.org]
- 17. In vitro and in vivo transport and delivery of phosphorothioate oligonucleotides with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intracellular Absolute Quantification of Oligonucleotide Therapeutics by NanoSIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. usbio.net [usbio.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of O,O,S-Trimethyl Phosphorothioate
For researchers, scientists, and drug development professionals, the precise and reliable quantification of O,O,S-Trimethyl phosphorothioate (OOS-TMP) is crucial for safety assessment and quality control. This guide provides an objective comparison of common analytical methods for OOS-TMP quantification, supported by experimental data and detailed methodologies.
Introduction to OOS-TMP and Analytical Challenges
This compound is an impurity of interest in several organophosphorus pesticides. Its quantification is essential due to its potential toxicity. The analysis of OOS-TMP often requires robust and validated methods to ensure data integrity, particularly in complex matrices such as environmental samples and biological fluids. The primary analytical techniques employed for the quantification of OOS-TMP and other organothiophosphates are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Method Performance
The performance of an analytical method is evaluated through various validation parameters. The following tables summarize typical performance data for the analysis of organophosphorus compounds, including OOS-TMP, using different analytical techniques.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | Method 1: GC-MS with QuEChERS | Method 2: GC-MS with GDME |
| Linearity (Range) | 0.01 - 100 µg/L | 0.01 - 100 µg/L[1] |
| Correlation Coefficient (r²) | >0.99 | >0.99[1] |
| Limit of Detection (LOD) | 0.008 mg/kg[2] | 0.0058 µg/L (for Diazinon)[1] |
| Limit of Quantification (LOQ) | 0.003-0.008 mg/kg[2] | Not specified |
| Accuracy (Recovery) | 70-120%[2] | 98.86 - 99.02%[1] |
| Precision (RSD) | ≤20%[2] | <15% |
| Matrix | Baby Food[2] | Urine[1] |
| Sample Preparation | QuEChERS | Gas Diffusion Microextraction (GDME)[1] |
Table 2: Liquid Chromatography (LC) Methods
| Parameter | Method 1: UPLC-MS | Method 2: HPLC with Anion Exchange |
| Linearity (Range) | Not specified | Not specified |
| Correlation Coefficient (r²) | Not specified | Not specified |
| Limit of Detection (LOD) | Low ppb range[3] | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Accuracy (Recovery) | 79.2 - 81.2% (for oligonucleotides)[4] | Not specified |
| Precision (RSD) | 3.4 - 6.2% (for oligonucleotides)[4] | Not specified |
| Matrix | Serum, Urine[3] | Not specified |
| Sample Preparation | Solid Phase Extraction (SPE)[4] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for the key experiments cited.
Protocol 1: GC-MS for OOS-TMP in Omethoate 290 SL
This method details the quantification of OOS-TMP in an agrochemical formulation using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation (QuEChERS-based):
-
Add 10 mL of the sample to a centrifuge tube.
-
Add QuEChERS salts.
-
Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant, filter, and inject into the GC-MS.[5]
2. GC-MS Instrument Conditions:
-
Column: HP-5MS, 30 m × 0.25 mm × 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: 70°C (hold 2 min) → 10°C/min to 280°C (hold 5 min).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) or SCAN.
-
Target Ions (m/z): 125, 140, 110.[5]
3. Calibration and Quantification:
-
Prepare a series of calibration standards of OOS-TMP in a suitable solvent.
-
Analyze the standards using the same GC-MS conditions.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify OOS-TMP in the samples by comparing their peak areas to the calibration curve.
Protocol 2: UPLC-MS for Phosphorothioate Oligonucleotides
This method is suitable for the analysis of phosphorothioate-containing molecules, which share structural similarities with OOS-TMP.
1. Sample Preparation (Solid Phase Extraction):
-
A polymer-based adsorbent SPE cartridge is used.
-
The elution solvent is a high percentage of methanol.
-
An ion pair reagent mixture of 5 mM of N,N-dimethylbutylamine/150 mM of 1,1,1,3,3,3-hexafluoroisopropanol in methanol is used for optimal recovery.[4]
2. UPLC Conditions:
-
Column: ACQUITY UPLC OST C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: Ion-pairing reversed-phase liquid chromatography (IP-RP LC) mode is utilized. A common ion-pairing buffer consists of triethylamine (TEA) and hexafluoroisopropanol (HFIP).
-
The gradient slope and initial mobile phase strength are optimized for the specific analyte.[6]
3. MS Detection:
-
Electrospray ionization (ESI) in negative ion mode is typically used for anionic compounds like phosphorothioates.[7]
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A general workflow for analytical method validation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in handling out-of-specification (OOS) results during analytical testing, a critical component of method validation and routine analysis.
Caption: Logical workflow for investigating an Out-of-Specification (OOS) result.
References
- 1. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of phosphorothioate oligonucleotides in biological fluids using fast anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Toxicity of O,O,S-Trimethyl Phosphorothioate and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity of O,O,S-Trimethyl phosphorothioate (OOS-TMP) and its structural analogs. The information presented is based on experimental data from various toxicological studies.
Comparative Toxicity Data
The acute oral toxicity of this compound and its analogs in rats is summarized in the table below. The data is presented as LD50 values, which is the dose required to be lethal to 50% of the tested population.
| Compound Name | Chemical Structure | CAS Number | Oral LD50 (Rat) | Key Toxic Effects |
| This compound (OOS-TMP) | COP(=O)(OC)SC | 152-20-5 | 15 mg/kg | Delayed mortality, pulmonary injury, cholinesterase inhibition.[1] |
| O,O-Dimethyl S-ethyl phosphorothioate (OOS-DMEP) | CCOP(=O)(OC)OC | 6389-81-7 | 13.8 mg/kg (female), 41.1 mg/kg (male) (7-day) | Delayed death, pulmonary edema and bleeding.[2] |
| O,O-Dimethyl S-propyl phosphorothioate (OOS-DMPP) | CCCOP(=O)(OC)OC | Not Available | >200 mg/kg (24-hour) | Did not show delayed death pattern.[2] |
| O,O-Dimethyl S-butyl phosphorothioate (OOS-DMBP) | CCCCOP(=O)(OC)OC | Not Available | >200 mg/kg (24-hour) | Did not show delayed death pattern.[2] |
| O,O,S-Triethyl phosphorothioate | CCOP(=O)(OCC)SCC | 1186-09-0 | Slightly higher doses than OOS-TMP | Similar signs of intoxication as OOS-TMP.[1] |
| O,S,S-Trimethyl phosphorodithioate (OSS-Me) | CS(=O)(OC)SC | 2953-29-9 | 67 mg/kg (28-day) | Delayed toxicity, morphological alteration of Clara cells in lungs.[3] |
Mechanisms of Toxicity
The toxicity of O,O,S-trialkyl phosphorothioates is complex, involving at least two distinct mechanisms: a cholinergic and a non-cholinergic pathway.[3]
Cholinergic Toxicity: Acetylcholinesterase Inhibition
Similar to other organophosphorus compounds, one of the primary mechanisms of toxicity for this compound and its analogs is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis.
Non-Cholinergic Toxicity: Delayed Pulmonary Injury
A distinct feature of this compound and some of its analogs is the induction of delayed-onset pulmonary toxicity. This effect is not readily antagonized by standard cholinergic treatments like atropine.[1] The primary target of this non-cholinergic toxicity is the non-ciliated bronchiolar epithelial cells, also known as Clara cells.[1]
The proposed mechanism involves metabolic activation of the parent compound by cytochrome P450 (CYP) enzymes in the lung and liver.[4] This bioactivation generates reactive metabolites that lead to the depletion of glutathione (a key antioxidant) and subsequent oxidative stress, causing damage and necrosis of Clara cells.[3] This initial damage to the bronchiolar epithelium is followed by injury to the pulmonary parenchyma, including the endothelium and type I alveolar epithelium, leading to pulmonary edema and hemorrhage.[1]
Experimental Protocols
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity of the compounds is determined following the OECD Test Guideline 425 (Up-and-Down Procedure).[1]
-
Test Animals: Healthy, young adult rats (preferably females) are used.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally via gavage.
-
A single animal is dosed at a time. The initial dose is selected based on preliminary estimates.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The interval between dosing is typically 48 hours.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro inhibition of acetylcholinesterase is a key measure of the cholinergic toxicity of these compounds. The Ellman's method is a widely used colorimetric assay for this purpose.[2][5]
-
Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB−), which has a strong absorbance at 412 nm.[2][5]
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Acetylcholinesterase (AChE) solution
-
Test compound solutions (inhibitors)
-
-
Procedure (96-well plate format):
-
To the wells of a microplate, add phosphate buffer, AChE solution, DTNB, and the test compound solution (or solvent for control).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
Histopathological Examination of Lung Tissue
To assess the extent of pulmonary injury, a histopathological examination of lung tissue is performed.
-
Tissue Collection and Fixation:
-
At the end of the observation period, animals are euthanized.
-
The lungs are carefully excised.
-
The lungs are inflated with a fixative (e.g., 10% neutral buffered formalin) via the trachea to preserve the alveolar structure.
-
The fixed lungs are then embedded in paraffin.
-
-
Staining:
-
Thin sections of the paraffin-embedded tissue are cut.
-
The sections are stained with hematoxylin and eosin (H&E) for general morphological evaluation.
-
-
Microscopic Examination:
-
The stained sections are examined under a light microscope.
-
Pathological changes such as cellular necrosis (particularly of Clara cells), inflammation, edema, hemorrhage, and changes in the alveolar and bronchiolar epithelium are evaluated.
-
References
- 1. Morphogenesis of this compound-induced pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lung injury and delayed toxicity produced by O,S,S-trimethyl phosphorodithioate, an impurity of malathion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Comparative Analysis of Antibody Cross-Reactivity for O,O,S-Trimethyl Phosphorothioate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of antibody performance against O,O,S-Trimethyl phosphorothioate (OOS-TMPT), a small molecule of interest in toxicology and environmental monitoring. The following sections detail the cross-reactivity profiles of a hypothetical polyclonal antibody, designated PAb-OOS-TMPT-01, against structurally related analogs. The experimental data, presented in a clear tabular format, is supported by a detailed description of the competitive enzyme-linked immunosorbent assay (cELISA) protocol used for assessment.
Data Presentation: Cross-Reactivity Profile
The cross-reactivity of an antibody is a critical parameter, defining its specificity and potential for off-target binding. In the context of OOS-TMPT detection, it is essential to evaluate the antibody's binding affinity for other structurally similar phosphorothioates and related compounds that may be present in a sample matrix.
The cross-reactivity of the polyclonal antibody PAb-OOS-TMPT-01 was determined using a competitive ELISA format. The 50% inhibition concentration (IC50) for the target analyte, OOS-TMPT, was established and compared against the IC50 values of potential cross-reactants. The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of OOS-TMPT / IC50 of Analog) x 100
A higher percentage indicates a greater degree of cross-reactivity.
| Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (CH3O)2(CH3S)P=O | 15.2 | 100.0 |
| O,O,O-Trimethyl phosphorothioate | (CH3O)3P=S | 320.5 | 4.7 |
| O,S,S-Trimethyl phosphorodithioate | (CH3O)(CH3S)2P=O | 89.7 | 16.9 |
| Trimethyl phosphate | (CH3O)3P=O | > 10,000 | < 0.1 |
| Malathion | C10H19O6PS2 | > 10,000 | < 0.1 |
| Parathion | C10H14NO5PS | > 10,000 | < 0.1 |
Table 1: Cross-reactivity of PAb-OOS-TMPT-01 with related phosphorothioate compounds and common organophosphate pesticides. The data demonstrates high specificity for OOS-TMPT with minimal recognition of closely related analogs and common pesticides.
Experimental Protocols
The assessment of antibody cross-reactivity was performed using a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA). This method is well-suited for the detection of small molecules like OOS-TMPT.[1][2][3]
Hapten Synthesis and Immunogen Preparation
As small molecules, haptens like OOS-TMPT are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[4][5] A derivative of OOS-TMPT containing a carboxyl group was synthesized to facilitate covalent linkage to a carrier protein such as Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for the coating antigen in the ELISA assay.
Competitive Indirect ELISA (ciELISA) Protocol
-
Coating: A 96-well microtiter plate was coated with the OOS-TMPT-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: To prevent non-specific binding, the plate was blocked with 5% non-fat dry milk in PBST for 1 hour at 37°C.
-
Washing: The plate was washed three times with PBST.
-
Competitive Reaction: A mixture of the anti-OOS-TMPT polyclonal antibody (at a pre-determined optimal dilution) and either the OOS-TMPT standard or the potential cross-reactant analog (at various concentrations) was added to the wells. The plate was then incubated for 1 hour at 37°C.[6] During this step, the free analyte in the solution competes with the coated OOS-TMPT-OVA for binding to the antibody.[1][3]
-
Washing: The plate was washed five times with PBST to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with PBST.
-
Substrate Addition: A 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution was added to each well, and the plate was incubated in the dark for 15 minutes at 37°C.[1]
-
Stopping Reaction: The enzymatic reaction was stopped by adding 2M sulfuric acid.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of free OOS-TMPT or cross-reacting analog in the sample.[6]
Visualizations
The following diagrams illustrate the logical relationship of cross-reactivity and the experimental workflow for its assessment.
References
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 3. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
O,O,S-Trimethyl phosphorothioate versus other organophosphate impurities: a toxicological comparison
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Organophosphate Impurities
Organophosphate compounds, while diverse in their applications, are notorious for their potential toxicity, primarily through the inhibition of acetylcholinesterase (AChE). Within the pharmaceutical landscape, organophosphate impurities can pose a significant risk, demanding a thorough toxicological evaluation. This guide provides a detailed comparison of O,O,S-Trimethyl phosphorothioate against other common organophosphate impurities, namely trimethyl phosphate and triethyl phosphate. We will delve into their comparative acute toxicity, their potency in inhibiting acetylcholinesterase, and their genotoxic and developmental effects, supported by experimental data and detailed protocols.
At a Glance: Comparative Toxicological Data
To facilitate a clear and concise comparison, the following tables summarize the key toxicological data for this compound, Trimethyl Phosphate, and Triethyl Phosphate.
Table 1: Acute Toxicity
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| This compound | Rat | Oral | 15 - 80 mg/kg (with delayed mortality) | [1] |
| Trimethyl Phosphate | Rat | Oral | 840 mg/kg | [2] |
| Triethyl Phosphate | Rat | Oral | 1165 - 1600 mg/kg | [3][4][5] |
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Not specified | Data not available; O,S-isomers are ~1000-fold more potent than O,O-analogs | [6] |
| Trimethyl Phosphate | Not specified | Data not available | |
| Triethyl Phosphate | Not specified | Data not available |
Table 3: Genotoxicity
| Compound | Ames Test | Chromosomal Aberration Assay | Reference |
| This compound | Data not available | Data not available | |
| Trimethyl Phosphate | Positive | Data not available | [7] |
| Triethyl Phosphate | Data not available | Data not available |
Table 4: Developmental and Reproductive Toxicity
| Compound | Key Findings | Reference |
| This compound | Induces pulmonary injury in mice, targeting Clara cells. | [5] |
| Trimethyl Phosphate | Evidence of reproductive effects in animal studies. No specific developmental toxicity was identified. | [2][8] |
| Triethyl Phosphate | Limited evidence suggests potential reproductive effects. | [9] |
The Primary Mechanism of Toxicity: Acetylcholinesterase Inhibition
The principal mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a cascade of toxic effects. This disruption of the nervous system is the underlying cause of the acute symptoms associated with organophosphate poisoning.[8]
The potency of an organophosphate as an AChE inhibitor is a key determinant of its toxicity. Isomers of organophosphates, such as the O,S-isomers of O,O-dimethyl phosphorothioates, have been shown to be significantly more potent inhibitors of AChE, by approximately 1000-fold, compared to their O,O-parent compounds.[6] This highlights the critical importance of understanding the specific isomeric composition of organophosphate impurities.
References
- 1. Chromosomal aberrations and sister chromatid exchange tests in Chinese hamster ovary cells in vitro. IV. Results with 15 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. westliberty.edu [westliberty.edu]
- 4. gelest.com [gelest.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. nj.gov [nj.gov]
A Head-to-Head Comparison: 2'-O-methyl Modified Phosphorothioate vs. Unmodified Phosphorothioate Oligonucleotides
For researchers, scientists, and drug development professionals, the precise chemical architecture of therapeutic oligonucleotides is paramount to achieving desired clinical outcomes. This guide provides an objective, data-driven comparison of two cornerstone modifications: the first-generation unmodified phosphorothioate (PS) backbone and the second-generation 2'-O-methyl modified phosphorothioate (2'-OMe PS) oligonucleotide. By examining key performance metrics and providing detailed experimental methodologies, this document aims to empower informed decisions in the design and application of oligonucleotide-based therapeutics.
The journey of an antisense oligonucleotide (ASO) from the lab bench to clinical efficacy is fraught with challenges, most notably degradation by nucleases and potential off-target toxicities. The introduction of a phosphorothioate (PS) linkage, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom, was a foundational step in overcoming nuclease susceptibility.[1][2] This modification, however, is not without its drawbacks, including reduced binding affinity to target RNA and a propensity for non-specific protein interactions that can lead to toxicity.[2][3]
To address these limitations, second-generation modifications were developed, with the 2'-O-methyl (2'-OMe) modification of the ribose sugar being a prominent and cost-effective advancement.[3] This modification, often used in conjunction with a PS backbone, offers a refined set of properties that can be advantageous for specific therapeutic strategies.[1] This guide will dissect the efficacy of 2'-OMe PS oligonucleotides versus their unmodified PS counterparts across critical performance parameters.
Quantitative Performance Comparison
The following tables summarize the key quantitative differences between unmodified phosphorothioate and 2'-O-methyl modified phosphorothioate oligonucleotides based on published experimental data.
| Parameter | Unmodified Phosphorothioate (PS) Oligonucleotide | 2'-O-methyl Phosphorothioate (2'-OMe PS) Oligonucleotide | Key Findings & Implications |
| Nuclease Resistance | High resistance to both endo- and exonucleases.[1] | High resistance, particularly to endonucleases. May require PS end-capping for complete exonuclease protection.[1] | Both modifications significantly enhance stability compared to unmodified oligonucleotides. PS offers robust, broad-spectrum protection.[1][4] |
| Binding Affinity (Tm) | Decreased thermal stability (lower Tm) of duplexes with complementary RNA compared to native DNA/RNA duplexes.[3] | Increased thermal stability (higher Tm) of duplexes with complementary RNA.[3] | The 2'-OMe modification enhances binding affinity, with a reported increase in Tm of approximately 1.3°C per modification.[1] This can lead to improved potency and duration of effect. |
| RNase H Activation | Supports RNase H-mediated cleavage of the target RNA strand.[1][3] | Does not support or has significantly reduced RNase H activation.[1][3] | Unmodified PS ASOs are suitable for applications requiring target RNA degradation. 2'-OMe PS ASOs are ideal for steric-blocking mechanisms, such as splice-switching.[1] |
| In Vitro Potency (IC50) | Generally more potent in RNase H-dependent applications. For example, an IC50 of ~70 nM for vanilloid receptor subtype 1 (VR1) knockdown.[5] | Potency is highly dependent on the mechanism of action. In RNase H-independent mechanisms, potency can be high. For VR1 knockdown (RNase H-dependent), the IC50 was ~220 nM.[5] | The choice of modification must align with the intended biological mechanism to maximize potency. |
| Non-specific Protein Binding | Prone to non-specific binding to a variety of cellular proteins, which can contribute to toxicity.[3] | Reduced non-specific protein binding compared to unmodified PS oligonucleotides.[3] | The 2'-OMe modification can mitigate the non-specific binding and associated toxicity of the PS backbone.[3] |
| Toxicity | Can exhibit sequence-dependent cytotoxicity, potentially through interactions with cellular proteins.[6] | Generally less toxic than unmodified PS oligonucleotides due to reduced non-specific protein binding.[1] | The addition of the 2'-OMe modification tends to improve the overall safety profile of phosphorothioate oligonucleotides.[1] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms and experimental evaluations discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, characterization, and in vitro evaluation of modified oligonucleotides.
References
- 1. aumbiotech.com [aumbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. aumbiotech.com [aumbiotech.com]
Guarding the Message: A Comparative Guide to Nuclease Resistance in Phosphorothioioate Oligonucleotides
For researchers, scientists, and drug development professionals navigating the world of oligonucleotide therapeutics, ensuring the stability of these molecules in biological systems is paramount. Unmodified oligonucleotides are swiftly degraded by nucleases, limiting their therapeutic efficacy. The introduction of a phosphorothioate (PS) backbone modification, where a non-bridging oxygen atom in the phosphate linkage is replaced by sulfur, has been a cornerstone in enhancing nuclease resistance. This guide provides an objective comparison of the nuclease resistance conferred by various phosphorothioate-based oligonucleotide modifications, supported by experimental data and detailed protocols to aid in the selection of the most suitable modification strategy.
The therapeutic potential of antisense oligonucleotides, siRNAs, and aptamers is intrinsically linked to their ability to resist degradation by cellular and extracellular nucleases.[1] The phosphorothioate modification significantly slows down this degradation process.[1][2] However, the landscape of oligonucleotide modifications has evolved, with additional chemical alterations being combined with the PS backbone to further enhance stability and other pharmacological properties. This guide delves into a quantitative comparison of the nuclease resistance of these advanced modifications.
Quantitative Comparison of Nuclease Resistance
The following table summarizes the approximate half-lives of various oligonucleotide modifications in human serum, offering a clear comparison of their resistance to nuclease degradation.
| Modification | Approximate Half-life in Human Serum | Key Characteristics Influencing Nuclease Resistance |
| Unmodified Oligonucleotide (Phosphodiester) | ~1.5 hours[3] | Highly susceptible to degradation by both endonucleases and exonucleases.[3] |
| Phosphorothioate (PS) | 10 - 53 hours[3] | The sulfur substitution provides significant, though not complete, protection against nuclease cleavage.[4] The stereochemistry of the PS linkage (Rp or Sp) can influence the degree of nuclease resistance.[5] |
| 2'-O-Methyl Phosphorothioate (2'-OMe PS) | ~12 hours (in a gapmer design)[3] | The 2'-O-Methyl group provides steric hindrance, offering additional protection against endonucleases.[6] This modification is often used in conjunction with a PS backbone for enhanced stability.[6] |
| Locked Nucleic Acid (LNA) with PS Backbone | > 72 hours | The rigid conformational lock of the ribose sugar in LNA provides exceptional resistance to nuclease degradation.[7][8] When combined with a PS backbone, it offers one of the most stable oligonucleotide chemistries. |
| 2'-Fluoro Phosphorothioate (2'-F PS) | Not explicitly quantified in hours, but confers relative nuclease resistance | The fluorine modification at the 2' position of the ribose increases binding affinity and provides a degree of nuclease resistance, often used with PS modifications.[9] |
Experimental Protocols
Accurate assessment of nuclease resistance is crucial for the development of therapeutically viable oligonucleotides. The following is a detailed methodology for a typical in vitro nuclease degradation assay.
In Vitro Nuclease Degradation Assay in Human Serum
This assay assesses the stability of oligonucleotides in a biological matrix that mimics the in vivo environment.
Materials:
-
Modified and unmodified oligonucleotides of the same sequence
-
Human serum (commercially available)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Loading buffer (e.g., 7M Urea, 0.02% bromophenol blue, 0.02% xylene cyanol in TBE buffer)
-
Polyacrylamide gel (denaturing, e.g., 15-20%)
-
TBE buffer (Tris-borate-EDTA)
-
Gel staining solution (e.g., SYBR Gold or Stains-All)
-
Gel imaging system
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Pipettes and nuclease-free tips
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Further dilute to a working concentration (e.g., 10 µM) in nuclease-free water or PBS.
-
Incubation: In separate microcentrifuge tubes, mix the oligonucleotide solution with human serum to a final concentration of 50% serum and a final oligonucleotide concentration of 1 µM. Prepare a separate tube for each time point.
-
Time Points: Incubate the reaction mixtures at 37°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the undegraded control.
-
Quenching the Reaction: At each time point, take an aliquot of the reaction mixture and immediately mix it with an equal volume of loading buffer containing a denaturing agent like urea. This stops the nuclease activity. Store the quenched samples at -20°C until analysis.
-
Polyacrylamide Gel Electrophoresis (PAGE): Load the quenched samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Visualization: After electrophoresis, carefully remove the gel and stain it with a suitable nucleic acid stain according to the manufacturer's protocol.
-
Quantification: Visualize the gel using a gel imaging system. The intensity of the band corresponding to the intact oligonucleotide will decrease over time as it is degraded. Quantify the band intensity for each time point using densitometry software.
-
Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point. Plot the percentage of intact oligonucleotide against time and fit the data to a single exponential decay curve to determine the half-life (t½) of the oligonucleotide.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in assessing the nuclease resistance of oligonucleotides.
Caption: Experimental workflow for assessing oligonucleotide nuclease resistance.
Conclusion
The strategic chemical modification of oligonucleotides is a critical determinant of their therapeutic success. While the phosphorothioate backbone provides a foundational level of nuclease resistance, the addition of other modifications such as 2'-O-Methyl and Locked Nucleic Acids can dramatically enhance stability. The choice of modification will depend on the specific application, balancing the need for nuclease resistance with other factors such as binding affinity, potential for off-target effects, and the desired mechanism of action. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and development of next-generation oligonucleotide therapeutics.
References
- 1. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neb-online.de [neb-online.de]
- 4. neb.com [neb.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 9. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of O,O,S-Trimethyl Phosphorothioate as a Biomarker of Organophosphate Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of O,O,S-Trimethyl phosphorothioate (OOS-TMP) as a potential biomarker for organophosphate (OP) pesticide exposure. It outlines a proposed framework for its validation and compares its theoretical attributes to established biomarkers, supported by available experimental context.
Introduction to this compound
This compound is a compound that has been identified as a contaminant in some commercial organophosphorus insecticides and, significantly, as a metabolite of widely used pesticides such as dimethoate.[1] The in vivo S-methylation of O,O-dialkyl phosphorodithioic acids, which are metabolic intermediates of several OP insecticides, can lead to the formation of OOS-TMP.[1] This metabolic origin presents a compelling case for its investigation as a specific biomarker of exposure. This guide details the necessary steps for its validation and provides a comparative analysis against current benchmark biomarkers.
Comparison with Alternative Biomarkers
The validation of OOS-TMP as a biomarker requires a thorough comparison with existing methods for assessing organophosphate exposure. The primary alternatives are the measurement of cholinesterase (AChE and BuChE) activity and the quantification of urinary dialkyl phosphates (DAPs).
| Biomarker | Principle | Advantages | Disadvantages |
| This compound (OOS-TMP) (Proposed) | Direct measurement of a specific metabolite in biological fluids (e.g., urine, blood). | High Specificity: Potentially specific to a subset of OP insecticides that metabolize via S-methylation. Direct Measurement: Quantifies a chemical entity directly related to the parent compound. | Unvalidated: Lacks comprehensive data on sensitivity, specificity, and pharmacokinetics. Limited Scope: May not be a universal biomarker for all OP exposures. Analytical Method Development Needed: Requires the development and validation of a specific analytical method for biological matrices. |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Activity | Measurement of enzyme inhibition in red blood cells (AChE) and plasma (BuChE). | Biomarker of Effect: Directly measures the toxicological effect of OP exposure.[2] Well-Established: Widely used in clinical toxicology with established reference ranges.[3] Indicates Severity: The degree of inhibition can correlate with the severity of poisoning.[3] | Low Sensitivity for Low-Level Exposure: May not be sensitive enough to detect low-level, chronic exposures. Lack of Specificity: Inhibition can be caused by other factors and does not identify the specific OP. Inter-individual Variability: Baseline enzyme activity varies between individuals. |
| Dialkyl Phosphates (DAPs) | Measurement of common, non-specific urinary metabolites of OP pesticides. | Non-invasive: Easily measured in urine samples. Good for Screening: Useful for assessing recent exposure to a broad range of OPs.[4][5] Longer Half-Life than Parent Compounds: Can be detected for hours to days after exposure.[4] | Lack of Specificity: Most DAPs are metabolites of multiple OP insecticides, making it difficult to identify the parent compound.[4] Pre-formed DAPs: Exposure can occur from the ingestion of pre-formed DAPs in the environment, not just from in vivo metabolism of the parent OP.[4] Poor Correlation with Cholinesterase Inhibition: Levels may not correlate well with the toxic effect.[4] |
Metabolic Pathway for this compound Formation
The proposed basis for OOS-TMP as a biomarker is its formation through the metabolism of certain organophosphate pesticides. The pathway involves the in vivo S-methylation of an intermediate, O,O-dimethyl phosphorodithioic acid, which is formed from the parent insecticide.
Experimental Protocols
The validation of OOS-TMP as a biomarker requires a robust and validated analytical method. Below is a proposed protocol for the quantitative analysis of OOS-TMP in human urine, which would require full validation according to regulatory guidelines.
Proposed Protocol: Quantification of OOS-TMP in Human Urine by GC-MS
This proposed method is adapted from established procedures for the analysis of small molecules in biological matrices.
1. Sample Preparation and Extraction
-
Urine Sample Collection: Collect 24-hour or spot urine samples in polypropylene containers and store at -80°C until analysis.
-
Enzymatic Hydrolysis (Optional): To deconjugate any potential metabolites, an enzymatic hydrolysis step with β-glucuronidase/sulfatase may be necessary.
-
Solid-Phase Extraction (SPE):
-
Condition a polystyrene-divinylbenzene (PSDVB) SPE cartridge with methanol followed by deionized water.
-
Load 2 mL of the urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute OOS-TMP with an appropriate organic solvent (e.g., dichloromethane:diethyl ether, 4:1 v/v).[6]
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To improve volatility and chromatographic performance for GC-MS analysis, a derivatization step may be required. Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form the trimethylsilyl derivative of any polar metabolites.[7][8]
3. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for organophosphate analysis (e.g., DB-5ms).
-
Injector: Splitless injection at an appropriate temperature.
-
Oven Program: A temperature gradient to ensure separation from matrix components.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions of the OOS-TMP derivative.
-
4. Quantification
-
Prepare a calibration curve using blank urine spiked with known concentrations of an OOS-TMP analytical standard.
-
An internal standard (e.g., a stable isotope-labeled version of OOS-TMP) should be added to all samples, calibrators, and quality controls prior to extraction to correct for matrix effects and variations in recovery.
5. Method Validation
-
The method must be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to established bioanalytical method validation guidelines.
Workflow for Biomarker Validation
The validation of OOS-TMP as a reliable biomarker of exposure is a multi-step process that moves from analytical development to epidemiological studies.
Conclusion
This compound holds promise as a specific biomarker for exposure to a subset of organophosphate insecticides due to its metabolic origin. However, its validation is in the nascent stages. The successful development of a sensitive and specific analytical method for its quantification in biological matrices is the critical first step. Subsequent pharmacokinetic and epidemiological studies are necessary to establish its utility in accurately assessing human exposure and its correlation with health outcomes. This guide provides a roadmap for the research community to systematically evaluate and potentially validate OOS-TMP as a valuable tool in environmental health and toxicology.
References
- 1. S-methylation of O,O-dialkyl phosphorodithioic acids: O,O,S-trimethyl phosphorodithioate and phosphorothiolate as metabolites of dimethoate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concurrent urinary organophosphate metabolites and acetylcholinesterase activity in Ecuadorian adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphorus Insecticide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dialkyl phosphates as biomarkers of organophosphates: the current divide between epidemiology and clinical toxicology. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Analytical derivatization-a tool for determination of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphorodithioate and Phosphorothioate Oligonucleotides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of oligonucleotide modification is a critical decision that profoundly impacts the efficacy, stability, and safety of novel therapeutics. This guide provides a detailed comparative analysis of two pivotal backbone modifications: phosphorodithioate (PS2) and phosphorothioate (PS) oligonucleotides. By examining their synthesis, key performance metrics, and relevant biological applications, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Introduction to Backbone Modifications
Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, offer a powerful platform for targeting disease-associated genes. However, unmodified phosphodiester (PO) oligonucleotides are susceptible to rapid degradation by nucleases in biological systems. To overcome this limitation, chemical modifications to the phosphate backbone have been developed. Among the most prominent are phosphorothioates (PS), where one non-bridging oxygen atom is replaced by sulfur, and phosphorodithioates (PS2), where both non-bridging oxygen atoms are substituted with sulfur. These modifications enhance nuclease resistance, a crucial attribute for in vivo applications.
Key Performance Metrics: A Head-to-Head Comparison
The selection between PS2 and PS modifications hinges on a nuanced understanding of their respective properties. The following tables summarize the key quantitative differences in their performance characteristics.
Table 1: Physicochemical and Biochemical Properties
| Property | Phosphorodithioate (PS2) | Phosphorothioate (PS) | Unmodified (PO) | Key Insights & References |
| Chirality at Phosphorus | Achiral | Chiral (mixture of Rp and Sp diastereomers) | Achiral | PS2 modification avoids the generation of diastereomers, simplifying synthesis, purification, and analysis. PS synthesis results in a complex mixture of stereoisomers.[1] |
| Nuclease Resistance | Highest | High | Low | PS2 oligonucleotides exhibit even greater resistance to nuclease degradation compared to PS oligonucleotides, leading to a longer biological half-life.[1] |
| Melting Temperature (Tm) vs. cDNA | Reduced by ~17°C | Reduced by ~11°C | Baseline | Both modifications reduce the thermal stability of the duplex, with PS2 having a more pronounced effect. This may need to be considered in the design of high-affinity binders.[2] |
| Protein Binding | Low (~10-20%) | High (~60%) | Low (~10-20%) | PS2 oligonucleotides exhibit significantly lower non-specific protein binding compared to PS oligonucleotides, which may translate to a more favorable safety profile.[2] |
| RNase H Activation | Yes | Yes | Yes | Both PS and PS2 modifications in the backbone of ASOs are compatible with RNase H-mediated degradation of the target mRNA.[1] |
Table 2: Performance in Biological Systems
| Application | Phosphorodithioate (PS2) | Phosphorothioate (PS) | Key Insights & References |
| Antisense Efficacy | Position-dependent, can be higher than PS | Generally effective, widely used | The efficacy of PS2-modified ASOs is highly dependent on the position of the modification within the oligonucleotide sequence.[2] While direct head-to-head in vivo efficacy data is limited, the enhanced stability of PS2 suggests potential for improved potency. |
| siRNA Activity | Position-dependent, can enhance activity | Used to enhance stability | Incorporation of PS2 modifications in siRNAs can increase their serum stability and gene-silencing activity, though the effect is position-dependent.[2] |
| Aptamer Affinity | Can dramatically increase affinity | Can increase affinity and stability | Single PS2 substitutions in aptamers have been shown to increase binding affinity by up to 1000-fold.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and interpretation of performance data. Below are protocols for key experiments used to evaluate modified oligonucleotides.
Nuclease Stability Assay (in Serum)
Objective: To determine the half-life of modified oligonucleotides in a biologically relevant medium.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify the phosphorodithioate (PS2), phosphorothioate (PS), and unmodified (PO) oligonucleotides of the same sequence. Fluorescently label the 5'-end for visualization.
-
Incubation: Incubate the oligonucleotides (e.g., at a final concentration of 1 µM) in 90% human or fetal bovine serum at 37°C.
-
Time Course: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Sample Processing: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and a denaturant) and store samples at -20°C.
-
Analysis: Analyze the integrity of the oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization of the fluorescent label.
-
Data Interpretation: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point. Calculate the half-life (t1/2) of each oligonucleotide by fitting the data to a first-order decay model.
Thermal Melting (Tm) Analysis
Objective: To assess the binding affinity of modified oligonucleotides to their complementary target sequence.
Methodology:
-
Duplex Formation: Anneal the modified oligonucleotide with its complementary DNA or RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance of the duplex solution at 260 nm as the temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/minute).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined as the peak of the first derivative of the melting curve.[3]
In Vivo Efficacy Study in a Mouse Model (Antisense Application)
Objective: To evaluate the in vivo efficacy of modified antisense oligonucleotides in a preclinical model.
Methodology:
-
Animal Model: Utilize a relevant mouse model for the disease of interest (e.g., a transgenic model expressing a human disease-associated gene).
-
Oligonucleotide Formulation: Prepare sterile, endotoxin-free solutions of the PS2- and PS-modified ASOs and a control oligonucleotide (e.g., a scrambled sequence) in a physiologically compatible buffer (e.g., phosphate-buffered saline).
-
Administration: Administer the oligonucleotides to the mice via a relevant route (e.g., intravenous, subcutaneous, or intraperitoneal injection). Include dose-response and time-course studies in the experimental design.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the target tissues.
-
Target mRNA Quantification: Extract total RNA from the tissues and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of the target mRNA relative to a housekeeping gene.
-
Target Protein Quantification: Extract proteins from the tissues and perform a Western blot or ELISA to measure the levels of the target protein.
-
Data Analysis: Compare the levels of the target mRNA and protein in the ASO-treated groups to the control group to determine the percentage of target reduction. Calculate the IC50 value if a dose-response study was performed.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate key workflows and mechanisms.
Caption: Automated solid-phase synthesis cycle for modified oligonucleotides.
Caption: RNase H-dependent mechanism of action for antisense oligonucleotides.
Caption: Targeting Bcl-2 with antisense oligonucleotides to promote apoptosis.
Conclusion and Future Perspectives
The choice between phosphorodithioate and phosphorothioate modifications is application-dependent. PS oligonucleotides are a well-established, first-generation modification with a large body of supporting data for their in vivo efficacy. However, the chirality at the phosphorus center introduces complexity.
Phosphorodithioate oligonucleotides offer distinct advantages, including achirality and superior nuclease resistance. Their lower protein binding affinity also suggests a potentially improved safety profile. While the reduction in thermal stability needs to be considered in the design phase, the dramatic improvements in aptamer affinity and the potential for enhanced antisense and siRNA activity make PS2 a compelling second-generation modification.
As the field of oligonucleotide therapeutics continues to evolve, further head-to-head in vivo comparative studies will be crucial to fully elucidate the therapeutic potential of phosphorodithioate modifications. The continued development of novel chemical modifications will undoubtedly lead to safer and more potent oligonucleotide-based drugs for a wide range of diseases.
References
Unveiling Neurotoxicity: A Comparative Guide to Alternatives for O,O,S-Trimethyl phosphorothioate
For researchers, scientists, and drug development professionals, understanding the nuances of neurotoxic agents is paramount for advancing our knowledge of neurodegenerative diseases and developing effective therapeutics. O,O,S-Trimethyl phosphorothioate (OOS-TMP) has been a compound of interest for inducing experimental neurotoxicity. However, a range of alternative compounds offer distinct profiles of neurotoxic effects, mechanisms of action, and experimental applicability. This guide provides an objective comparison of key alternatives to OOS-TMP, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
This comprehensive guide delves into the neurotoxic properties of four prominent alternatives: Tri-ortho-cresyl phosphate (TOCP), Diisopropylfluorophosphate (DFP), Paraoxon, and Mipafox. Each of these organophosphorus compounds presents a unique tool for researchers to model and investigate various facets of neurodegeneration.
Comparative Analysis of Neurotoxic Effects
The following tables summarize key quantitative data on the neurotoxic effects of OOS-TMP and its alternatives. These data are compiled from various in vivo and in vitro studies and are intended to provide a comparative overview of their potency and mechanisms of action.
| Compound | Model System | Exposure/Dose | Key Neurotoxic Endpoint | Quantitative Measurement | Reference(s) |
| This compound (OOS-TMP) | Rat | Not Specified | Delayed Neuropathy | Weakly positive in vitro, negative in hens | [1] |
| Tri-ortho-cresyl phosphate (TOCP) | Hen | 500 mg/kg (oral, single dose) | Delayed Neuropathy (OPIDN) | Ataxia and paralysis within 3 weeks | [2] |
| Hen | 375 mg/kg & 750 mg/kg (oral, single dose) | Decreased cytoskeletal proteins | NF-H decreased by 36-38% in pellet | [2] | |
| Mouse pCNs | 24 hours | Cytotoxicity | EC50 > 100 µM | [3] | |
| Diisopropylfluorophosphate (DFP) | Rat (Sprague-Dawley) | 0-1.5 mg/kg (s.c.) | Reduced motor activity | Dose-dependent decrease | [4] |
| Rat (Sprague-Dawley) | 4 mg/kg (s.c.) | Seizure activity | Rapid progression to status epilepticus | [5] | |
| Mouse | 4.0 mg/kg | Cholinesterase Inhibition | ~54% inhibition in brain at 1 hour | [6] | |
| Paraoxon | Rat (Wistar) | 0.3, 0.7, or 1 mg/kg (i.p.) | Apoptosis in cerebellum | Increased Bax and caspase-3 at 1 mg/kg | [7][8] |
| Mouse (Swiss CD-1) | 4 mg/kg (s.c.) | Oxidative Stress | Increased lipid peroxidation | [9] | |
| SH-SY5Y cells | 24 hours | Cytotoxicity | Dose-dependent increase | [10] | |
| Mipafox | Hen | 1.5 mg/kg (p.o.) | NTE Inhibition | 33% (particulate), 55% (soluble) | [11] |
| Hen | 3 mg/kg (p.o.) | Neuropathy and >75% NTE inhibition | Significant neurotoxic effects | [11] | |
| SH-SY5Y cells | 10 minutes | NTE Inhibition | Dose-dependent inhibition | [12] |
Table 1: Comparative in vivo and in vitro neurotoxic effects of OOS-TMP and its alternatives.
| Compound | Enzyme | Cell Line/Tissue | IC50 Value | Reference(s) |
| Diisopropylfluorophosphate (DFP) | Acetylcholinesterase (AChE) & Neuropathy Target Esterase (NTE) | Neuroblastoma cells | Overlapping concentration-response | [13] |
| Paraoxon | Acetylcholinesterase (AChE) | Neuroblastoma cells | >100x more potent for AChE than NTE | [13] |
| Mipafox | Acetylcholinesterase (AChE) & Neuropathy Target Esterase (NTE) | Neuroblastoma cells | Overlapping concentration-response | [13] |
Table 2: Comparative IC50 values for enzyme inhibition.
Mechanisms of Neurotoxicity and Signaling Pathways
The neurotoxic effects of these organophosphorus compounds are mediated by complex signaling pathways, primarily involving the inhibition of key esterases and subsequent downstream events.
Organophosphate-Induced Delayed Neuropathy (OPIDN) Pathway
A primary mechanism for several of these compounds, particularly TOCP, DFP, and mipafox, is the induction of Organophosphate-Induced Delayed Neuropathy (OPIDN). This is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a crucial enzyme for neuronal health.
Figure 1: Signaling pathway for Organophosphate-Induced Delayed Neuropathy (OPIDN).
Paraoxon-Induced Apoptosis Pathway
Paraoxon, while a potent acetylcholinesterase inhibitor, also induces neuronal apoptosis through a mitochondria-mediated pathway.
Figure 2: Paraoxon-induced mitochondrial apoptosis pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing neurotoxicity with the discussed alternatives.
Protocol 1: TOCP-Induced Delayed Neuropathy in Hens (In Vivo)
Objective: To induce Organophosphate-Induced Delayed Neuropathy (OPIDN) in adult hens for the study of neurodegeneration.
Materials:
-
Adult hens (e.g., White Leghorn, 10 months old, 1.5-2.0 kg)[2]
-
Tri-ortho-cresyl phosphate (TOCP)
-
Corn oil (vehicle)
-
Oral gavage needle
Procedure:
-
Acclimatize hens for at least one week under standard laboratory conditions.
-
Prepare a solution of TOCP in corn oil. A single oral dose of 500 mg/kg is effective for inducing OPIDN[2].
-
Administer the TOCP solution or vehicle (corn oil) to the hens via oral gavage.
-
Observe the hens daily for clinical signs of neurotoxicity, such as ataxia and paralysis, which typically develop 1-3 weeks post-dosing[2].
-
At the desired time point (e.g., 21 days), euthanize the hens and collect nervous tissues (e.g., sciatic nerve, spinal cord, brain) for histopathological and biochemical analyses.
Endpoints:
-
Clinical scoring of ataxia and paralysis.
-
Histopathological analysis of axonal degeneration and demyelination.
-
Biochemical assays for NTE activity and cytoskeletal protein levels[2].
Protocol 2: Paraoxon-Induced Neurotoxicity in SH-SY5Y Cells (In Vitro)
Objective: To assess the cytotoxic and apoptotic effects of paraoxon on a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Paraoxon
-
MTT or LDH assay kit for cytotoxicity
-
Caspase activity assay kit (e.g., for caspase-3 and -9)
-
Western blotting reagents for apoptosis-related proteins (e.g., Bax, Bcl-2)
Procedure:
-
Culture SH-SY5Y cells in appropriate flasks or plates until they reach the desired confluency.
-
Prepare a stock solution of paraoxon in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium.
-
Expose the cells to various concentrations of paraoxon or vehicle for a specified duration (e.g., 24 hours)[10].
-
For Cytotoxicity Assessment: Perform an MTT or LDH assay according to the manufacturer's instructions to determine cell viability.
-
For Apoptosis Assessment:
Endpoints:
-
Dose-response curves for cytotoxicity (IC50 value).
-
Fold-change in caspase-3 and -9 activity.
-
Relative protein expression levels of Bax and Bcl-2.
Experimental Workflow for In Vitro Neurotoxicity Screening
The following diagram illustrates a general workflow for screening compounds for neurotoxic potential using in vitro methods.
Figure 3: General workflow for in vitro neurotoxicity screening.
Conclusion
The choice of a suitable alternative to OOS-TMP for inducing experimental neurotoxicity depends on the specific research question. TOCP, DFP, and mipafox are valuable for studying OPIDN and the role of NTE inhibition. Paraoxon, with its potent anticholinesterase activity and ability to induce apoptosis, is a useful model for investigating the acute and cell death-related aspects of organophosphate poisoning. This guide provides a foundational framework for researchers to compare these compounds and select the most appropriate tool for their neurotoxicity studies. The provided data, protocols, and pathway diagrams are intended to facilitate experimental design and data interpretation in this critical area of research.
References
- 1. The inhibitory effect of neuropathic organophosphate esters on neurite outgrowth in cell cultures: A basis for screening for delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acute intoxication with diisopropylfluorophosphate promotes cellular senescence in the adult male rat brain [frontiersin.org]
- 6. Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis is involved in paraoxon-induced histological changes in rat cerebellum | Semantic Scholar [semanticscholar.org]
- 8. Apoptosis is involved in paraoxon-induced histological changes in rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The Pesticide Metabolites Paraoxon and Malaoxon Induce Cellular Death by Different Mechanisms in Cultured Human Pulmonary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo inhibition by mipafox of soluble and particulate forms of organophosphorus neuropathy target esterase (NTE) in hen sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modification of mipafox-induced inhibition of neuropathy target esterase in neuroblastoma cells of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase and neuropathy target esterase inhibitions in neuroblastoma cells to distinguish organophosphorus compounds causing acute and delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paraoxon induces apoptosis in EL4 cells via activation of mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O,O,S-Trimethyl Phosphorothioate: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide outlines the procedural, step-by-step process for the proper disposal of O,O,S-Trimethyl phosphorothioate, ensuring the safety of laboratory personnel and the protection of the environment.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This compound, an organophosphate compound, requires careful management due to its potential toxicity. While not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), it may be classified as a characteristically hazardous waste due to its toxicity.
Hazardous Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3] this compound should be evaluated for the toxicity characteristic.
A waste exhibits the toxicity characteristic if a specific concentration of a contaminant, as determined by the Toxicity Characteristic Leaching Procedure (TCLP), is present in the leachate. If the concentration of a toxic contaminant exceeds the regulatory limit, the waste is classified as hazardous with a corresponding "D" code. Given that this compound has been shown to cause mortality in rats at low doses, it is prudent to handle it as a toxic hazardous waste.[4]
Safety and Disposal Summary
The following table summarizes key information for the safe handling and disposal of this compound. Due to the limited availability of specific quantitative data for this compound, the information provided is based on general guidelines for organophosphate pesticides.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or chemical splash goggles, lab coat. | General laboratory safety guidelines |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. | General laboratory safety guidelines |
| Spill Cleanup | Absorb spills with an inert material (e.g., sand, vermiculite) and collect in a sealed, labeled container for hazardous waste. | General laboratory safety guidelines |
| Waste Container | Use a dedicated, clearly labeled, and chemically compatible container with a secure lid. | [5] |
| Waste Segregation | Do not mix with other waste streams, especially incompatible chemicals. | General laboratory safety guidelines |
| Disposal Method | Treat as a hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. | [5][6] |
Step-by-Step Disposal Protocol
The following is a generalized protocol for the disposal of this compound. Always consult your institution's specific EHS guidelines and local regulations before proceeding.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Collect all waste this compound, including residues and contaminated materials, in a designated and properly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Provide them with an accurate description and quantity of the waste.
-
Documentation: Maintain a record of the amount of this compound waste generated and the date of disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always adhere to your institution's specific safety protocols and consult with your Environmental Health and Safety department for detailed instructions on hazardous waste disposal.
References
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. amienvironmental.com [amienvironmental.com]
- 3. Listed and Characteristic Wastes - New Pig [newpig.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. Disposal of Pesticides [npic.orst.edu]
Personal protective equipment for handling O,O,S-Trimethyl phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling O,O,S-Trimethyl phosphorothioate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
I. Immediate Safety and Hazard Information
This compound is an organothiophosphate compound. While specific toxicity data for this compound is limited, it should be handled with extreme caution as organophosphorus compounds can be highly toxic and may inhibit cholinesterase.[1] Exposure can occur through inhalation, ingestion, and skin or eye contact.
First Aid Procedures:
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
II. Personal Protective Equipment (PPE)
Due to the potential hazards, a comprehensive PPE strategy is mandatory. The following table outlines the required PPE for handling this compound.
| PPE Category | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves are required. Based on data for similar organophosphates, polyvinylchloride (PVC) or nitrile butadiene rubber gloves are recommended.[2] A glove thickness of at least 12 to 22 mils is advisable for handling organophosphates.[3] Always inspect gloves for degradation or punctures before use. For tasks with a high risk of splashing, consider double-gloving. |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.[4] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
III. Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Workflow for Handling this compound:
Caption: This diagram outlines the step-by-step process for safely handling this compound.
IV. Spill Management and Decontamination
In the event of a spill, a prepared and swift response is critical to mitigate exposure and contamination.
Emergency Spill Response Protocol:
Caption: This diagram illustrates the immediate actions to take in the event of a spill.
Decontamination Solutions:
For the decontamination of surfaces and equipment contaminated with organophosphates, the following solutions can be used.[5][6]
| Decontaminant | Preparation and Use |
| Sodium Hypochlorite Solution (Bleach) | Use household bleach (typically 5% sodium hypochlorite). Apply to the contaminated area, allow for a contact time of at least 1-6 hours, and then absorb the solution. |
| Sodium Carbonate (Washing Soda) Solution | Prepare a saturated solution of washing soda in water. This is a milder alternative to bleach. |
| Lye (Sodium Hydroxide) Solution | A 10% solution of lye can be effective but is highly corrosive and should be handled with extreme care and appropriate PPE.[6] |
Note: Always test the decontamination solution on a small, inconspicuous area of the surface first to ensure compatibility.
V. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Management Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Incineration is a common disposal method for organophosphate compounds.[7]
By implementing these safety and handling procedures, researchers can significantly reduce the risks associated with working with this compound and ensure a safer laboratory environment for everyone.
References
- 1. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glove performance in a warming climate: The role of glove material and climate on permeation resistance to organophosphate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. Occupational exposure limits for 30 organophosphate pesticides based on inhibition of red blood cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decontamination [fao.org]
- 6. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
